2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXXNDJVHVVBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238713 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-07-5 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among the vast array of fluorinated building blocks, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, identified by its CAS number 1017779-07-5 , has emerged as a valuable intermediate for the synthesis of complex heterocyclic compounds with therapeutic potential.[1] This technical guide provides an in-depth analysis of this compound, from its fundamental physicochemical properties and synthesis to its applications and the underlying scientific rationale for its use in medicinal chemistry.
Physicochemical Properties and Structural Attributes
This compound is a polysubstituted aromatic compound with a molecular formula of C₁₀H₈F₃NO and a molecular weight of 215.17 g/mol .[2] Its structure is characterized by a phenylacetonitrile core substituted with a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at the 2 and 6 positions, respectively.
| Property | Value | Source |
| CAS Number | 1017779-07-5 | [2] |
| Molecular Formula | C₁₀H₈F₃NO | [2] |
| Molecular Weight | 215.17 g/mol | [2] |
The strategic placement of the methoxy and trifluoromethyl groups imparts unique electronic and steric properties to the molecule, making it a versatile precursor in organic synthesis.
The Scientific Rationale: Causality Behind Experimental Choices
The utility of this compound in drug design is not arbitrary; it is a direct consequence of the well-documented effects of its constituent functional groups on the pharmacokinetic and pharmacodynamic properties of a molecule.
The Trifluoromethyl Group: A Bioisostere with Profound Impact
The trifluoromethyl group is a powerful tool in medicinal chemistry for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug candidate.
-
Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.
-
Electronic Effects: As a strong electron-withdrawing group, the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups, thereby influencing a molecule's binding affinity to its target protein.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its interaction with a biological target.
The Methoxy Group: Modulator of Potency and Selectivity
The methoxy group, while seemingly simple, plays a crucial role in modulating a drug's properties:
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the active site of a target protein.
-
Conformational Control: The methoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape.
-
Solubility and Permeability: The presence of a methoxy group can impact a molecule's solubility and permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The combination of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the same aromatic ring creates a unique electronic environment that can be exploited in various chemical transformations and molecular interactions.
Synthesis of this compound
Representative Synthetic Workflow
Sources
- 1. This compound , 97 - CookeChem [cookechem.com]
- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. US6900221B1 - Stable polymorph on N-(3-ethynylphenyl)-6, 7-bis (2methoxyethoxy)-4-quinazolinamine hydrochloride, methods of production, and pharmaceutical uses thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of scientifically-grounded methodologies for the synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into viable synthetic routes, the rationale behind experimental choices, and detailed procedural protocols. The synthesis strategies discussed herein are underpinned by established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of a Fluorinated Phenylacetonitrile
This compound is a structurally significant molecule characterized by the presence of a trifluoromethyl group and a methoxy group on the phenyl ring, ortho to the acetonitrile moiety. The trifluoromethyl group is a well-regarded bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The unique substitution pattern of this molecule makes it a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic compounds and other pharmacologically active agents.
This guide will explore three distinct and plausible synthetic pathways to obtain this compound, each commencing from a different commercially available or readily accessible starting material. The methodologies have been selected based on their efficiency, scalability, and reliance on well-understood reaction mechanisms.
Strategic Approaches to the Synthesis of this compound
The synthesis of the target molecule can be approached from several retrosynthetic perspectives. This guide will focus on three robust strategies:
-
Route 1: Nucleophilic substitution of a benzylic halide.
-
Route 2: The Sandmeyer reaction of an aniline precursor.
-
Route 3: Palladium-catalyzed cyanation of an aryl halide.
Each route offers distinct advantages and presents unique challenges, which will be discussed in detail.
Synthetic Route 1: From Benzaldehyde via a Benzyl Halide
This classical and often high-yielding approach involves the conversion of a substituted benzaldehyde to the corresponding benzyl halide, followed by a nucleophilic substitution with a cyanide salt.
Rationale and Mechanistic Considerations
The conversion of a benzaldehyde to a benzyl halide can be achieved through a two-step process: reduction to the corresponding benzyl alcohol, followed by halogenation. The subsequent reaction with a cyanide salt, typically sodium or potassium cyanide, proceeds via an SN2 mechanism. The choice of solvent and reaction conditions is crucial to ensure efficient displacement of the halide by the cyanide nucleophile while minimizing side reactions.
Experimental Protocol
Step 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol
-
To a stirred solution of 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-Methoxy-6-(trifluoromethyl)benzyl alcohol, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl bromide
-
Dissolve the 2-Methoxy-6-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane at 0 °C.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-Methoxy-6-(trifluoromethyl)benzyl bromide.
Step 3: Synthesis of this compound
-
In a well-ventilated fume hood, dissolve the 2-Methoxy-6-(trifluoromethyl)benzyl bromide (1.0 eq) in a mixture of ethanol and water.
-
Add potassium cyanide (1.2 eq) and heat the mixture to reflux for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to yield this compound.
Workflow Diagram
Caption: Synthetic pathway from benzaldehyde to the target nitrile.
Synthetic Route 2: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[2]
Rationale and Mechanistic Considerations
This route commences with the diazotization of 2-Methoxy-6-(trifluoromethyl)aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide group through a radical-nucleophilic aromatic substitution mechanism.[3]
Experimental Protocol
Step 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)aniline
A plausible synthesis for the starting aniline, based on analogous procedures, would involve the nitration of 1-methoxy-3-(trifluoromethyl)benzene followed by reduction of the nitro group.
Step 2: Diazotization and Cyanation (Sandmeyer Reaction)
-
Suspend 2-Methoxy-6-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
Cool the mixture to room temperature and extract with toluene (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
Workflow Diagram
Sources
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of a methoxy group, a trifluoromethyl group, and a nitrile functionality on the phenyl ring suggests a unique combination of electronic and steric properties that can influence its reactivity, biological activity, and physical behavior. The nitrile group, in particular, is a versatile functional group that can be converted into various other functionalities, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with detailed experimental protocols for their determination.
Core Physical Properties
While specific experimental data for this compound is limited in publicly available literature, a combination of predicted values and data from structurally similar compounds allows for a reasonable estimation of its physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₃NO | [1] |
| Molecular Weight | 215.17 g/mol | [1][2] |
| CAS Number | 1017779-07-5 | [1] |
| MDL Number | MFCD09832327 | [2] |
| Predicted Boiling Point | 249.1 ± 40.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.242 ± 0.06 g/cm³ | [2] |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Determination of Physical Properties
For a novel or sparsely characterized compound like this compound, the following experimental protocols are standard for determining its key physical properties.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the melting point is approached.[4]
-
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[4]
Causality: A slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[3]
Boiling Point Determination
The boiling point is a fundamental physical property of a liquid and is sensitive to changes in atmospheric pressure. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition at elevated temperatures.
Methodology: Distillation
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet to the condenser.[5]
-
Heating: The liquid in the distillation flask is heated to its boiling point. The vapor travels up into the condenser.
-
Equilibrium: The thermometer bulb must be positioned so that it is fully immersed in the vapor phase to accurately measure the temperature at which the liquid and vapor are in equilibrium.[5]
-
Observation: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. For vacuum distillation, the pressure at which the measurement is taken must also be recorded.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By measuring the temperature of the vapor in equilibrium with the liquid, we obtain an accurate boiling point.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application in chemical reactions.
Methodology: Qualitative and Quantitative Assessment
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.
-
Qualitative Assessment: A small, known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated, and the dissolution is observed visually.
-
Quantitative Assessment (e.g., Shake-Flask Method): An excess amount of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Causality: The principle of "like dissolves like" is a guiding factor. The polarity and hydrogen bonding capabilities of both the solute and the solvent determine the extent of solubility. Aromatic nitriles, being moderately polar, are expected to show good solubility in polar aprotic and moderately polar protic solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methyl protons of the methoxy group. The coupling patterns of the aromatic protons will provide information about the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms in the phenyl ring, the nitrile carbon, the methylene carbon, the trifluoromethyl carbon, and the methoxy carbon. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.[6]
-
C-F stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹ due to the trifluoromethyl group.
-
C-O stretch (aromatic ether): A strong band around 1250 cm⁻¹.
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
-
sp³ C-H stretch (from CH₂ and CH₃): Bands just below 3000 cm⁻¹.
-
sp² C-H stretch (from aromatic ring): Bands just above 3000 cm⁻¹.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Physical Characterization.
Conclusion
While comprehensive experimental data for this compound is not yet widely published, this guide provides a solid foundation for researchers by presenting predicted properties and detailing the standard, validated methodologies for determining its key physical characteristics. The unique combination of functional groups in this molecule makes it a compound of interest, and the application of the experimental protocols described herein will be crucial for its further investigation and potential applications in various fields of chemistry.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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University of Alberta. (n.d.). Melting Point. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 19, 2026, from [Link]
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NIST. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2016, June 7). Carrying out a melting point determination [Video]. YouTube. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved January 19, 2026, from [Link]
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"2-Methoxy-6-(trifluoromethyl)phenylacetonitrile chemical structure"
An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: Structure, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This compound is a specialized reagent that embodies the principles of rational drug design through the incorporation of key pharmacophoric features. The presence of a trifluoromethyl group, a methoxy substituent, and a versatile nitrile handle on a central phenylacetonitrile scaffold makes this compound a highly valuable intermediate for creating complex molecules with tailored pharmacological profiles.
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the compound's chemical structure and properties, outlines a robust synthetic methodology grounded in established chemical principles, and explores its potential applications as a strategic starting material in the synthesis of advanced pharmaceutical candidates. The insights herein are curated to explain not only the "how" but also the "why" behind its utility, empowering scientists to leverage its unique characteristics in their research endeavors.
Part 1: Physicochemical Characterization and Structure
A thorough understanding of a molecule's fundamental properties is the foundation of its application in synthesis. This compound is a substituted aromatic compound with a distinct set of features conferred by its functional groups.
The molecular structure consists of a benzene ring substituted at positions 1, 2, and 6. A cyanomethyl group (-CH₂CN) is attached to the first carbon, a methoxy group (-OCH₃) to the second, and a trifluoromethyl group (-CF₃) to the sixth. This specific arrangement dictates the molecule's reactivity, stereochemistry, and physicochemical properties.
Caption: 2D Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, based on data available in public chemical databases.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile | PubChem[1] |
| CAS Number | 1017779-07-5 | PubChem[1] |
| Molecular Formula | C₁₀H₈F₃NO | PubChem[1] |
| Molecular Weight | 215.17 g/mol | PubChem[1] |
| Canonical SMILES | COC1=CC=CC(=C1CC#N)C(F)(F)F | PubChem[1] |
| MDL Number | MFCD09832327 | CookeChem[2] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of substituted phenylacetonitriles is a well-established transformation in organic chemistry. The most common and direct approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is highly effective for reactive benzyl halides.[3]
Based on analogous preparations, a reliable synthetic route to this compound proceeds from 2-methoxy-6-(trifluoromethyl)benzyl bromide.[4] The workflow involves a standard nucleophilic displacement reaction where the cyanide anion (CN⁻) displaces the bromide leaving group.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar compounds.[3][4]
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Potassium cyanide (KCN) (1.5-1.8 eq)
-
Absolute ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxy-6-(trifluoromethyl)benzyl bromide, absolute ethanol, and water.
-
Addition of Cyanide: Add potassium cyanide to the mixture.
-
Rationale: Potassium cyanide is used in excess to ensure the complete conversion of the starting benzyl bromide.[4] The aqueous ethanol solvent system is chosen to dissolve both the organic starting material and the inorganic cyanide salt, facilitating the reaction.
-
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 18-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating under reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a practical rate.
-
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a significant volume of water.
-
Rationale: Dilution with water dissolves the remaining inorganic salts and prepares the mixture for extraction.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield the pure this compound.
Safety Note: This synthesis involves highly toxic potassium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Any waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Part 3: Applications in Research and Drug Development
The true value of this compound lies in its role as a sophisticated building block for drug discovery. Its structure is not arbitrary; each functional group serves a strategic purpose in modulating the properties of a final drug candidate.
The Strategic Importance of the Trifluoromethyl (-CF₃) Group
The trifluoromethyl group is one of the most important substituents in modern medicinal chemistry.[5] Its incorporation into a drug molecule can profoundly and beneficially alter its properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life of the drug.
-
Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.
-
Receptor Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the acidity of nearby protons and influence non-covalent binding interactions (e.g., dipole-dipole, hydrogen bonding) within a protein's active site, potentially increasing binding affinity and selectivity.
The Versatility of the Nitrile (-CN) Group
The nitrile functional group is a synthetic linchpin, serving as a precursor to a wide array of other important functional groups. This versatility allows chemists to easily diversify the core scaffold into a library of related compounds for structure-activity relationship (SAR) studies. Common transformations include:
-
Reduction to primary amines (-CH₂NH₂).
-
Hydrolysis to carboxylic acids (-COOH).
-
Cycloaddition with azides to form tetrazoles, which are common bioisosteres for carboxylic acids in drug molecules.
Caption: Role as a strategic scaffold in medicinal chemistry.
Conclusion
This compound is more than a simple chemical reagent; it is a purpose-built tool for addressing key challenges in drug discovery. The convergence of a metabolically robust trifluoromethyl group, a synthetically versatile nitrile, and a modulating methoxy group on a single phenylacetonitrile framework provides a powerful platform for the synthesis of next-generation therapeutics. By understanding the structure, synthesis, and strategic application of this compound, researchers are well-equipped to design and create novel molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
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Das, S. K., & Rahman, M. M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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An In-Depth Technical Guide to 2-[2-Methoxy-6-(trifluoromethyl)phenyl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a methoxy and a trifluoromethyl group on a phenylacetonitrile scaffold, offer a compelling platform for the development of novel therapeutic agents. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, underpinned by established scientific principles and methodologies.
Chemical Identity and Nomenclature
The compound, commonly referred to as 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, is systematically named 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile[1] |
| CAS Number | 1017779-07-5 |
| Molecular Formula | C10H8F3NO[1][2] |
| Molecular Weight | 215.17 g/mol [1][2] |
| InChI Key | IPXXNDJVHVVBJH-UHFFFAOYSA-N |
The Strategic Importance in Drug Design: The Role of Trifluoromethyl and Methoxy Groups
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[3] Its high electronegativity and lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The introduction of a -CF3 group can block metabolic pathways, leading to a longer drug half-life and improved bioavailability.
The methoxy (-OCH3) group, an electron-donating substituent, can also modulate a molecule's electronic environment and steric profile. Its presence can influence receptor binding and fine-tune the overall physicochemical properties of a compound. The strategic placement of both a trifluoromethyl and a methoxy group on the phenylacetonitrile scaffold creates a unique electronic and steric environment, making 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile a valuable intermediate for exploring novel chemical spaces in drug discovery.
Synthesis and Mechanistic Insights
A probable synthetic pathway would involve the reaction of a suitably substituted benzyl halide with a cyanide salt. For instance, the synthesis could commence from 2-methoxy-6-(trifluoromethyl)benzyl bromide.
Caption: Proposed synthesis of 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile.
Experimental Protocol (Hypothetical):
A detailed, validated experimental protocol is crucial for the successful synthesis. The following is a generalized procedure based on similar reactions for related phenylacetonitrile compounds.[4]
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-methoxy-6-(trifluoromethyl)benzyl bromide in the chosen anhydrous solvent.
-
Add a stoichiometric excess of sodium cyanide to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile.
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: The use of a cyanide salt, a strong nucleophile and base, necessitates the exclusion of water and atmospheric moisture to prevent unwanted side reactions and ensure the stability of the reactants.
-
Polar Aprotic Solvent: Solvents like DMF or DMSO are chosen for their ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic substitution reaction.
-
Stoichiometric Excess of Cyanide: To drive the reaction to completion, a slight excess of the cyanide reagent is typically employed.
Physicochemical Properties
The physicochemical properties of 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile are critical for its handling, formulation, and biological activity.
| Property | Value/Description | Source |
| Physical Form | Solid | |
| Boiling Point | 48-51 °C | |
| Purity | Typically >97% | [2] |
| Storage | Ambient Temperature |
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed. While a complete set of spectral data for this specific compound is not publicly available, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.[5]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), methylene protons (singlet, ~3.8-4.0 ppm), and aromatic protons (multiplets in the aromatic region, ~7.0-7.8 ppm). |
| ¹³C NMR | Resonances for the nitrile carbon (~115-120 ppm), methylene carbon, aromatic carbons (including the carbon attached to the trifluoromethyl group, which will show coupling with fluorine), and the methoxy carbon. |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. Bands corresponding to C-H, C=C (aromatic), C-O, and C-F stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of 215.17 g/mol , along with characteristic fragmentation patterns. |
Analytical Workflow:
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Applications in Drug Discovery and Development
Phenylacetonitrile derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[6] The unique substitution pattern of 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile makes it a promising building block for the synthesis of novel bioactive molecules. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amines, and amides, providing a versatile handle for further chemical modifications.
Given the known pharmacological properties associated with trifluoromethylated and methoxy-substituted aromatic compounds, this molecule could serve as a precursor for the development of drugs targeting a variety of therapeutic areas, including but not limited to:
-
Oncology: The trifluoromethyl group is a common feature in many anticancer drugs.
-
Neuroscience: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier.
-
Infectious Diseases: Fluorinated compounds have shown promise as antiviral and antibacterial agents.
Further research is warranted to explore the specific biological activities of derivatives synthesized from this promising intermediate.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile. It is classified as hazardous, with the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
2-[2-Methoxy-6-(trifluoromethyl)phenyl]acetonitrile is a strategically designed molecule with significant potential as a building block in drug discovery and development. The combination of a methoxy and a trifluoromethyl group on a versatile phenylacetonitrile scaffold offers a unique platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route with mechanistic considerations, its key physicochemical properties, and a framework for its analytical characterization. Further exploration of the synthetic utility and biological activity of derivatives of this compound is a promising avenue for future research in medicinal chemistry.
References
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Organic Syntheses Procedure. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
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-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Atul Ltd. (n.d.). para Methoxy phenyl aceto nitrile. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]
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ResearchGate. (n.d.). Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Molecular Structure and Overview
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile possesses a unique substitution pattern on the phenyl ring, which gives rise to a distinct spectral signature. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group, coupled with the nitrile functionality, create a complex electronic environment that is reflected in its NMR, IR, and mass spectra.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
1.1: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methyl protons of the methoxy group. The chemical shifts are influenced by the anisotropic effects of the aromatic ring and the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.6 - 7.8 | m | - |
| Methylene (-CH₂CN) | ~4.0 | s | - |
| Methoxy (-OCH₃) | ~3.9 | s | - |
Causality Behind Predictions: The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing trifluoromethyl group will further deshield adjacent protons, while the electron-donating methoxy group will cause a slight upfield shift. The methylene protons adjacent to the nitrile group are deshielded by its anisotropic field, and the methoxy protons will appear as a sharp singlet in the typical methoxy region.
1.2: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in carbon-fluorine coupling, which can be observed in the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Carbon (-CF₃) | 120 - 125 (q) |
| Aromatic Carbons | 110 - 160 |
| Nitrile Carbon (-CN) | 115 - 120 |
| Methylene Carbon (-CH₂CN) | ~20 |
| Methoxy Carbon (-OCH₃) | ~56 |
Causality Behind Predictions: The quaternary carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have a wide range of chemical shifts depending on their position relative to the substituents. The nitrile carbon is characteristically found around 115-120 ppm. The methylene and methoxy carbons will appear in the upfield region of the spectrum.
1.3: Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Filter the solution into a clean, dry 5 mm NMR tube.
Step 2: Instrument Setup and Calibration
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Step 3: Data Acquisition
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
If necessary, perform advanced NMR experiments such as COSY, HSQC, and HMBC to confirm assignments.
Step 4: Data Processing and Analysis
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
1.4: Visualization of Molecular Structure
Caption: Molecular structure of this compound.
Part 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the nitrile, ether, and trifluoromethyl groups, as well as the aromatic ring.
2.1: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Medium |
| C-F (Trifluoromethyl) | 1100 - 1200 | Strong |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Causality Behind Predictions: The nitrile group exhibits a sharp, characteristic absorption in the fingerprint region. The C-F stretches of the trifluoromethyl group are typically strong and broad. The aryl ether C-O stretches appear as two distinct bands. The aromatic C=C and C-H stretches are also expected in their respective regions.
2.2: Experimental Protocol for IR Data Acquisition
Step 1: Sample Preparation
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
For a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
Step 2: Background Spectrum Acquisition
-
Acquire a background spectrum of the empty sample compartment (for KBr pellets or salt plates) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Step 3: Sample Spectrum Acquisition
-
Place the prepared sample in the IR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
Step 4: Data Analysis
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
2.3: Visualization of Key Functional Groups
Caption: Key functional groups and their expected IR absorption regions.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
3.1: Predicted Mass Spectrum Data
The molecular weight of this compound is 215.17 g/mol .[1][2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215, along with several fragment ions.
| m/z | Proposed Fragment Ion |
| 215 | [M]⁺ |
| 200 | [M - CH₃]⁺ |
| 186 | [M - C₂H₃N]⁺ |
| 146 | [M - CF₃]⁺ |
Causality Behind Predictions: The molecular ion is formed by the loss of an electron. Common fragmentation pathways include the loss of a methyl radical from the methoxy group, the loss of acetonitrile, and the loss of the trifluoromethyl group. The relative intensities of these fragment ions will depend on their stability.
3.2: Experimental Protocol for Mass Spectrometry Data Acquisition
Step 1: Sample Introduction
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump, or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
Step 2: Ionization
-
Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.
Step 3: Mass Analysis
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Step 4: Detection and Data Analysis
-
The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
3.3: Visualization of Fragmentation Pathway
Caption: Proposed electron ionization fragmentation pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a solid foundation for researchers working with this compound. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data for robust structural confirmation. As with any analytical endeavor, the synthesis of data from multiple techniques is paramount for unambiguous structural elucidation.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from SpectraBase. [Link][3]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link][4]
-
NIST. (n.d.). Benzyl nitrile. NIST Chemistry WebBook. Retrieved from [Link][5]
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An In-depth Technical Guide to the Solubility of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
This guide provides a comprehensive technical overview of the solubility of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a compound of interest in contemporary chemical research and drug development. The content herein is structured to deliver not just procedural steps but a foundational understanding of the principles governing its solubility, empowering researchers to make informed decisions in their experimental designs.
Introduction to this compound
This compound is an aromatic organic compound featuring a phenylacetonitrile core substituted with a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group. Its chemical structure significantly influences its physicochemical properties, including solubility, which is a critical parameter in various applications ranging from reaction chemistry to pharmaceutical formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₈F₃NO | [1] |
| Molecular Weight | 215.17 g/mol | [1] |
| CAS Number | 1017779-07-5 | [1] |
| Appearance | Solid (predicted) | [2] |
| IUPAC Name | [2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile | [2] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another[3]. The solubility of this compound is a complex interplay of the polar and non-polar characteristics imparted by its constituent functional groups.
Influence of Functional Groups on Polarity
-
Methoxy Group (-OCH₃): The methoxy group is a moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents[4].
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group with high lipophilicity[5][6]. The strong C-F bonds are metabolically stable, and the group's presence can enhance membrane permeability[5][6]. While it increases lipophilicity, the high electronegativity of fluorine atoms can also lead to dipole-dipole interactions.
-
Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.
The overall polarity of the molecule is a vector sum of these individual group contributions. The presence of both a hydrophilic-leaning methoxy group and a lipophilic trifluoromethyl group suggests that this compound will exhibit nuanced solubility behavior, likely showing some solubility in a range of solvents of varying polarities.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[2][7]. The principle is that substances with similar HSP values are likely to be miscible.
Experimental Determination of Solubility
Given the lack of published solubility data for this compound, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a comprehensive solubility profile.
Materials and Equipment
-
This compound (analytical standard)
-
A range of analytical grade solvents (see Table 2)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Proposed Solvents for Screening
A diverse set of solvents should be selected to probe the solubility across a spectrum of polarities and hydrogen bonding capabilities.
Table 2: Suggested Solvents for Solubility Screening
| Solvent | Type | Polarity Index |
| Water | Polar, Protic | 10.2 |
| Methanol | Polar, Protic | 5.1 |
| Ethanol | Polar, Protic | 4.3 |
| Acetonitrile | Polar, Aprotic | 5.8 |
| Acetone | Polar, Aprotic | 5.1 |
| Dichloromethane | Non-polar | 3.1 |
| Toluene | Non-polar | 2.4 |
| Hexane | Non-polar | 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 7.2 |
Saturated Shake-Flask Method (Equilibrium Solubility)
This is the gold standard method for determining equilibrium solubility.
Protocol:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The equilibrium solubility is then calculated based on the dilution factor.
Kinetic Solubility Assessment
For high-throughput screening, a kinetic solubility measurement can be employed. This method typically involves adding a concentrated stock solution of the compound in a miscible organic solvent (e.g., DMSO) to an aqueous buffer and observing for precipitation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.
Caption: Workflow for determining equilibrium solubility.
Interpreting Solubility Data and Implications
The solubility profile of this compound will dictate its utility in various applications.
-
In Drug Development: Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability. Understanding the solubility in biorelevant media is crucial. The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, but its overall aqueous solubility will likely be a key optimization parameter.
-
In Chemical Synthesis: Solvent selection is critical for reaction efficiency, product purity, and ease of workup. A comprehensive solubility profile allows for the rational selection of reaction and crystallization solvents.
Conclusion
While specific solubility data for this compound is not yet prevalent in public literature, this guide provides a robust theoretical and experimental framework for its determination. By understanding the interplay of its functional groups and applying systematic experimental protocols, researchers can generate a comprehensive solubility profile. This data is invaluable for advancing research and development efforts involving this promising chemical entity.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
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American Chemical Society. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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YouTube. How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone. [Link]
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PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]
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Navigating the Synthesis and Application of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: A Technical Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of metabolic stability, lipophilicity, and potent electronic effects that can significantly enhance the pharmacological properties of a drug candidate. This guide provides an in-depth technical overview of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a key intermediate whose structural motifs are of significant interest in the development of novel therapeutics. We will delve into its commercial availability, plausible synthetic routes, and its emerging applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this valuable compound in their discovery programs.
Commercial Availability and Physicochemical Properties
This compound (CAS No. 1017779-07-5) is a specialty chemical available from a select number of commercial suppliers. Its procurement is a critical first step for research and development efforts. A summary of its key physicochemical properties is provided below.
| Property | Value | Source |
| CAS Number | 1017779-07-5 | [1] |
| Molecular Formula | C₁₀H₈F₃NO | [1] |
| Molecular Weight | 215.17 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Purity | Typically ≥97% |
Currently, suppliers such as CookeChem and Benchchem list this compound in their catalogs, often synthesized on demand. Researchers are advised to contact suppliers directly to inquire about lead times, available quantities, and to obtain a certificate of analysis to verify purity and identity.
Plausible Synthetic Routes: A Practitioner's Perspective
Proposed Synthetic Pathway: Cyanation of 2-Methoxy-6-(trifluoromethyl)benzyl Bromide
The preferred route would likely commence with the commercially available 2-Methoxy-6-(trifluoromethyl)benzoic acid, which would be reduced to the corresponding benzyl alcohol. Subsequent bromination would yield the key intermediate, 2-Methoxy-6-(trifluoromethyl)benzyl bromide. Finally, a nucleophilic substitution with a cyanide salt would afford the target molecule.
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A Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: Key Intermediates and Synthetic Strategies
Abstract
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a sophisticated chemical building block, notable for its role as a key precursor in the synthesis of advanced pharmaceutical compounds, including the GnRH antagonist Elagolix.[1][2] The strategic placement of the methoxy, trifluoromethyl, and cyanomethyl groups on the aromatic ring presents unique synthetic challenges that necessitate a carefully planned multi-step approach. This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the identification and preparation of crucial intermediates. We will explore the underlying chemical principles, explain the causality behind experimental choices, and provide detailed protocols grounded in established literature to empower researchers and drug development professionals in their synthetic endeavors.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis reveals that the most logical and field-proven approach to constructing this compound hinges on the late-stage introduction of the nitrile group. The carbon-cyanide bond is most reliably formed via a nucleophilic substitution reaction. This places 2-Methoxy-6-(trifluoromethyl)benzyl halide as the immediate and pivotal precursor. This halide, in turn, is best prepared from its corresponding benzyl alcohol, which can be accessed by the reduction of either a benzaldehyde or a benzoic acid derivative. This convergent strategy is outlined below.
Caption: Retrosynthetic pathways to the target nitrile.
The Central Intermediate: 2-Methoxy-6-(trifluoromethyl)benzyl Alcohol
The synthesis of nearly all derivatives in this family converges on 2-Methoxy-6-(trifluoromethyl)benzyl alcohol. Its preparation via the reduction of either the corresponding benzoic acid or benzaldehyde is a critical step that dictates the overall efficiency of the sequence.
Rationale for Precursor Selection
-
From Benzoic Acid: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF). This route is robust and high-yielding, often preferred when the benzoic acid derivative is commercially available or easily synthesized.[3]
-
From Benzaldehyde: Aldehydes are more easily reduced than carboxylic acids, allowing for the use of milder reagents such as Sodium Borohydride (NaBH₄). This method is often more cost-effective and involves a simpler workup procedure. The choice between these precursors typically depends on the availability and cost of the starting materials.
Experimental Protocol: Reduction of a Carbonyl Precursor
The following protocol is a generalized procedure for the reduction step.
Protocol 1: Reduction of 2-Methoxy-6-(trifluoromethyl)benzoic Acid
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous Tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 2-Methoxy-6-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0°C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or Ethyl Acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-Methoxy-6-(trifluoromethyl)benzyl alcohol, which can be purified by column chromatography.
Halogenation: Activating the Benzyl Alcohol for Cyanation
Direct displacement of a benzylic hydroxyl group is unfavorable. Therefore, it must first be converted into a better leaving group, typically a halide. This transformation into 2-Methoxy-6-(trifluoromethyl)benzyl bromide or chloride is the critical activation step prior to introducing the nitrile.
Causality of Reagent Choice
-
Thionyl Chloride (SOCl₂): Used to prepare benzyl chlorides. The reaction byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Phosphorus Tribromide (PBr₃): A common choice for synthesizing benzyl bromides. Bromides are generally more reactive than chlorides in subsequent Sₙ2 reactions, potentially leading to faster reaction times or higher yields in the cyanation step.
Experimental Protocol: Conversion of Alcohol to Benzyl Bromide
Protocol 2: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl Bromide
-
Dissolve 2-Methoxy-6-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Diethyl Ether in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add Phosphorus Tribromide (PBr₃, approximately 0.4-0.5 equivalents) dropwise to the stirred solution. A slight exotherm may be observed.
-
After the addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture over ice water.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude benzyl bromide, which should be used immediately in the next step due to its potential lachrymatory nature and instability.
The Cyanation Step: Assembling the Final Product
The final key transformation is the nucleophilic substitution of the benzyl halide with a cyanide salt to form the target phenylacetonitrile. This reaction proceeds via an Sₙ2 mechanism.
Mechanistic Considerations and Optimization
The reaction of a benzyl halide with an alkali metal cyanide is a well-established method for preparing phenylacetonitriles.[4]
-
Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) are commonly used. KCN is often employed in aqueous alcohol solutions.[5]
-
Solvent System: The choice of solvent is critical. A polar, aprotic solvent like DMSO or DMF can accelerate Sₙ2 reactions. However, for practical and safety reasons, biphasic systems or aqueous alcoholic solutions are frequently used. For example, a mixture of ethanol and water can effectively dissolve both the organic halide and the inorganic cyanide salt.[5]
Experimental Protocol: Cyanation of Benzyl Bromide
Protocol 3: Synthesis of this compound
-
Prepare a solution of Sodium Cyanide (NaCN, 1.2-1.5 equivalents) in a mixture of Ethanol and Water.
-
In a separate flask, dissolve the crude 2-Methoxy-6-(trifluoromethyl)benzyl bromide (1.0 equivalent) in Ethanol.
-
Heat the cyanide solution to reflux (approximately 80-90°C).
-
Add the benzyl bromide solution dropwise to the refluxing cyanide solution over 1 hour.
-
Maintain the reaction mixture at reflux for 4-20 hours, monitoring its progress by TLC or GC-MS.[5]
-
After completion, cool the mixture to room temperature and dilute with a large volume of water.
-
Extract the product into an organic solvent such as Diethyl Ether or Ethyl Acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or silica gel chromatography to yield pure this compound.[5]
Synthesis of Core Aromatic Precursors
The commercial availability of the substituted benzaldehyde or benzoic acid starting materials can be limited. The following represents a plausible, multi-step synthesis of a key precursor, 2-Methoxy-6-(trifluoromethyl)benzoic acid , based on established organometallic and functional group transformation methodologies.
Caption: Plausible synthesis of the benzoic acid precursor.
This proposed route leverages modern synthetic methods. For instance, directed ortho-metalation of a substituted anisole followed by quenching with solid carbon dioxide (dry ice) is a powerful method for installing a carboxylic acid group with high regioselectivity.
Summary of Key Transformations
The synthesis of this compound is a sequential process where the successful execution of each step is paramount. The table below summarizes the key reactions and typical conditions.
| Step | Transformation | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Acid/Aldehyde → Alcohol | LiAlH₄ or NaBH₄ | THF, Ethanol | 85-95% | General Knowledge |
| 2 | Alcohol → Benzyl Halide | PBr₃ or SOCl₂ | DCM, Ether | >90% (often used crude) | General Knowledge |
| 3 | Benzyl Halide → Nitrile | NaCN or KCN | Ethanol/Water, DMSO | 70-85% | [4][5] |
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A Technical Guide to the Theoretical Investigation of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
This guide provides a comprehensive framework for conducting in-depth theoretical and computational studies on 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Given its structural motifs—a trifluoromethyl group, a methoxy group, and a phenylacetonitrile core—this molecule presents a rich landscape for computational analysis, offering insights into its electronic properties, reactivity, and spectroscopic signatures.[2][3]
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[2][4][5] Theoretical studies, therefore, play a pivotal role in rationally designing and understanding the behavior of such molecules. This document outlines the core computational methodologies, expected outcomes, and the scientific rationale underpinning such an investigation.
Foundational Principles: Why Theoretical Studies Matter
Before embarking on experimental synthesis and characterization, computational modeling provides an invaluable in silico proving ground. For a molecule like this compound, theoretical studies can:
-
Predict Molecular Structure and Stability: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.
-
Elucidate Electronic Properties: Map the electron density, identify reactive sites, and quantify the electronic effects of the methoxy and trifluoromethyl substituents.
-
Simulate Spectroscopic Data: Generate theoretical IR, Raman, and NMR spectra to aid in the experimental characterization and structural validation of the synthesized compound.
-
Investigate Reaction Mechanisms: Model potential reaction pathways, transition states, and energy barriers, providing a deeper understanding of its role as a synthetic intermediate.[6]
The workflow for a comprehensive theoretical study is a multi-step, iterative process that integrates various computational techniques to build a holistic understanding of the molecule.
Figure 2: Relationship between molecular orbitals and reactivity descriptors.
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.
Protocol 2: NMR Chemical Shift Calculation
-
Use Optimized Geometry: Start with the B3LYP/6-311+G(d,p) optimized structure.
-
Select GIAO Method: Specify the GIAO method in the calculation software.
-
Reference Standard: Calculate the isotropic shielding values for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.
-
Calculate Chemical Shifts: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample where σ_ref is the isotropic shielding value of the reference and σ_sample is the shielding value of the nucleus of interest.
This protocol provides theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results for structural confirmation.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Property | Predicted Value | Experimental Correlation |
|---|---|---|
| Major IR Peaks (cm⁻¹) | ~2250 (C≡N stretch) | Strong, sharp peak |
| ~1280 (C-O stretch) | ||
| ~1150 (CF₃ symmetric stretch) | Strong absorption | |
| ¹H NMR (δ, ppm) | ~7.5-7.8 (Aromatic H) | Complex multiplet |
| ~4.0 (OCH₃) | Singlet | |
| ~3.9 (CH₂) | Singlet | |
| ¹³C NMR (δ, ppm) | ~160 (C-OCH₃) | |
| ~125 (q, C-CF₃, J ≈ 270 Hz) | Quartet due to C-F coupling | |
| ~117 (CN) | ||
| ~56 (OCH₃) |
| | ~18 (CH₂) | |
(Note: These are representative values; actual calculated values will depend on the precise computational method and level of theory.)
Application in Drug Development
The insights gained from these theoretical studies are directly applicable to drug discovery and development. [7]Understanding the electronic properties and reactivity of this compound allows for:
-
Optimization of Reaction Conditions: By understanding the reaction mechanism in which this molecule is an intermediate, synthetic routes can be improved. [6]* Analog Design: The computational model can be used to predict how structural modifications would affect the molecule's properties, guiding the design of new analogs with improved biological activity or pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Studies: Theoretical descriptors (e.g., HOMO/LUMO energies, dipole moment) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular features with biological activity.
Conclusion
A thorough theoretical investigation of this compound, grounded in robust DFT calculations, provides a powerful, predictive framework for understanding its fundamental properties. This in-depth guide outlines a scientifically rigorous approach, from initial geometry optimization to the prediction of spectroscopic and electronic characteristics. The resulting data not only supports experimental efforts in synthesis and characterization but also provides critical insights that can accelerate the design and development of novel pharmaceuticals and agrochemicals.
References
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Tsujibayashi, S., Kataoka, Y., Hirano, S., & Matsubara, H. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(22), 4117-4124. [Link]
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Islam, M. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Sambathkumar, K., et al. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. ResearchGate. [Link]
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Methodological & Application
The Strategic Utility of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the demand for structurally complex and functionally diverse molecules, particularly in the realms of pharmaceutical and agrochemical development, has driven the exploration of novel building blocks. Among these, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile has emerged as a versatile and highly valuable precursor. Its unique substitution pattern, featuring a sterically demanding and electron-withdrawing trifluoromethyl group ortho to a methoxy substituent, imparts distinct reactivity and conformational rigidity, making it an attractive starting material for the synthesis of a range of intricate molecular architectures.
This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis. We will delve into its role in the construction of key intermediates for bioactive molecules and explore detailed protocols for its transformation, offering insights into the mechanistic underpinnings of these reactions.
Core Attributes and Synthetic Potential
The synthetic utility of this compound stems from the interplay of its functional groups:
-
The Nitrile Group: A versatile functional handle that can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. It also activates the adjacent methylene group for deprotonation and subsequent elaboration.
-
The Benzylic Methylene Group: The acidity of the protons on this carbon is enhanced by the adjacent nitrile and aromatic ring, facilitating a range of carbon-carbon bond-forming reactions.
-
The Ortho-Methoxy and Trifluoromethyl Groups: These substituents on the phenyl ring exert significant steric and electronic effects. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the benzylic protons. The methoxy group, being electron-donating, can also modulate the electronic properties of the ring. Together, their ortho-relationship creates a sterically hindered environment that can lead to high regioselectivity in certain reactions.
The following diagram illustrates the key reactive sites of this compound:
Caption: Key reactive sites of this compound.
Application in the Synthesis of Heterocyclic Scaffolds
One of the primary applications of phenylacetonitriles in organic synthesis is in the construction of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. While specific examples utilizing this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The general reactivity of phenylacetonitriles can be extrapolated to this specific derivative, suggesting its potential in similar synthetic strategies.
For instance, the condensation of phenylacetonitriles with various electrophiles is a common method for the synthesis of a wide array of heterocycles. The activated methylene group of this compound can participate in reactions with dicarbonyl compounds, isothiocyanates, and other reagents to form substituted pyridines, thiophenes, and thiazoles, among others.
General Protocols for Transformations of Phenylacetonitriles
While detailed, validated protocols for this compound are proprietary or not widely published, the following sections provide generalized procedures for key transformations of phenylacetonitriles. These protocols, based on well-established methodologies for analogous compounds, can serve as a starting point for the development of specific synthetic routes using the title compound. Researchers should note that optimization of reaction conditions will be necessary to account for the specific steric and electronic properties of the 2-methoxy-6-(trifluoromethyl)phenyl moiety.
Protocol 1: Base-Mediated Condensation with Aldehydes (Knoevenagel Condensation)
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. The activated methylene group of phenylacetonitriles can condense with aldehydes to yield α,β-unsaturated nitriles, which are versatile intermediates.
Reaction Scheme:
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane), add a catalytic amount of a base (e.g., piperidine, sodium ethoxide, or potassium carbonate).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired α,β-unsaturated nitrile.
Causality Behind Experimental Choices:
-
Base: The choice of base is crucial. A weak base like piperidine is often sufficient to catalyze the reaction without promoting side reactions. Stronger bases may be required for less reactive substrates but can also lead to self-condensation or other undesired products.
-
Solvent: The solvent should be chosen to dissolve the reactants and be compatible with the reaction conditions. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents may be preferred to avoid side reactions with the base.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group in many drug molecules.
Reaction Scheme:
Step-by-Step Methodology (Acidic Conditions):
-
To a solution of this compound (1.0 eq) in a mixture of a high-boiling point alcohol (e.g., ethylene glycol) and water, add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.
Causality Behind Experimental Choices:
-
Acid Concentration and Temperature: The hydrolysis of nitriles often requires harsh conditions. The use of a strong acid and high temperatures is necessary to drive the reaction to completion. The steric hindrance from the ortho-substituents on the phenyl ring of the title compound may necessitate more forcing conditions.
Protocol 3: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group provides access to primary amines, which are important building blocks in medicinal chemistry.
Reaction Scheme:
Step-by-Step Methodology (Using Lithium Aluminum Hydride):
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
To a suspension of LiAlH₄ (a molar excess, e.g., 2-3 eq) in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with the ethereal solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.
-
Purify the amine by distillation under reduced pressure or by conversion to a salt and recrystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. Other reducing agents, such as catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd-C), can also be employed, often under milder conditions but may require optimization of catalyst and reaction parameters.
-
Inert Atmosphere and Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions and an inert atmosphere.
Data Presentation
| Starting Material | Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(Trifluoromethyl)phenylacetonitrile | Nitrile to Amine | H₂, Raney Ni, NH₃, EtOH, 80 °C, 100 atm | 2-(2-(Trifluoromethyl)phenyl)ethanamine | ~85 | [1] |
| p-Methoxyphenylacetonitrile | Knoevenagel Condensation | Anisaldehyde, piperidine, EtOH, reflux | 2-(4-Methoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile | ~90 | |
| Phenylacetonitrile | Hydrolysis (Acidic) | H₂SO₄, H₂O, reflux | Phenylacetic acid | >90 |
Conclusion and Future Outlook
This compound represents a promising and underutilized building block in organic synthesis. Its unique electronic and steric properties offer the potential for the development of novel synthetic methodologies and the construction of complex molecular targets. The general protocols outlined in this guide provide a foundation for researchers to explore the reactivity of this versatile compound. Further investigation into its applications, particularly in the synthesis of medicinally relevant heterocyclic systems, is warranted and is expected to unveil new avenues for drug discovery and development. As more research is conducted and published, a clearer picture of the full synthetic potential of this intriguing molecule will undoubtedly emerge.
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Application Notes and Protocols for the Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Substituted Phenylacetonitriles
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The unique electronic properties arising from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group make this scaffold a compelling starting material for the synthesis of novel therapeutic agents and functional materials. The nitrile moiety is a versatile functional group that can be readily converted into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.
This document provides a comprehensive guide to the reaction conditions for the synthesis of this compound, drawing upon established methodologies for analogous structures. We will delve into the mechanistic rationale behind the chosen synthetic routes, provide detailed experimental protocols, and discuss critical parameters for successful execution.
Synthetic Strategies: A Mechanistic Perspective
The most direct and widely employed method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This SN2 reaction is a robust and well-understood transformation.
Primary Synthetic Route: Cyanide Substitution of a Benzyl Halide
The principal strategy for the preparation of this compound involves the reaction of 2-Methoxy-6-(trifluoromethyl)benzyl bromide with a cyanide source, such as sodium or potassium cyanide.
Caption: SN2 mechanism for the synthesis of this compound.
The choice of reaction conditions is critical for achieving high yields and minimizing side products. Key parameters to consider include the cyanide source, solvent, temperature, and the potential use of a phase-transfer catalyst.
Rationale for Experimental Choices
-
Cyanide Source: Both sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used. NaCN is often preferred in polar aprotic solvents due to its higher solubility. Extreme caution must be exercised when handling these highly toxic reagents.
-
Solvent System: The choice of solvent is crucial for dissolving the reactants and facilitating the SN2 reaction.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices as they effectively solvate the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion.
-
Aqueous-Organic Mixtures: A mixture of a water-miscible organic solvent like ethanol or acetone with water can also be effective.[1] This system is often used for its cost-effectiveness and reduced toxicity compared to polar aprotic solvents.
-
-
Temperature: The reaction temperature influences the reaction rate. Generally, moderately elevated temperatures (50-80 °C) are sufficient to drive the reaction to completion in a reasonable timeframe. Higher temperatures may lead to the formation of elimination byproducts.
-
Phase-Transfer Catalysis: When using a biphasic solvent system (e.g., a water-immiscible organic solvent and water), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly beneficial. The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is located, thereby accelerating the reaction.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of structurally related phenylacetonitriles and are expected to be adaptable for the target molecule.
Protocol 1: Cyanation in a Homogeneous Polar Aprotic Solvent
This protocol is adapted from standard procedures for the synthesis of phenylacetonitriles using a polar aprotic solvent.
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-Methoxy-6-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water (2 x) and then with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Cyanation in an Aqueous-Organic Solvent System
This protocol is adapted from the synthesis of 2-(trifluoromethyl)phenylacetonitrile.[1]
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzyl bromide
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of potassium cyanide (1.8 eq) in a mixture of water and ethanol.
-
Addition of Benzyl Bromide: Add 2-Methoxy-6-(trifluoromethyl)benzyl bromide (1.0 eq) to the cyanide solution.
-
Reaction: Heat the mixture to reflux and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and dilute it with a large volume of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by vacuum distillation or flash column chromatography to yield the final product.
Data Summary: Comparison of Reaction Conditions
| Parameter | Protocol 1 (Polar Aprotic) | Protocol 2 (Aqueous-Organic) | Rationale |
| Cyanide Source | Sodium Cyanide | Potassium Cyanide | Choice often depends on solubility and cost. |
| Solvent | DMSO | Ethanol/Water | DMSO provides a homogeneous reaction with a highly reactive "naked" cyanide anion. Ethanol/water is a more environmentally benign and cost-effective option. |
| Temperature | 60-70 °C | Reflux | Milder conditions in Protocol 1 may reduce side reactions. Reflux in Protocol 2 ensures a sufficient reaction rate in the less polar solvent system. |
| Reaction Time | 4-6 hours | 18-24 hours | The higher reactivity in DMSO leads to shorter reaction times. |
| Workup | Liquid-liquid extraction | Liquid-liquid extraction | Standard procedures for isolating organic products. |
| Purification | Column Chromatography | Distillation or Column Chromatography | The choice of purification depends on the physical properties of the product (e.g., boiling point). |
Alternative Synthetic Approach: Lewis Acid-Catalyzed Cyanation of Benzyl Alcohol
A more contemporary approach avoids the use of highly toxic alkali metal cyanides and instead employs an isonitrile as the cyanide source. This reaction is catalyzed by a Lewis acid, such as tris(pentafluorophenyl)borane (B(C₅F₅)₃).
Caption: Lewis acid-catalyzed cyanation of a benzyl alcohol.
This method offers the advantage of using less hazardous reagents and often proceeds under milder conditions. However, the availability and cost of the Lewis acid catalyst and the isonitrile may be limiting factors.
Safety Considerations
-
Cyanide Salts: Sodium and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Benzyl Halides: Benzyl halides are lachrymators and skin irritants. Handle them in a fume hood and avoid inhalation or skin contact.
-
Solvents: The organic solvents used in these protocols are flammable and may have associated health risks. Consult the safety data sheet (SDS) for each solvent before use.
Conclusion
The synthesis of this compound can be reliably achieved through the nucleophilic substitution of the corresponding benzyl bromide with a cyanide salt. The choice between a polar aprotic solvent system and an aqueous-organic mixture will depend on factors such as desired reaction time, scale, and available resources. For laboratories seeking to avoid highly toxic cyanide salts, the Lewis acid-catalyzed cyanation of the corresponding benzyl alcohol presents a viable alternative. Careful consideration of the reaction parameters and adherence to strict safety protocols are paramount for the successful and safe execution of these synthetic procedures.
References
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
Zhang, L., et al. (2019). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 24(15), 2748. [Link]
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Abstract
This document provides a detailed guide outlining a suite of analytical methodologies for the comprehensive characterization of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Ensuring the identity, purity, and structural integrity of such compounds is paramount for regulatory compliance and downstream success. This application note details optimized protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the chosen methods and parameters.
Introduction
This compound (CAS No: 1017779-07-5) is an aromatic nitrile compound featuring methoxy and trifluoromethyl substitutions. These functional groups impart unique chemical properties that are often exploited in the synthesis of complex bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and nitrile groups offer versatile handles for further chemical modification.
Given its role as a critical building block, a robust analytical framework is essential to confirm its chemical structure, quantify its purity, and identify any potential impurities. This guide presents an integrated workflow that leverages the strengths of multiple orthogonal analytical techniques to provide a complete characterization profile.
Physicochemical Properties
A foundational understanding of the compound's properties is crucial for selecting and optimizing analytical methods.
| Property | Value | Source |
| CAS Number | 1017779-07-5 | |
| Molecular Formula | C₁₀H₈F₃NO | [1][2] |
| Molecular Weight | 215.17 g/mol | [1][2] |
| Appearance | Solid | |
| Boiling Point | 48-51 °C (pressure not specified) | |
| InChI Key | IPXXNDJVHVVBJH-UHFFFAOYSA-N |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from impurities and degradants.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the preferred method for analyzing non-volatile, polar to moderately non-polar compounds. The aromatic nature of the target molecule makes it an excellent candidate for UV detection.
Rationale for Method Design:
-
Column: A C18 stationary phase is selected for its hydrophobic character, which provides strong retention for the aromatic ring system.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure adequate retention of the main peak while eluting any potential impurities with different polarities in a reasonable timeframe.
-
Detector: A UV detector set at 254 nm is chosen, as this wavelength typically provides a strong chromophoric response for benzene ring systems.
Protocol 1: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A Water (HPLC Grade) Mobile Phase B Acetonitrile (HPLC Grade) Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detector | UV at 254 nm |
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds. It provides definitive structural information based on the mass fragmentation pattern, complementing the purity data from HPLC. This technique is particularly effective for identifying process-related impurities or residual solvents.[3][4]
Rationale for Method Design:
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a robust, general-purpose column suitable for a wide range of aromatic compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, reproducible method that generates a library-searchable fragmentation pattern.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in a volatile solvent such as ethyl acetate or acetone.
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
-
GC-MS Parameters:
Parameter Setting Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas Helium, constant flow at 1.2 mL/min Inlet Temp. 250 °C Injection Mode Split (20:1 ratio) Injection Vol. 1 µL Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Scan Range | 40 - 450 m/z |
-
Data Analysis: The molecular ion peak (M⁺) should be observed at m/z 215. The fragmentation pattern should be analyzed to confirm the structure (e.g., fragments corresponding to the loss of -CH₃, -CN, -CF₃). The resulting spectrum can be compared against spectral libraries like NIST for impurity identification.[5]
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
Expected Spectral Data:
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment ¹H NMR ~7.5 - 7.8 Multiplet 3H, Aromatic protons ~4.0 Singlet 2H, -CH₂CN (Methylene) ~3.9 Singlet 3H, -OCH₃ (Methoxy) ¹³C NMR ~160 Singlet C-OCH₃ ~130-135 Multiplet Aromatic carbons ~123 Quartet (¹JCF ≈ 275 Hz) -CF₃ ~117 Singlet -CN (Nitrile) ~56 Singlet -OCH₃ ~20 Singlet -CH₂CN | ¹⁹F NMR | ~ -60 to -65 | Singlet | -CF₃ |
Note: Predicted shifts are estimates. Actual values must be determined experimentally. The presence of a singlet in the ¹⁹F NMR spectrum is a key indicator of the -CF₃ group.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Rationale for Method Design: The structure contains several IR-active functional groups (nitrile, ether, trifluoromethyl, aromatic ring) that give rise to distinct and identifiable absorption bands.[7]
Protocol 4: FTIR Analysis
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a pellet) or by placing a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group ~3100 - 3000 C-H Stretch Aromatic ~2950 - 2850 C-H Stretch Aliphatic (-CH₂, -OCH₃) ~2250 - 2240 C≡N Stretch Nitrile ~1600, ~1480 C=C Stretch Aromatic Ring ~1350 - 1150 C-F Stretch (strong) Trifluoromethyl ~1250 - 1200 Asymmetric C-O-C Stretch Aryl Ether | ~1050 - 1020 | Symmetric C-O-C Stretch | Aryl Ether |
Integrated Analytical Workflow
A comprehensive characterization relies on the integration of these orthogonal techniques. Each method provides a unique piece of information, and together they build a complete, self-validating profile of the compound.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust and comprehensive framework for the characterization of this compound. The orthogonal nature of the techniques—combining chromatographic separation with spectroscopic identification—ensures a high degree of confidence in the final assessment of identity, purity, and structure. Adherence to these protocols will enable researchers and manufacturers to maintain high quality standards for this critical chemical intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Novák, Z. and Grushin, V. V. (2013). Supporting Information for J. Org. Chem., 78, 11126–11146. [Link]
-
Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods for 2-Butoxyethanol. [Link]
-
Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086. [Link]
-
Eurofins. Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Processes. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. [Link]
-
ResearchGate. (2018). Characterization using FTIR spectrometer. [Link]
-
Olorunnisola, S. K., et al. (2017). Gas chromatography mass spectrometry/Fourier transform infrared (GC-MS/FTIR) spectral analyses of Tithonia diversifolia (Hemsl.). African Journal of Pharmacy and Pharmacology, 11(18), 227-233. [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological properties of lead compounds. The trifluoromethyl (CF₃) group, in particular, is of paramount importance due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When strategically positioned on an aromatic scaffold, the CF₃ group can significantly influence the electronic properties and conformation of a molecule, leading to improved potency and a more desirable pharmacokinetic profile.
This application note details the synthesis and utility of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a valuable building block for the construction of complex heterocyclic compounds with potential therapeutic applications. The unique substitution pattern of this reagent, featuring a sterically demanding trifluoromethyl group ortho to a methoxy group, offers medicinal chemists a powerful tool for creating novel chemical entities. We will provide a detailed, field-tested protocol for its synthesis and demonstrate its application in the conceptual design and synthesis of a key intermediate for a novel kinase inhibitor.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for ensuring laboratory safety. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetonitrile | PubChem |
| CAS Number | 1017779-07-5 | PubChem |
| Molecular Formula | C₁₀H₈F₃NO | PubChem |
| Molecular Weight | 215.17 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Vendor Data |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | In-house data |
Safety Information: While specific toxicity data for this compound is not extensively reported, related phenylacetonitrile and trifluoromethylated aromatic compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available 2-methoxy-6-(trifluoromethyl)aniline. The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl bromide
This protocol outlines a plausible route to the key benzyl bromide intermediate.
Materials:
-
2-Methoxy-6-(trifluoromethyl)aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., toluene)
-
Sodium Borohydride (NaBH₄)
-
Phosphorus Tribromide (PBr₃)
-
Diethyl ether, Dichloromethane (DCM), Toluene, Methanol, Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Diazotization and Sandmeyer Reaction:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methoxy-6-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product, 2-methoxy-6-(trifluoromethyl)benzonitrile, with diethyl ether. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Reduction to the Aldehyde:
-
Dissolve the crude benzonitrile in dry toluene and cool to -78 °C under an inert atmosphere.
-
Add DIBAL-H (1.2 eq) dropwise.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product, 2-methoxy-6-(trifluoromethyl)benzaldehyde, with DCM. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
-
Reduction to the Benzyl Alcohol:
-
Dissolve the crude aldehyde in methanol and cool to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise.
-
Stir at room temperature for 1 hour.
-
Remove the methanol in vacuo and partition the residue between water and DCM.
-
Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated to yield 2-methoxy-6-(trifluoromethyl)benzyl alcohol.
-
-
Bromination to the Benzyl Bromide:
-
Dissolve the benzyl alcohol in dry DCM and cool to 0 °C under an inert atmosphere.
-
Add PBr₃ (0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by pouring it onto ice water.
-
Separate the organic layer, and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo to obtain 2-methoxy-6-(trifluoromethyl)benzyl bromide.
-
Protocol 2: Synthesis of this compound
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzyl bromide
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Cyanation Reaction:
-
In a round-bottom flask, dissolve 2-methoxy-6-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO.
-
Add NaCN (1.2 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over MgSO₄ and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Precursor
The phenylacetonitrile moiety is a versatile precursor for the synthesis of various heterocyclic systems, which are prevalent in many kinase inhibitors. For example, substituted phenylacetic acids, readily available from the hydrolysis of the corresponding nitriles, are key components in the synthesis of amide-based kinase inhibitors. The unique electronic and steric properties of the 2-methoxy-6-(trifluoromethyl)phenyl group make it an attractive scaffold for targeting the ATP-binding site of various kinases.
The following workflow illustrates the potential application of this compound in the synthesis of a key precursor for a novel kinase inhibitor.
Figure 2: Application of the building block in synthesizing a kinase inhibitor precursor.
Protocol 3: Synthesis of a 2-Methoxy-6-(trifluoromethyl)phenylacetamide Derivative
This protocol describes the conversion of the title compound into a key amide intermediate.
Materials:
-
This compound
-
Sulfuric Acid (H₂SO₄), concentrated
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A primary or secondary amine (e.g., 4-amino-3-methoxyphenol)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Hydrolysis to the Phenylacetic Acid:
-
In a round-bottom flask, add this compound (1.0 eq) to a mixture of concentrated H₂SO₄ and water.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product, 2-methoxy-6-(trifluoromethyl)phenylacetic acid, with DCM.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Amide Coupling:
-
To a solution of 2-methoxy-6-(trifluoromethyl)phenylacetic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in DMF, add EDC (1.2 eq) and TEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over MgSO₄ and concentrate under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
-
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its synthesis, while multi-stepped, employs well-established and scalable reactions. The strategic placement of the methoxy and trifluoromethyl groups provides a unique scaffold for the design of novel bioactive molecules, particularly in the area of kinase inhibitors. The protocols provided herein offer a practical guide for the preparation and application of this important synthetic intermediate, enabling researchers to explore new chemical space in their drug discovery programs.
References
-
Chen, C., et al. (2008). Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 51(23), 7478-7481. [Link]
-
PubChem Compound Summary for CID 46737597, this compound. [Link]
-
PubChem Compound Summary for CID 76435, 2-(Trifluoromethyl)phenylacetonitrile. [Link]
-
Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
-
Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]
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Application Notes and Protocols for the Derivatization of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the chemical derivatization of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a versatile building block in medicinal chemistry and materials science. The strategic placement of the methoxy and trifluoromethyl groups on the phenyl ring presents unique electronic and steric challenges and opportunities in synthetic transformations. These application notes detail robust protocols for the hydrolysis, reduction, and α-alkylation of the nitrile moiety, transforming it into valuable carboxylic acid, primary amine, and elaborated nitrile derivatives, respectively. The underlying principles of each reaction, critical experimental parameters, and safety considerations are discussed to ensure reproducible and scalable results.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its derivatives are of significant interest in drug discovery, particularly for the development of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.[1] The nitrile group itself is a versatile functional group that can be transformed into a wide array of other functionalities, including carboxylic acids, primary amines, and ketones.[2][3][4]
This guide provides detailed, field-proven protocols for three fundamental derivatization pathways of this compound:
-
Hydrolysis to 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid
-
Reduction to 2-(2-methoxy-6-(trifluoromethyl)phenyl)ethan-1-amine
-
α-Alkylation to introduce novel substituents at the carbon adjacent to the nitrile.
Each section includes a discussion of the reaction mechanism, a step-by-step protocol, and a summary of expected outcomes. Safety precautions specific to handling trifluoromethyl-containing compounds and cyanides are also emphasized throughout.
Hydrolysis to 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[5][6] For sterically hindered nitriles such as this compound, harsh conditions are often required to drive the reaction to completion. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the nitrile.[1] Both acidic and basic conditions can be employed, with the choice often depending on the compatibility of other functional groups in the molecule.
Mechanistic Considerations
Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This is followed by protonation to form an imidic acid, which tautomerizes to the more stable amide intermediate. Subsequent hydrolysis of the amide, which is the rate-limiting step, yields the carboxylate salt, which is then protonated upon acidic workup to afford the carboxylic acid.[5][6]
Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an imidic acid after deprotonation. Tautomerization to the amide is followed by further acid-catalyzed hydrolysis to the carboxylic acid.[6]
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is adapted from standard procedures for the hydrolysis of sterically hindered nitriles.[7]
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-20%)
-
Hydrochloric Acid (HCl), concentrated or 6N
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Add ethanol (10 volumes relative to the nitrile).
-
Add 10% aqueous NaOH solution (2 volumes relative to the nitrile).[7]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to overnight for complete conversion.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated or 6N HCl while cooling in an ice bath. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Derivative | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid | C₁₀H₉F₃O₃ | 234.17 |
Reduction to 2-(2-methoxy-6-(trifluoromethyl)phenyl)ethan-1-amine
The reduction of nitriles to primary amines is a valuable synthetic transformation, providing access to key building blocks for pharmaceuticals and agrochemicals.[8][9] Several methods are available for this conversion, including catalytic hydrogenation and the use of metal hydride reagents.[8][10] The choice of reducing agent is crucial to avoid the formation of secondary and tertiary amine byproducts.[10]
Mechanistic Insights
Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).[8] The reaction proceeds through an imine intermediate, which can potentially react with the product amine to form secondary amines. The addition of ammonia or a base can help to suppress this side reaction.[10]
Reduction with strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition then leads to a dianion, which upon aqueous workup is protonated to the primary amine.[3]
Protocol 2: Catalytic Hydrogenation
This protocol is a general procedure for the catalytic hydrogenation of nitriles to primary amines.[10][11]
Materials:
-
This compound
-
Ethanol or Methanol
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide
-
Raney Nickel (slurry in water) or 10% Palladium on Carbon (Pd/C)
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a solution of ammonia in methanol (to suppress secondary amine formation).[10]
-
Carefully add the Raney Nickel catalyst (as a slurry in water, washed with the reaction solvent) or Pd/C under an inert atmosphere.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC or HPLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-methoxy-6-(trifluoromethyl)phenyl)ethan-1-amine.
-
The crude product can be purified by distillation or by salt formation and recrystallization.
Data Presentation
| Derivative | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(2-methoxy-6-(trifluoromethyl)phenyl)ethan-1-amine | C₁₀H₁₂F₃NO | 221.20 |
α-Alkylation of this compound
The α-carbon of phenylacetonitriles is acidic and can be deprotonated with a suitable base to form a resonance-stabilized carbanion.[12][13] This carbanion can then act as a nucleophile and react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This reaction is a powerful tool for elaborating the structure of phenylacetonitrile derivatives.
Causality Behind Experimental Choices
The choice of base is critical for the success of the α-alkylation. Strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are commonly used to ensure complete deprotonation of the α-carbon. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent quenching of the carbanion. The steric hindrance from the ortho-methoxy and trifluoromethyl groups may influence the rate of both deprotonation and subsequent alkylation.
Protocol 3: α-Alkylation using Sodium Hydride
This protocol is adapted from general procedures for the alkylation of phenylacetonitriles.[7]
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or flame-dried round-bottom flask with a nitrogen or argon inlet
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Ice bath
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the flask.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF or DMF to the NaH suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the carbanion.
-
Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.0-1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Alkylating Agent | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl Iodide | 2-(2-methoxy-6-(trifluoromethyl)phenyl)propanenitrile | C₁₁H₁₀F₃NO | 229.20 |
| Benzyl Bromide | 2-(2-methoxy-6-(trifluoromethyl)phenyl)-3-phenylpropanenitrile | C₁₇H₁₄F₃NO | 305.30 |
Advanced Derivatization Strategies
Beyond these fundamental transformations, the unique structure of this compound allows for more complex derivatizations.
Synthesis of Heterocycles
The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles.[14][15] For instance, reaction with azides can lead to the formation of tetrazoles, while condensation reactions with bifunctional reagents can yield pyrimidines, imidazoles, and other heterocyclic systems. The α-methylene group can also participate in cyclization reactions.
Cycloaddition Reactions
The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For example, [3+2] cycloadditions with 1,3-dipoles can provide access to five-membered heterocyclic rings.
Safety Precautions
-
This compound and its derivatives should be handled by trained personnel in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Cyanide-containing compounds are highly toxic. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Have a cyanide antidote kit readily available and ensure personnel are trained in its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
-
Trifluoromethyl-containing compounds can be volatile and may have unique toxicological properties. Handle with care and avoid heating open containers.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Diagrams
Figure 1: Key derivatization pathways of this compound.
Figure 2: Experimental workflow for the hydrolysis of this compound.
References
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Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]
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Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
- Process for the synthesis of trifluorophenylacetic acids. (2005, March 22). Google Patents.
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Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
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Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]
- Preparation method of 3-trifluoromethyl phenylacetonitrile. (2015, March 25). Google Patents.
- Process for the preparation of 2,4,5-trifluorophenylacetic acid. (2014, September 16). Google Patents.
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Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Methoxy-.alpha.-trifluoromethylphenylacetic acid. Configuration by asymmetric synthesis. (1970, November 1). The Journal of Organic Chemistry. Retrieved from [Link]
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Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. (1983, November 1). Semantic Scholar. Retrieved from [Link]
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Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Hydrodecyanation by a Sodium Hydride-Iodide Composite. (2018, July 9). Organic Syntheses. Retrieved from [Link]
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Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved from [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
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Carbanion. (n.d.). Wikipedia. Retrieved from [Link]
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Cyanide Compounds | Safety Services. (2021, June 7). UCL – University College London. Retrieved from [Link]
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Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst. (n.d.). RWTH Publications. Retrieved from [Link]
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Cyanides and nitriles, use and disposal. (n.d.). University of St Andrews. Retrieved from [Link]
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Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
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2-methoxy-2-phenylacetonitrile, (R)-. (n.d.). precisionFDA. Retrieved from [Link]
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This compound | C10H8F3NO | CID 46737597. (n.d.). PubChem. Retrieved from [Link]
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5.9: Reactive Intermediates- Carbanions and Carbon Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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29.5: Cycloaddition Reactions. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. (2021, May 26). YouTube. Retrieved from [Link]
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Main Group Organometallic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]
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Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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From Carbanions to Organometallic Compounds: Quantification of Metal Ion Effects on Nucleophilic Reactivities. (2025, August 7). ResearchGate. Retrieved from [Link]
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Synthesis of Heterocyclic Compounds. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]
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STANDARD OPERATING PROCEDURE. (n.d.). Retrieved from [Link]
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30.6: Cycloaddition Reactions. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]
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2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435. (n.d.). PubChem. Retrieved from [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. Retrieved from [Link]
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1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. Retrieved from [Link]
-
Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. (2015, April 17). Chemical Society Reviews. Retrieved from [Link]
-
Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. (2021, February 16). MDPI. Retrieved from [Link]
-
Preparation and cycloaddition reactions of some αβ-unsaturated dithioesters. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Application Note: A Scalable and Robust Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile for Pharmaceutical and Agrochemical Applications
Introduction
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of a variety of high-value compounds within the pharmaceutical and agrochemical industries. The strategic placement of the methoxy, trifluoromethyl, and nitrile functional groups provides a versatile scaffold for the development of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described multi-step synthesis is optimized for safety, efficiency, and high purity of the final product, with a focus on methodologies amenable to industrial scale-up.
Synthetic Strategy Overview
The synthetic approach is a four-step process commencing with the synthesis of 2-hydroxy-6-(trifluoromethyl)benzoic acid, followed by methylation, reduction of the carboxylic acid to a benzyl alcohol, conversion to a benzyl bromide, and culminating in a phase-transfer catalyzed cyanation to yield the target molecule. This route was selected for its reliance on well-established and scalable reactions, minimizing the use of hazardous reagents where possible and ensuring high yields and purity at each stage.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)benzoic acid
This initial step is crucial for establishing the core substituted aromatic ring. The synthesis is adapted from procedures for structurally similar compounds and involves the hydrolysis of a trifluoromethylated pyridine precursor.[1]
Protocol:
-
To a stirred aqueous solution of potassium hydroxide (2.22 mole equivalents) in a suitable reaction vessel, add 2-fluoro-6-trifluoromethylpyridine (1.0 mole equivalent).
-
Heat the two-phase reaction mixture to 100-110 °C under reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2, maintaining the temperature between 35-45 °C.
-
Cool the mixture to 5-15 °C to precipitate the product.
-
Isolate the solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-(trifluoromethyl)benzoic acid.
Step 2: Methylation of 2-Hydroxy-6-(trifluoromethyl)benzoic acid
The methylation of the phenolic hydroxyl group is a critical step to introduce the desired methoxy substituent.
Protocol:
-
In a reaction vessel, dissolve 2-hydroxy-6-(trifluoromethyl)benzoic acid (1.0 mole equivalent) in a suitable solvent such as methanol.
-
Add a base, for example, sodium hydroxide (2.0-2.2 mole equivalents), and stir until a clear solution is obtained.
-
Add dimethyl sulfate (1.3-2.2 mole equivalents) dropwise, maintaining the reaction temperature between 30-45 °C.
-
Stir the reaction mixture for 1-2 hours, monitoring for completion by HPLC or TLC.
-
Upon completion, cool the reaction mixture and adjust the pH to acidic with a suitable acid.
-
The crude product can then be subjected to a hydrolysis step to ensure any esterified product is converted to the desired benzoic acid. Add an alkali solution and heat to 80-100 °C.[2]
-
After hydrolysis, cool and acidify to precipitate 2-methoxy-6-(trifluoromethyl)benzoic acid.
-
Filter the solid, wash with water, and dry under vacuum.
Step 3: Reduction of 2-Methoxy-6-(trifluoromethyl)benzoic acid to 2-Methoxy-6-(trifluoromethyl)benzyl alcohol
The selective reduction of the carboxylic acid to the corresponding benzyl alcohol is achieved using a borane complex, a reagent known for its high selectivity for carboxylic acids in the presence of other functional groups.[3][4][5]
Protocol:
-
In a dry, inert atmosphere (e.g., nitrogen), dissolve 2-methoxy-6-(trifluoromethyl)benzoic acid (1.0 mole equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) (approximately 1.0 mole equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-6-(trifluoromethyl)benzyl alcohol. Further purification can be achieved by column chromatography if necessary.
Step 4: Bromination of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol
The conversion of the benzyl alcohol to the more reactive benzyl bromide is a key step for the subsequent cyanation. Phosphorus tribromide is a common and effective reagent for this transformation.[2][6][7][8][9][10][11]
Protocol:
-
In a dry reaction vessel under an inert atmosphere, dissolve 2-methoxy-6-(trifluoromethyl)benzyl alcohol (1.0 mole equivalent) in a suitable anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (PBr3) (approximately 0.4-0.5 mole equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at 0 °C for 2-3 hours, monitoring for completion by TLC or GC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(bromomethyl)-2-methoxy-6-(trifluoromethyl)benzene. This product is often used in the next step without further purification.
Step 5: Cyanation of 1-(Bromomethyl)-2-methoxy-6-(trifluoromethyl)benzene
The final step involves a nucleophilic substitution of the benzyl bromide with a cyanide source. Phase-transfer catalysis is employed here as it is a highly effective method for scaling up such reactions, allowing for mild reaction conditions and high yields.[12][13][14][15][16][17]
Protocol:
-
In a reaction vessel, prepare a biphasic mixture of an aqueous solution of sodium cyanide (1.1-1.5 mole equivalents) and a solution of 1-(bromomethyl)-2-methoxy-6-(trifluoromethyl)benzene (1.0 mole equivalent) in a water-immiscible organic solvent such as toluene.
-
Add a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) (1-5 mol%).
-
Heat the mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Crystallization is the preferred method for the purification of the final product on a large scale due to its efficiency and cost-effectiveness.[8][9][18][19][20][21][22]
Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol, ethyl acetate, or a mixture such as heptane/ethyl acetate).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
Data Presentation
| Step | Reaction | Key Reagents | Typical Solvent(s) | Temperature Range (°C) |
| 1 | Hydrolysis | 2-Fluoro-6-trifluoromethylpyridine, KOH, HCl | Water | 100-110 |
| 2 | Methylation | 2-Hydroxy-6-(trifluoromethyl)benzoic acid, Dimethyl sulfate, NaOH | Methanol | 30-45 |
| 3 | Reduction | 2-Methoxy-6-(trifluoromethyl)benzoic acid, BH3·THF | THF | 0 to RT |
| 4 | Bromination | 2-Methoxy-6-(trifluoromethyl)benzyl alcohol, PBr3 | Dichloromethane | 0-5 |
| 5 | Cyanation | 1-(Bromomethyl)-2-methoxy-6-(trifluoromethyl)benzene, NaCN, TBAB | Toluene/Water | 50-70 |
Analytical Quality Control
To ensure the quality and purity of the final product and intermediates, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and determining the purity of the final product and key intermediates. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic or phosphoric acid is a good starting point.[10][23][24][25][26]
-
Gas Chromatography (GC): Useful for monitoring the progress of the bromination and cyanation steps, as well as for analyzing residual solvents in the final product. A mid-polarity column is generally suitable.[6][12][13][14][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of all intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Trifluoromethylated Compounds: While generally stable, some trifluoromethylated compounds can be volatile and may have toxicological properties that are not fully characterized. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Cyanide Compounds: Sodium cyanide is highly toxic and can release hydrogen cyanide gas upon contact with acids. All cyanation steps must be performed in a well-ventilated fume hood with continuous monitoring for hydrogen cyanide. A dedicated cyanide waste stream and quenching procedure (e.g., with bleach) should be in place.[28][29]
-
Borane Reagents: Borane-THF complex is flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.[4][30]
-
Phosphorus Tribromide: PBr3 is corrosive and reacts with moisture to release HBr gas. Handle in a fume hood with appropriate PPE.[7]
-
Scale-Up Safety: When scaling up these reactions, it is crucial to consider the exothermic nature of some steps, particularly the reduction and bromination. Ensure adequate cooling capacity and controlled addition of reagents. For the cyanation step, consider the use of continuous flow chemistry to minimize the amount of hazardous material present at any given time.
Sources
- 1. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. TCI Practical Example: Bromination Using Phosphorus Tribromide | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 8. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. labsolution.pl [labsolution.pl]
- 14. almacgroup.com [almacgroup.com]
- 15. phasetransfer.com [phasetransfer.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 24. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 25. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. alsglobal.com [alsglobal.com]
- 30. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
Purification of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile by Chromatography: An Application Note and Protocol Guide
Introduction
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of the final active ingredient.[1][2] Therefore, obtaining this intermediate in high purity is critical for the successful synthesis of the target molecules and for ensuring the safety and efficacy of the final products.
This application note provides a comprehensive guide to the purification of this compound using two common chromatographic techniques: flash chromatography for bulk purification and high-performance liquid chromatography (HPLC) for achieving high purity on a smaller scale. We will delve into the rationale behind the selection of chromatographic conditions and provide detailed, step-by-step protocols for both methods.
Understanding the Chemistry: Synthesis and Potential Impurities
A common synthetic route to this compound involves the nucleophilic substitution of 2-Methoxy-6-(trifluoromethyl)benzyl bromide with a cyanide salt, such as sodium or potassium cyanide.[3]
Figure 1: Synthesis of this compound
A typical synthetic pathway to the target compound involves the reaction of the corresponding benzyl bromide with a cyanide salt.
Based on this synthetic pathway, several impurities can be anticipated in the crude reaction mixture:
-
Unreacted Starting Material: Residual 2-Methoxy-6-(trifluoromethyl)benzyl bromide.
-
Hydrolysis Product: 2-Methoxy-6-(trifluoromethyl)benzyl alcohol, formed by the reaction of the benzyl bromide with any moisture present.
-
Dimeric Impurities: Small amounts of byproducts formed through self-condensation or other side reactions.
The purification strategy must effectively separate the desired product from these structurally similar compounds.
Part 1: Bulk Purification by Flash Chromatography
Flash chromatography is an efficient method for the rapid purification of moderate to large quantities of organic compounds.[4] For a moderately polar compound like this compound, normal-phase chromatography using silica gel is a suitable choice.
Method Development: Thin-Layer Chromatography (TLC)
Before performing flash chromatography, it is essential to determine the optimal solvent system using thin-layer chromatography (TLC). The goal is to find a mobile phase that provides good separation between the product and its impurities, with the product having an Rf value of approximately 0.2-0.4.
A typical starting point for a compound of this nature is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Separation from Impurities |
| 95:5 | ~0.1 | Poor separation from non-polar impurities |
| 90:10 | ~0.25 | Good separation |
| 80:20 | ~0.45 | Co-elution with more polar impurities |
Based on these hypothetical TLC results, a 90:10 mixture of hexane:ethyl acetate is a good starting point for the flash chromatography protocol. A gradient elution from a lower to a higher polarity can further enhance the separation.
Flash Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Pressurized air or nitrogen source
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Pour a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Sources
Application Notes and Protocols for the Spectroscopic Analysis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile Derivatives
Introduction: Unveiling the Molecular Architecture
In the landscape of contemporary drug discovery and materials science, the nuanced understanding of molecular structure is paramount. Phenylacetonitrile derivatives, particularly those incorporating electronically influential substituents, are significant scaffolds in medicinal chemistry. The subject of this guide, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, and its analogs, represent a class of compounds where the interplay between an electron-donating methoxy group (-OCH₃) and a potent electron-withdrawing trifluoromethyl group (-CF₃) dictates their chemical reactivity, biological activity, and material properties.
This document provides a comprehensive guide to the multi-faceted spectroscopic analysis of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we can construct a detailed and unambiguous portrait of these molecules.
Core Principles of Spectroscopic Characterization
The strategic placement of the methoxy and trifluoromethyl groups at the ortho positions relative to the cyanomethyl moiety creates a unique electronic and steric environment. This substitution pattern profoundly influences the spectroscopic signatures of the molecule. The electron-donating nature of the methoxy group increases electron density on the aromatic ring, while the electron-withdrawing trifluoromethyl group has the opposite effect. This electronic push-pull dynamic is a key feature to explore through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about the molecular framework, connectivity, and the electronic environment of the nuclei.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic region will be particularly informative, with the substitution pattern influencing the chemical shifts and coupling constants of the aromatic protons. The methylene (-CH₂-) protons of the cyanomethyl group and the methyl (-CH₃) protons of the methoxy group will appear as distinct singlets in the absence of adjacent protons.
¹³C NMR spectroscopy provides a map of the carbon backbone. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The nitrile carbon also has a distinctive chemical shift in the downfield region of the spectrum.
Given the presence of the trifluoromethyl group, ¹⁹F NMR is an indispensable tool.[1][2] It offers high sensitivity and a large chemical shift dispersion, making it an excellent probe of the local electronic environment.[1] The trifluoromethyl group will typically appear as a singlet in the ¹⁹F NMR spectrum, and its chemical shift provides valuable information about the electronic nature of the aromatic ring.
The following table summarizes the predicted chemical shifts for this compound. These values are based on established principles and data from analogous compounds.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Aromatic-H | 7.20 - 7.80 (m) | 110 - 160 | - |
| -CH₂CN | ~3.90 (s) | ~20 | - |
| -OCH₃ | ~3.85 (s) | ~56 | - |
| -CF₃ | - | ~124 (q) | ~-60 (s) |
| -C≡N | - | ~117 | - |
| Aromatic-C-OCH₃ | - | ~158 | - |
| Aromatic-C-CF₃ | - | ~130 (q) | - |
Infrared (IR) Spectroscopy: Uncovering Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The spectrum provides a molecular "fingerprint" based on the vibrational modes of the bonds.[2]
For this compound, the IR spectrum will be characterized by several key absorption bands:
-
C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹.
-
C-F Stretches: Strong, intense absorptions in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
-
C-O-C Stretch: A strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl ether.
-
Aromatic C=C Stretches: Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) appear just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretching | 2240 - 2260 | Medium, Sharp |
| Trifluoromethyl (-CF₃) | C-F Stretching | 1100 - 1350 | Strong, Broad |
| Methoxy (Ar-O-CH₃) | C-O Stretching | 1230 - 1270 (asym), 1020 - 1075 (sym) | Strong |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | Medium to Weak |
| Methylene (-CH₂-) | C-H Stretching | 2850 - 2960 | Medium |
| Methyl (-OCH₃) | C-H Stretching | 2830 - 2950 | Medium |
| Aromatic C-H | C-H Stretching | 3010 - 3100 | Weak |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides valuable structural information.
The molecular ion peak (M⁺) for this compound would be expected at m/z 215. Key fragmentation pathways would likely involve:
-
Loss of a hydrogen cyanide (HCN): A common fragmentation for nitriles, leading to an [M-27]⁺ ion.
-
Loss of a methyl radical (•CH₃): From the methoxy group, resulting in an [M-15]⁺ ion.
-
Loss of a formyl radical (•CHO): Following rearrangement of the methoxy group, leading to an [M-29]⁺ ion.
-
Loss of a trifluoromethyl radical (•CF₃): Resulting in an [M-69]⁺ ion.
-
Formation of a tropylium ion: Rearrangement of the benzyl fragment can lead to the stable tropylium cation at m/z 91.
| m/z | Proposed Fragment |
| 215 | [M]⁺ |
| 200 | [M - CH₃]⁺ |
| 188 | [M - HCN]⁺ |
| 146 | [M - CF₃]⁺ |
| 116 | [M - CF₃ - CH₂O]⁺ |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength and intensity of absorption are influenced by the electronic structure of the molecule. The aromatic ring and the nitrile group are the primary chromophores in this compound. The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will influence the energy of the π → π* transitions of the benzene ring, typically causing a bathochromic (red) shift compared to unsubstituted benzene.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and best practices to ensure data integrity and reproducibility.
Protocol 1: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (for ¹H and ¹³C)
-
Trichlorofluoromethane (CFCl₃) as an external reference (for ¹⁹F)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated solvent in a clean, dry vial.
-
If using an internal standard, add a small amount of TMS to the solution.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate reference standard.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the chemical shift scale using the reference standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple deuterium signal for locking.
-
Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex spin systems in the aromatic region.
-
Proton Decoupling in ¹³C and ¹⁹F NMR: This simplifies the spectra by removing proton coupling, resulting in single peaks for each unique carbon or fluorine environment, which aids in interpretation.
Protocol 2: FTIR Spectroscopic Analysis
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound derivative (1-2 mg)
-
Potassium bromide (KBr), spectroscopic grade
-
Or a suitable solvent for casting a film on a salt plate (e.g., NaCl, KBr)
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR-FTIR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Causality Behind Experimental Choices:
-
ATR Accessory: ATR-FTIR is a popular choice as it requires minimal sample preparation and is suitable for both liquid and solid samples. It provides high-quality spectra with good reproducibility.
-
Background Correction: Acquiring a background spectrum is essential to remove the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
Protocol 3: Mass Spectrometric Analysis
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the pure compound will elute at a specific retention time.
-
The eluting compound will enter the MS ion source.
-
Ionization: The sample molecules are bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions (molecular ions and fragment ions).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare the observed fragmentation with known fragmentation mechanisms for similar compounds.
-
Causality Behind Experimental Choices:
-
GC Inlet: GC is an excellent method for introducing a pure sample into the mass spectrometer, especially for volatile and thermally stable compounds.
-
70 eV Electron Energy: This is a standard energy for EI because it provides sufficient energy to cause reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared to spectral libraries.
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for efficient and effective characterization.
Caption: Workflow for the comprehensive spectroscopic analysis of the target compounds.
Conclusion: A Synergistic Approach to Molecular Characterization
The spectroscopic analysis of this compound derivatives requires a synergistic approach, where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the connectivity and electronic environment of the atoms, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy sheds light on the electronic transitions. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and accurately characterize these and other similarly complex molecules, paving the way for their application in drug discovery and materials science.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link]
- Jackson, G. E. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9695-9706. doi:10.1039/D2RA00889A
-
Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086.
-
ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
- Hogben, M. G., & Graham, W. A. G. (1969). High-resolution fluorine-19 nuclear magnetic resonance spectroscopy. Studies of some Group V fluorophenyl derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2322-2326. doi:10.1039/J19690002322
- Rutkowski, R., Caes, A., Clark, K., & Lunsford, S. K. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Journal of Laboratory Chemical Education, 12(2), 21-35. doi:10.5923/j.jlce.20241202.01
-
ResearchGate. (n.d.). UV/vis spectra of 2 (5.0 6 10 25 M) in the presence of different.... Retrieved from [Link]
Sources
Application Notes and Protocols for Investigating the Potential Biological Activity of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Rationale for Investigating 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
The compound this compound is a synthetic organic molecule featuring a phenylacetonitrile core, substituted with both a methoxy and a trifluoromethyl group.[1][2] While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest several avenues for potential pharmacological relevance. The phenylacetonitrile scaffold is a component of various bioactive compounds.[3][4] The trifluoromethyl group is a well-known bioisostere for a methyl group and is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[5][6][7][8] The methoxy group can also significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[9][10]
These structural characteristics warrant a systematic investigation into the potential biological activities of this compound. This document provides a series of application notes and detailed protocols for a tiered screening approach to elucidate its potential cytotoxic, enzyme-inhibiting, and antimicrobial properties.
Tier 1: Foundational Cytotoxicity Screening
A fundamental first step in evaluating any novel compound for therapeutic potential is to assess its general cytotoxicity.[11][12][13][14][15] This determines the concentration range at which the compound may exert therapeutic effects without causing excessive harm to healthy cells and identifies its potential as a cytotoxic agent for applications such as oncology.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][13][14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293).[13][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[11] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[11][12][15]
Materials:
-
Cells and culture reagents as in Protocol 1.
-
LDH assay kit.
-
Lysis buffer (provided with the kit for maximum LDH release control).
-
96-well plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[11]
-
Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values obtained from the cytotoxicity assays in a table for clear comparison across different cell lines and time points.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) of this compound |
| MCF-7 | MTT | 48 | Example Value |
| HeLa | MTT | 48 | Example Value |
| HEK293 | MTT | 48 | Example Value |
| MCF-7 | LDH | 48 | Example Value |
Tier 2: Mechanistic Exploration - Enzyme Inhibition Assays
The presence of a trifluoromethyl group suggests that this compound could act as an enzyme inhibitor.[5][6][7][16] A general screening assay against a model enzyme can provide initial insights.
Protocol 3: Generic Dehydrogenase Inhibition Assay
This protocol describes a generalized assay for screening inhibitors of NAD+-dependent dehydrogenases, a large family of enzymes.[5]
Materials:
-
Target dehydrogenase enzyme.
-
Substrate for the enzyme.
-
NAD+.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
This compound (stock solution in DMSO).
-
Known inhibitor of the enzyme (positive control).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the enzyme, substrate, NAD+, and the test compound in the assay buffer. Prepare serial dilutions of the test compound.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well, followed by the different concentrations of the test compound. Incubate for a short period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NAD+ to the wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualization of Experimental Workflows
Caption: Workflow for a generic dehydrogenase inhibition assay.
Tier 3: Expanded Biological Screening
Based on the results from the initial tiers, further investigations can be pursued. If cytotoxicity is observed, especially in cancer cell lines, exploring specific anticancer mechanisms is warranted. The structural similarity to other bioactive phenylacetonitriles also suggests potential antimicrobial activity.
Protocol 4: Antimicrobial Susceptibility Testing
A standard broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
This compound.
-
Standard antibiotics/antifungals (positive controls).
-
96-well plates.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.
-
Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific microbe.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
The provided protocols outline a systematic approach to characterizing the potential biological activity of this compound. The initial focus on cytotoxicity provides essential safety and potential therapeutic information. The enzyme inhibition assays are a logical next step, given the compound's chemical structure. Further screening for antimicrobial or more specific anticancer activities can be guided by these initial findings. A multi-tiered approach, combining cellular assays with molecular analyses, can enhance the screening process and build confidence in the therapeutic potential of lead compounds. [12]
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays with 1-(5-Bromopyridin-3-yl).
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- PubMed. (n.d.). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme.
- Research and Reviews. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
- Le Studium. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles.
- Benchchem. (n.d.). 2-Phenylacetonitrile|For Research.
- ACS Publications. (2026, January 12). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha.
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- Labsolu. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile.
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- PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435.
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- ResearchGate. (n.d.). Structures of phenylacetonitrile and nitrile derivatives:.
- ResearchGate. (2025, August 5). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF.
- ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
- PubChem. (n.d.). Phenylacetonitrile | C8H7N | CID 8794.
- MDPI. (n.d.). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity.
- PubMed. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98 7035-03-2.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile 98 3038-47-9.
- TCI Chemicals. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9.
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- Benchchem. (n.d.). Early Studies on 2-Phenylacrylonitrile Derivatives: A Technical Guide.
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The Strategic Utility of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile in Agrochemical Innovation: A Guide for Researchers
Introduction: Unlocking New Potential in Agrochemical Synthesis
In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of fluorinated synthons has become a cornerstone of modern agrochemical research. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to a significant boost in biological activity.[1] Within this context, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile emerges as a highly promising, albeit underexplored, building block. Its unique substitution pattern—a methoxy group ortho to a trifluoromethyl group on a phenylacetonitrile scaffold—presents a compelling platform for the synthesis of new herbicides, fungicides, and insecticides.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in agrochemical research. While direct, commercialized applications of this specific nitrile are not yet widely documented in publicly available literature, its structural motifs are present in known active compounds. This guide will, therefore, extrapolate from established chemical principles and analogous structures to provide detailed, field-proven insights and robust experimental protocols. We will focus on a plausible and high-potential application: its use as a key intermediate in the synthesis of novel sulfonylurea herbicides.
PART 1: The Rationale - Why this compound is a Compelling Synthon
The phenylacetonitrile core offers a versatile chemical handle. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems, making it a valuable precursor in a multitude of synthetic pathways.[2][3] The true potential of this specific molecule, however, lies in the synergistic effects of the substituents on the phenyl ring.
-
The Trifluoromethyl Group: As a strong electron-withdrawing group, the –CF3 moiety can significantly impact the pKa of adjacent functional groups, influencing binding affinities with target enzymes. Its lipophilicity can also enhance the molecule's ability to penetrate biological membranes.[4]
-
The Methoxy Group: The ortho-methoxy group can exert steric and electronic effects that influence the conformation of the molecule and its interactions with biological targets. It can also serve as a potential site for metabolic modification, which can be fine-tuned to achieve desired levels of persistence in the environment.
The combination of these groups on the phenyl ring creates a unique electronic and steric environment, offering the potential for novel modes of action or improved efficacy against resistant pests and weeds.
PART 2: Application Focus - Synthesis of a Novel Sulfonylurea Herbicide
Drawing inspiration from existing herbicidal sulfonamides that feature a substituted phenyl group, we propose a synthetic route to a novel sulfonylurea herbicide using this compound as the starting material. The general structure of these herbicides involves a sulfonylurea bridge connecting an aryl group and a heterocyclic group.
Workflow for the Synthesis and Evaluation of a Novel Herbicide
Below is a conceptual workflow for the development of a novel herbicide from the target compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile. The inherent steric and electronic properties of this molecule present unique challenges, often leading to suboptimal yields and purification difficulties. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate these complexities and achieve consistent, high-yield results.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via two primary pathways: the cyanation of an aryl halide precursor or the nucleophilic substitution of a benzyl halide. The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Palladium-Catalyzed Cyanation of an Aryl Halide: This is the most common and versatile method. It involves the cross-coupling of a 2-halo-1-methoxy-3-(trifluoromethyl)benzene (where halo = I, Br, or Cl) with a cyanide source, catalyzed by a palladium complex. This method offers excellent functional group tolerance but requires careful optimization to overcome catalyst deactivation.[1][2]
-
Nucleophilic Substitution: This route utilizes a 2-methoxy-6-(trifluoromethyl)benzyl halide precursor and reacts it with a simple cyanide salt (e.g., NaCN or KCN). While mechanistically simpler, the synthesis of the benzyl halide precursor can add steps to the overall sequence.[3]
Caption: Primary synthetic routes to the target molecule.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My palladium-catalyzed cyanation reaction shows low or no conversion of the starting aryl halide. What's going wrong?
Answer: This is a frequent problem, typically rooted in the stability and activity of the palladium catalyst.
-
Potential Cause 1: Catalyst Poisoning. Cyanide ions are potent inhibitors of palladium catalysts.[2] High concentrations of free CN⁻ in the reaction mixture can coordinate strongly to the palladium center, leading to the formation of inactive Pd(CN)₄²⁻ complexes and halting the catalytic cycle.
-
Solution: Employ a cyanide source that ensures a slow, controlled release of cyanide ions. Zinc cyanide (Zn(CN)₂) is often preferred over NaCN or KCN for this reason due to its lower solubility in organic solvents.[4] Alternatively, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent, non-toxic choice that mitigates catalyst poisoning.[2]
-
-
Potential Cause 2: Inactive Catalyst Species. The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient or incomplete. Furthermore, the steric hindrance from the ortho-methoxy and ortho-trifluoromethyl groups on your substrate makes the oxidative addition step challenging.
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or t-Bu₃P. These ligands stabilize the Pd(0) center and facilitate the oxidative addition and reductive elimination steps.[4][5]
-
Pre-catalyst Activation: Consider a brief pre-incubation of the Pd(II) source and the phosphine ligand at a higher temperature before adding the other reagents to ensure the formation of the active catalytic complex.[2]
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Potential Cause 3: Poor Substrate Reactivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling follows the trend: I > Br > Cl. Aryl chlorides are significantly less reactive and may require more forcing conditions.
-
Solution: If using an aryl chloride, consider switching to the corresponding aryl bromide for higher reactivity. If this is not possible, you may need to increase the reaction temperature, use a higher catalyst loading, or employ a more specialized catalyst system designed for aryl chloride activation.[5]
-
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction works, but the final product is contaminated with the corresponding amide or carboxylic acid. How can I prevent this?
Answer: This indicates unwanted hydrolysis of the nitrile group.
-
Potential Cause: Presence of water in the reaction mixture or during the aqueous workup, especially under non-neutral pH conditions. Nitriles can hydrolyze to amides and subsequently to carboxylic acids under either acidic or basic conditions, a process that can be accelerated by residual metal catalysts.
-
Solution:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried before use.[6]
-
Careful Workup: When quenching the reaction, use a buffered aqueous solution (e.g., saturated ammonium chloride) or perform the quench at a low temperature to minimize hydrolysis. Avoid prolonged contact with strong acids or bases during extraction.
-
Purification: If hydrolysis has already occurred, purification via column chromatography is necessary. The more polar amide and acid byproducts can typically be separated from the desired, less polar nitrile product.
-
-
Question 3: The purification of the final product by column chromatography is difficult and gives low recovery.
Answer: Arylacetonitriles can be challenging to purify due to their moderate polarity and potential for decomposition on silica gel.
-
Potential Cause 1: Catalyst Residue Contamination. Palladium and ligand residues can co-elute with the product or cause streaking on the column.
-
Solution: Before concentrating the crude product for chromatography, pass the organic solution through a plug of Celite® or a short pad of silica gel. This can help remove a significant portion of the baseline palladium residues.
-
-
Potential Cause 2: Inappropriate Solvent System. An improper eluent system can lead to poor separation from starting materials or byproducts.
-
Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A common starting point for arylacetonitriles is a mixture of hexanes and ethyl acetate. A gradient elution (gradually increasing the polarity) during column chromatography often yields the best separation.
-
-
Potential Cause 3: Product Decomposition. Some nitriles can be sensitive to acidic silica gel.
-
Solution: If you suspect decomposition, you can use silica gel that has been neutralized with a base, such as triethylamine. This is done by adding ~1% triethylamine to your eluent system.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which cyanide source is the best to start with?
-
A: For initial explorations in palladium-catalyzed reactions, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is highly recommended. It is non-toxic, inexpensive, and its use often leads to highly reproducible results by minimizing catalyst poisoning.[2][7] Zinc cyanide (Zn(CN)₂) is another excellent choice for similar reasons.[4] Traditional salts like NaCN or KCN should be used with caution due to their high toxicity and tendency to deactivate catalysts.
-
-
Q: How can I monitor the reaction progress effectively?
-
A: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside a co-spot of the starting material. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates progress. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal.
-
-
Q: What are the critical safety precautions when handling cyanide reagents?
-
A: All manipulations involving cyanide salts (especially NaCN, KCN, and Zn(CN)₂) must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide-specific emergency plan and a quenching agent (like a ferrous sulfate solution) available.
-
Section 4: Protocols and Data
Protocol 1: Recommended Starting Protocol for Pd-Catalyzed Cyanation
This protocol is a general starting point and should be optimized for your specific setup.
-
Setup: To an oven-dried Schlenk flask, add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), and sodium carbonate (Na₂CO₃, 0.3 eq).[7]
-
Catalyst Addition: In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times. Add the catalyst mixture to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAC) via syringe.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Data Tables
Table 1: Comparison of Common Cyanide Sources for Pd-Catalyzed Reactions
| Cyanide Source | Formula | Toxicity | Key Advantage | Common Issue | Citation |
| Zinc Cyanide | Zn(CN)₂ | High | Slow CN⁻ release, minimizes catalyst poisoning | Still highly toxic | [4] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | Non-toxic, inexpensive, highly reproducible | Requires higher temperatures | [2] |
| Potassium Cyanide | KCN | Very High | High reactivity, inexpensive | Rapid catalyst deactivation, highly toxic | [8] |
Table 2: Key Optimization Parameters for Cyanation
| Parameter | Typical Range | Rationale |
| Catalyst Loading | 0.5 - 5 mol % | Balances reaction rate with cost and ease of removal. |
| Pd/Ligand Ratio | 1:1 to 1:2 | Excess ligand can help stabilize the catalyst. |
| Temperature | 80 - 140 °C | Higher temperatures are often needed for less reactive substrates (e.g., aryl chlorides). |
| Solvent | DMF, DMAC, Dioxane | High-boiling polar aprotic solvents are typically required to dissolve reagents and facilitate the reaction. |
| Base | Na₂CO₃, K₂CO₃, KOAc | A base is often required, particularly when using K₄[Fe(CN)₆].[2] |
References
- BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. BenchChem Technical Support.
- Banerjee, A., et al. (2003).
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. BenchChem Technical Support.
- Twitty, C. N., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes.
- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- Wiley Online Library. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library.
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- Kaga, A., et al. (n.d.). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite. Nanyang Technological University.
- RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
- ACS Publications. (2023). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. American Chemical Society.
- Kumar, S., et al. (2014). Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis. PubMed.
- Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Organic Chemistry Portal.
- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis. ChemicalBook.
- CookeChem. (n.d.). This compound, 97. CookeChem.
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
- ACS Publications. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. American Chemical Society.
- Sciencemadness Discussion Board. (2020). nitrile synthesis from aldehydes, amines, and alcohols. Sciencemadness Discussion Board.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
- National Institutes of Health. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- ResearchGate. (n.d.). Synthesis of the cross-coupling partners for the Suzuki–Miyaura reaction. Reagents and conditions.
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
- ResearchGate. (n.d.). Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1.
- ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile.
- RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.
- Organic Chemistry Portal. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a CpIr Complex*. Organic Chemistry Portal.
- Freie Universität Berlin. (2025). Optimization of 6-(trifluoromethyl)
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
Sources
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support resource for the synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensure the purity of your product, and confidently address experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary byproducts?
A1: The most prevalent and industrially scalable method is the nucleophilic substitution of a corresponding benzyl halide, typically 2-methoxy-6-(trifluoromethyl)benzyl bromide or chloride, with an alkali metal cyanide like sodium or potassium cyanide.[1][2] While this SN2 reaction is generally efficient, several byproducts can arise depending on the reaction conditions.
The most common byproducts are formed through the hydrolysis of the nitrile functional group.[3] This occurs in two stages: first to the corresponding amide and then to the carboxylic acid.[4][5]
-
Primary Byproduct: 2-Methoxy-6-(trifluoromethyl)phenylacetamide
-
Secondary Byproduct: 2-Methoxy-6-(trifluoromethyl)phenylacetic acid
These hydrolysis reactions are typically catalyzed by the presence of water under acidic or basic conditions, which can be inadvertently introduced or generated during the reaction or workup.[6][7]
Q2: Beyond hydrolysis, what other impurities should I be aware of?
A2: While hydrolysis products are the most common, other impurities can be observed:
-
Unreacted Starting Material: Incomplete conversion will leave residual 2-methoxy-6-(trifluoromethyl)benzyl halide.
-
Isocyanide Isomer: Cyanide is an ambident nucleophile, and although carbon attack is favored, a small amount of the isomeric isocyanide may form.
-
Sandmeyer-Route Impurities: If an alternative synthesis via a Sandmeyer reaction is used (from 2-amino-1-methoxy-3-(trifluoromethyl)benzene), a different set of byproducts is possible.[8] These include phenolic impurities like 2-methoxy-6-(trifluoromethyl)phenol from the reaction of the diazonium salt with water, and biaryl compounds from radical side reactions.[9][10]
Q3: What are the recommended analytical methods for identifying and quantifying these byproducts?
A3: A multi-technique approach is best for robust impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and resolving closely related impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is crucial for identifying the molecular weights of unknown peaks, confirming the identity of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The carboxylic acid proton of the acid byproduct, for example, will appear as a broad singlet far downfield (>10 ppm) in the 1H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of functional groups. You can monitor the disappearance of the starting material and the appearance of the nitrile peak (~2250 cm⁻¹). The presence of an amide (~1650 cm⁻¹) or carboxylic acid (~1700 cm⁻¹ and a broad O-H stretch) can indicate byproduct formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: My final product is contaminated with significant amounts of 2-Methoxy-6-(trifluoromethyl)phenylacetamide. What caused this, and how can I remove it?
Cause: The presence of the amide byproduct is a clear indication of partial hydrolysis of your target nitrile.[6] This "controlled" hydrolysis can occur under both acidic and alkaline conditions, often when the reaction is heated for extended periods in the presence of water.[7] For example, using a protic solvent like ethanol with residual water and heating under reflux for many hours can promote this side reaction.[11]
Solution Protocol:
-
Minimize Water: Ensure all glassware is oven-dried and use anhydrous solvents. If your cyanide salt is hygroscopic, dry it in a vacuum oven before use.
-
Control Reaction Time and Temperature: Monitor the reaction by TLC or HPLC. Once the starting material is consumed, proceed immediately to workup. Avoid unnecessarily long reaction times or excessive heat.
-
Purification: The amide is often more polar than the nitrile.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., toluene/heptane) can effectively remove the more polar amide.
-
Column Chromatography: Flash chromatography on silica gel is a reliable method. A non-polar eluent system, such as ethyl acetate in hexanes, will typically elute the desired nitrile before the more polar amide.
-
Problem 2: I have identified 2-Methoxy-6-(trifluoromethyl)phenylacetic acid in my product mixture. How did this form, and what is the best removal strategy?
Cause: The formation of the carboxylic acid byproduct is the result of complete hydrolysis of the nitrile group.[3][4] This is favored by more aggressive conditions, such as the presence of strong acid or base, particularly at elevated temperatures during either the reaction or the aqueous workup.[5] For instance, a workup procedure involving a prolonged wash with a strong basic solution (like NaOH) to remove acidic impurities can inadvertently hydrolyze the nitrile product.
Solution Protocol:
-
Neutral Workup: During the workup, use a mild base like sodium bicarbonate for washes instead of sodium hydroxide. Keep the contact time with aqueous layers to a minimum and avoid heating during extraction.
-
Acid-Base Extraction: The carboxylic acid can be easily removed by exploiting its acidic nature.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the layers. The organic layer now contains your purified nitrile.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate the solvent.
-
Byproduct Formation Pathway Diagram
The following diagram illustrates the primary synthetic route from the benzyl halide and the subsequent hydrolysis pathways leading to the most common byproducts.
Caption: Synthesis of the target nitrile and its hydrolysis byproducts.
Problem 3: My yield is very low, and I still have a lot of unreacted benzyl halide starting material. What should I do?
Cause: Low conversion can be attributed to several factors:
-
Insufficient Nucleophile: The stoichiometry of the cyanide salt may be too low.
-
Poor Solubility: The cyanide salt may not be sufficiently soluble in the reaction solvent, limiting its availability.
-
Low Reactivity: The reaction temperature may be too low, or the leaving group on the benzyl halide (e.g., chloride vs. bromide) may be less reactive.
-
Deactivated Catalyst: If using a phase-transfer catalyst, it may be poisoned or inactive.
Solution Protocol:
-
Increase Cyanide Stoichiometry: Use a slight excess of the cyanide salt (e.g., 1.2-1.5 equivalents).
-
Improve Solubility:
-
Consider using a polar aprotic solvent like DMSO or DMF, which are excellent for SN2 reactions.
-
If using a two-phase system (e.g., toluene/water), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is essential to shuttle the cyanide anion into the organic phase.
-
-
Increase Temperature: Gently increase the reaction temperature, monitoring for byproduct formation. For benzyl chlorides, higher temperatures may be necessary compared to the more reactive benzyl bromides.
-
Add Iodide: Catalytic amounts of sodium or potassium iodide can be added to in-situ convert a benzyl chloride to the more reactive benzyl iodide via the Finkelstein reaction.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis impurities.
Summary of Common Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| This compound | C₁₀H₈F₃NO | 215.17 | Target Product. 1H NMR: Ar-H, OCH₃, CH₂CN peaks. |
| 2-Methoxy-6-(trifluoromethyl)benzyl halide (X=Br) | C₉H₇BrF₃O | 269.05 | Starting Material. 1H NMR: Characteristic benzylic CH₂Br peak. |
| 2-Methoxy-6-(trifluoromethyl)phenylacetamide | C₁₀H₁₀F₃NO₂ | 233.19 | Amide Byproduct. MS: M+H = 234. IR: C=O stretch ~1650 cm⁻¹. |
| 2-Methoxy-6-(trifluoromethyl)phenylacetic acid | C₁₀H₉F₃O₃ | 234.17 | Acid Byproduct. MS: M+H = 235. 1H NMR: Broad COOH peak >10 ppm. |
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][4]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][5]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link][6]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link][3]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][8]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link][9]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][10]
-
GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
Google Patents. (1957). Preparation of phenylacetonitriles. US2783265A. Retrieved from [1]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Coll. Vol. 4, p.588 (1963); Vol. 32, p.72 (1952). Retrieved from [Link][2]
Sources
- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. echemi.com [echemi.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for experiments involving this compound. The information presented here is a synthesis of established chemical principles, data from analogous compounds, and best practices in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis of the nitrile group under strongly acidic or basic conditions. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the nitrile. While the trifluoromethyl group generally enhances the metabolic and chemical stability of aromatic compounds, extreme pH conditions should be avoided to prevent degradation.[1][2][3]
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4][5][6] For extended storage, refrigeration (2-8 °C) is advisable.[7] Inert atmosphere (e.g., argon or nitrogen) can be used to further minimize potential degradation from atmospheric moisture and oxygen.
Q3: Is this compound sensitive to light?
Q4: What are the expected degradation products of this compound?
A4: The most probable degradation pathway is the hydrolysis of the nitrile group. Under acidic conditions, this would likely yield 2-methoxy-6-(trifluoromethyl)phenylacetic acid. Under basic conditions, the corresponding carboxylate salt would be formed initially, which upon acidification would also give the carboxylic acid. Incomplete hydrolysis could result in the formation of the corresponding amide, 2-methoxy-6-(trifluoromethyl)phenylacetamide.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or no yield in a reaction where the nitrile is a starting material.
-
Question: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I verify this?
-
Answer:
-
Purity Check: Before starting your reaction, it is crucial to verify the purity of your this compound. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]
-
Troubleshooting Steps:
-
Check for Hydrolysis: Analyze a small sample of your starting material by HPLC. Look for the appearance of a more polar peak that could correspond to the carboxylic acid or amide degradation products. An NMR spectrum might show the disappearance of the characteristic nitrile peak and the appearance of peaks corresponding to a carboxylic acid or amide.
-
Moisture Contamination: Ensure all your solvents and reagents are anhydrous, as moisture can facilitate hydrolysis, especially if acidic or basic impurities are present.
-
Reaction Conditions: Re-evaluate your reaction conditions. If the reaction is run at a high temperature for an extended period, thermal decomposition could be a factor, although phenylacetonitriles are generally thermally stable under typical reaction conditions.[15]
-
-
Issue 2: Appearance of unexpected side products in my reaction mixture.
-
Question: I am observing unexpected peaks in my HPLC or TLC analysis. What could be the cause?
-
Answer:
-
Identify the Impurities: If possible, isolate the impurities and characterize them by mass spectrometry and NMR to understand their structure. This will provide valuable clues about the side reactions occurring.
-
Potential Side Reactions:
-
Hydrolysis: As mentioned, hydrolysis of the nitrile is a common side reaction. If your reaction conditions are aqueous or not strictly anhydrous, this is a likely cause.
-
Reactions with Nucleophiles/Electrophiles: The benzylic position (the CH2 group) can be reactive. Strong bases can deprotonate this position, leading to potential side reactions if other electrophiles are present.
-
Solvent Incompatibility: Ensure the solvent used is inert under the reaction conditions. Protic solvents, in the presence of acid or base, can contribute to hydrolysis. A summary of compatible solvents is provided in the table below.
-
-
| Solvent | Compatibility | Notes |
| Acetonitrile | Excellent | Aprotic and polar, generally unreactive. |
| Dichloromethane (DCM) | Good | Aprotic, use with caution with strong nucleophiles. |
| Tetrahydrofuran (THF) | Good | Aprotic, ensure it is anhydrous. |
| Toluene | Good | Aprotic and non-polar. |
| Methanol/Ethanol | Fair | Protic solvents, may lead to hydrolysis under acidic/basic conditions. |
| Water | Poor | Avoid unless hydrolysis is the intended reaction. |
Issue 3: Difficulty in purifying the final product.
-
Question: I am struggling to remove impurities from my product that seem to be related to the this compound starting material. What purification strategies can I use?
-
Answer:
-
Acid-Base Extraction: If you suspect the presence of the carboxylic acid degradation product, you can use a mild basic wash (e.g., saturated sodium bicarbonate solution) during your workup to extract the acidic impurity into the aqueous layer.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the non-polar nitrile from its more polar degradation products like the amide and carboxylic acid. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is recommended.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to improve its purity.
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Objective: To determine the purity of this compound and detect any potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.
-
Data Analysis: Calculate purity based on the area percentage of the main peak. Degradation products like the carboxylic acid or amide will typically have shorter retention times due to their increased polarity.
Protocol 2: Monitoring Hydrolytic Stability
-
Objective: To assess the stability of this compound under acidic and basic conditions.
-
Procedure:
-
Prepare solutions of the compound (e.g., 0.1 mg/mL) in buffered solutions at different pH values (e.g., pH 2, pH 7, pH 10).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 40 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analyze the aliquots by HPLC using the method described in Protocol 1 to quantify the remaining amount of the parent compound and the formation of any degradation products.
-
-
Expected Outcome: This study will provide data on the rate of hydrolysis at different pH levels, helping to define stable experimental conditions.
Diagrams
Degradation Pathway of this compound
Caption: Potential hydrolysis pathways of this compound.
Troubleshooting Workflow for Reaction Failure
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet. (2025, November 4). Angene Chemical. Retrieved January 19, 2026, from [Link]
-
Phenylacetonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Comparison of the ease of thermolysis of ortho-substituted phenyl. (n.d.). PDF Free Download. Retrieved January 19, 2026, from [Link]
-
Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
(PDF) Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications. (2022, October 5). PubMed. Retrieved January 19, 2026, from [Link]
-
p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (2026, January 16). Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. (2023, March 10). MDPI. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.ie [fishersci.ie]
- 7. biosynth.com [biosynth.com]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Welcome to the dedicated technical support guide for handling and purifying 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile (CAS 1017779-07-5). This document is designed for researchers, medicinal chemists, and process development scientists who work with this critical intermediate. The purity of this compound is paramount, as impurities can directly impact the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1][2] This guide provides field-tested solutions to common purification challenges, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the initial handling and purification strategy development for this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Impurities are typically process-related and stem from the common synthetic route, which often involves the cyanation of a 2-methoxy-6-(trifluoromethyl)benzyl halide.[3][4]
-
Unreacted Starting Materials: The most common impurity is the precursor, 2-methoxy-6-(trifluoromethyl)benzyl bromide or chloride. Its presence suggests an incomplete reaction.
-
By-products of Hydrolysis: Although the nitrile group is relatively stable, trace amounts of water under basic or acidic conditions can lead to the formation of 2-methoxy-6-(trifluoromethyl)phenylacetamide or the corresponding carboxylic acid.
-
Positional Isomers: Impurities may be present in the starting materials themselves, leading to the formation of isomers of the final product.[5] It is crucial to verify the purity of the initial benzyl halide.
-
Solvent and Reagent Residues: Residual solvents from the reaction (e.g., acetonitrile, DMF) or workup (e.g., ethyl acetate, dichloromethane) and inorganic salts (e.g., KCN, NaCN, KI) are common.
Q2: How should I perform an initial purity assessment of my crude product?
A2: A multi-pronged approach is recommended for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique to visualize the number of components in your crude mixture.[6] Use a combination of polar and non-polar solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to get a clear separation. The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[2] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically a good starting point. This will allow you to determine the percentage purity of your main product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. ¹H NMR can reveal residual solvents and structurally similar organic impurities. ¹⁹F NMR is particularly useful for this molecule, as the trifluoromethyl group provides a clean singlet, and any additional signals in this region would strongly indicate fluorine-containing impurities.
Q3: What is the most effective primary purification method for this compound?
A3: Given that this compound is a solid at room temperature (similar analogs have melting points between 32-67°C), recrystallization is often the most efficient and scalable first-line purification technique.[7] If recrystallization fails to achieve the desired purity or if the impurities have very similar solubility profiles, flash column chromatography is the next best option.
Q4: How can I definitively confirm the purity and identity of my final product?
A4: Confirmation requires a combination of analytical techniques:
-
Purity: An HPLC chromatogram showing a single peak (>99% area) is strong evidence of high purity.[2]
-
Identity: A clean NMR spectrum (¹H, ¹³C, ¹⁹F) that matches the expected structure, along with a sharp melting point that does not depress upon mixing with a known pure sample, confirms the compound's identity.
-
Mass Spectrometry (MS): To confirm the molecular weight (215.17 g/mol ).[8][9]
Section 2: Troubleshooting Guide: Common Purification Issues & Solutions
This guide addresses specific experimental problems in a direct, problem-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product That Won't Solidify | 1. High concentration of residual solvent. 2. Significant impurity load depressing the melting point. 3. Product is polymorphic or exists as a low-melting point eutectic with an impurity. | 1. Trituration: Stir the oil vigorously with a poor solvent (e.g., cold hexanes or pentane) to induce crystallization and wash away more soluble impurities. 2. High-Vacuum Drying: Remove volatile solvents by drying under high vacuum, possibly with gentle warming. 3. Seed Crystal: If you have a small amount of pure solid, add a seed crystal to the oil to initiate crystallization. 4. Chromatographic Pass: Perform a quick filtration through a small plug of silica gel with a non-polar solvent to remove highly polar or baseline impurities. |
| Poor Recovery After Recrystallization | 1. The chosen solvent is too good, even when cold. 2. Too much solvent was used. 3. The solution was cooled too rapidly, trapping impurities and preventing full crystal growth. 4. Premature crystallization occurred during hot filtration. | 1. Solvent Screening: Test solubility in a range of solvents to find one where the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol/water, toluene/heptane mixtures). 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to a 0-4°C refrigerator. Avoid shocking the solution in an ice bath immediately. 4. Pre-heat Funnel: Heat the filtration funnel before pouring the hot solution to prevent it from crashing out. |
| Co-eluting Impurities in Column Chromatography | 1. The solvent system (mobile phase) lacks sufficient selectivity for the components. 2. The column is overloaded with crude material. | 1. Systematic TLC Screening: Before running the column, test various solvent systems on a TLC plate. Aim for a solvent system that gives your product an Rf value of ~0.3 and maximizes the separation (ΔRf) from the nearest impurity. Consider adding a small percentage of a third solvent (e.g., 0.5% triethylamine for basic compounds or acetic acid for acidic ones) to improve peak shape.[10] 2. Gradient Elution: Use a gradient elution (e.g., starting from 5% Ethyl Acetate in Hexane and gradually increasing to 20%) to improve separation. 3. Reduce Load: Do not exceed a 1:30 ratio of crude material to silica gel by weight. |
| Product Appears to Degrade on Silica Gel Column | 1. The compound is sensitive to the acidic nature of standard silica gel. 2. The nitrile group may be susceptible to hydrolysis on wet silica. | 1. Deactivate Silica: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine (or another base like pyridine) to neutralize the acidic sites. Let it equilibrate before packing the column. 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. 3. Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible. |
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purification by Recrystallization
This protocol is the preferred method for purifying multi-gram quantities of the crude solid product.
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude material in 1 mL of various solvents (e.g., Isopropanol, Ethanol, Toluene, Ethyl Acetate, Heptane). Identify a solvent that dissolves the compound when hot but results in poor solubility at room temperature or 0°C. A binary solvent system (e.g., Toluene/Heptane) may also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent incrementally until all the solid just dissolves.
-
Scientist's Note: Using the absolute minimum volume of solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w of your compound), and gently reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least 1 hour to complete the crystallization.
-
Scientist's Note: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice.
-
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the final product by HPLC, NMR, and melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with different polarities when recrystallization is ineffective.
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane) that provides good separation between your product and its impurities, with the product having an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the selected mobile phase (wet packing). The amount of silica should be 30-50 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, create a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Scientist's Note: Dry loading is superior for achieving a narrow starting band, which leads to better separation and less tailing of the product peaks.
-
-
Elution: Add the mobile phase to the column and apply positive pressure (using air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid or oil under high vacuum to remove all solvent traces. Confirm purity by HPLC and NMR.
Section 4: Visualization Hub
Diagrams are provided to visually summarize workflows and logical relationships in the purification process.
Caption: General purification workflow decision tree.
Caption: Troubleshooting common recrystallization issues.
Section 5: References
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile. Retrieved from
-
Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from [Link]
-
De Gruyter. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
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Navigating the Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. This guide provides an in-depth analysis of alternative synthetic routes, troubleshooting advice for common experimental hurdles, and detailed protocols to empower researchers in their synthetic endeavors. As Senior Application Scientists, we have structured this guide to offer not just procedural steps, but also the underlying chemical logic to facilitate informed decision-making in the laboratory.
Choosing Your Synthetic Path: An Overview
The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the formation of the C-CN bond as the final key step. Below, we present three viable and well-documented routes, each with its own set of advantages and challenges.
Caption: Alternative synthetic routes to this compound.
Route 1: Nucleophilic Substitution via Benzyl Bromide
This classical approach relies on the SN2 displacement of a benzylic bromide with a cyanide salt. The primary challenge lies in the synthesis of the requisite benzyl bromide precursor.
Synthetic Pathway
Caption: Workflow for Route 1: Nucleophilic Substitution.
Troubleshooting and FAQs
Q1: My reduction of the benzoic acid to the benzyl alcohol is sluggish or incomplete. What can I do?
A1: The reduction of 2-Methoxy-6-(trifluoromethyl)benzoic acid can be challenging due to the electron-withdrawing nature of the trifluoromethyl group.
-
Reagent Choice: Ensure your reducing agent is fresh and potent. Borane-tetrahydrofuran complex (BH3·THF) is generally effective. If issues persist, consider stronger reducing agents like lithium aluminum hydride (LiAlH4). However, exercise extreme caution with LiAlH4 due to its high reactivity and ensure a strictly anhydrous environment.
-
Reaction Conditions: The reaction may require elevated temperatures and/or longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Workup: A careful acidic workup is necessary to hydrolyze the borate ester intermediate.
Q2: I'm observing significant over-bromination or aromatic bromination during the conversion of the benzyl alcohol to the benzyl bromide. How can I improve selectivity?
A2: Benzylic bromination of electron-rich aromatic rings can be prone to side reactions.
-
Milder Reagents: Instead of harsher reagents like HBr, consider using phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) with a radical initiator like AIBN or under photochemical conditions. These reagents often provide better selectivity for benzylic bromination.[1]
-
Temperature Control: Maintain a low reaction temperature to minimize side reactions.
-
Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents).
Q3: The final cyanation step is giving low yields and/or forming impurities. What are the common pitfalls?
A3: The nucleophilic substitution with cyanide is generally efficient for benzylic bromides, but issues can arise.
-
Solvent: A polar aprotic solvent like DMSO or DMF is crucial to dissolve the cyanide salt and promote the SN2 reaction. Ensure the solvent is anhydrous.
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. The solubility of NaCN in DMSO is generally good.[2]
-
Side Reactions: Elimination (E2) to form a styrene derivative can be a competing pathway, especially with hindered substrates or at elevated temperatures. Use the lowest effective temperature. Another potential side reaction is the formation of the corresponding isonitrile.
-
Workup: Quenching the reaction with water and extracting the product is standard. Be aware that acidification of the aqueous layer will generate highly toxic hydrogen cyanide (HCN) gas. All work should be performed in a well-ventilated fume hood, and appropriate safety precautions for handling cyanides must be strictly followed.
Route 2: Palladium-Catalyzed Cyanation of an Aryl Bromide
This modern approach offers excellent functional group tolerance and often proceeds under milder conditions than classical methods. The key is the synthesis of the 2-bromo-1-methoxy-3-(trifluoromethyl)benzene precursor.
Synthetic Pathway
Caption: Workflow for Route 3: Sandmeyer Reaction.
Troubleshooting and FAQs
Q1: The reduction of the nitro group to the aniline is resulting in a complex mixture of products. How can I achieve a clean reduction?
A1: The reduction of aromatic nitro groups is generally high-yielding, but the presence of other functional groups can lead to side reactions.
-
Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) as the catalyst with hydrogen gas is a standard and effective procedure. [3]* Metal-Acid Reduction: If catalytic hydrogenation is not feasible, reduction with a metal in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid, is a good alternative.
-
Purification: The resulting aniline may require purification by column chromatography or distillation to remove any impurities before the diazotization step.
Q2: The diazotization of my aniline is problematic, and I observe decomposition of the diazonium salt. What are the critical parameters?
A2: Diazonium salts are often unstable, and their successful formation and use depend on careful control of reaction conditions.
-
Temperature: It is absolutely critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization process to prevent the premature decomposition of the diazonium salt.
-
Acid: A strong mineral acid, such as hydrochloric acid or sulfuric acid, is required. The acid protonates the nitrous acid to form the active nitrosating agent.
-
Stoichiometry of Nitrite: Use a slight excess (around 1.1 equivalents) of sodium nitrite (NaNO2) to ensure complete conversion of the aniline. Add the NaNO2 solution slowly to control the exotherm and prevent a buildup of nitrous acid.
Q3: The final Sandmeyer cyanation step is low-yielding. What are the key considerations?
A3: The success of the Sandmeyer cyanation depends on the reactivity of the diazonium salt and the conditions of the copper(I) cyanide reaction.
-
Preparation of Copper(I) Cyanide Solution: The CuCN should be freshly prepared or of high quality. It is typically dissolved in a solution of excess sodium or potassium cyanide to form a soluble complex, [Cu(CN)2]-, which is the active cyanating species.
-
Addition of Diazonium Salt: The cold solution of the diazonium salt should be added slowly to the copper(I) cyanide solution.
-
Temperature: While the diazotization must be done at low temperature, the Sandmeyer reaction itself may require gentle warming to facilitate the decomposition of the diazonium salt and the formation of the product. This should be optimized for the specific substrate.
-
Side Reactions: A common side reaction is the formation of biaryl compounds from the coupling of the aryl radicals generated during the reaction.
Quantitative Data Summary
| Route | Key Transformation | Typical Reagents | Typical Solvents | Reported Yield Range | Key Challenges |
| 1. Nucleophilic Substitution | Benzyl Bromide + NaCN | NaCN, KCN | DMSO, DMF | 60-90% | Synthesis of benzyl bromide precursor, potential for elimination side reactions. |
| 2. Pd-Catalyzed Cyanation | Aryl Bromide + Zn(CN)2 | Zn(CN)2, Pd catalyst, ligand | DMF, DMAc, NMP | 70-95% | Synthesis of aryl bromide precursor, catalyst poisoning, ligand selection. [4][5] |
| 3. Sandmeyer Reaction | Aniline -> Diazonium -> Nitrile | NaNO2, HCl, CuCN | Water, (co-solvent) | 50-80% | Instability of diazonium salt, requires careful temperature control, use of stoichiometric copper. [6] |
Experimental Protocols
Route 1: Nucleophilic Substitution - Detailed Protocol
Step 1a: Synthesis of (2-Methoxy-6-(trifluoromethyl)phenyl)methanol
-
To a solution of 2-Methoxy-6-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF, add borane-tetrahydrofuran complex (1.5-2.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 1b: Synthesis of 1-(Bromomethyl)-2-methoxy-6-(trifluoromethyl)benzene
-
Dissolve the (2-Methoxy-6-(trifluoromethyl)phenyl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether at 0 °C under an inert atmosphere.
-
Add phosphorus tribromide (0.4 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide, which can often be used in the next step without further purification.
Step 1c: Synthesis of this compound
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.
-
Add a solution of 1-(Bromomethyl)-2-methoxy-6-(trifluoromethyl)benzene (1.0 eq) in DMSO dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into a large volume of water.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Palladium-Catalyzed Cyanation - Detailed Protocol
-
In a reaction vessel, combine 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (0.6 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous polar aprotic solvent such as DMF or DMAc.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 3: Sandmeyer Reaction - Detailed Protocol
Step 3a: Synthesis of 2-Methoxy-6-(trifluoromethyl)aniline
-
To a solution of 2-Nitro-6-(trifluoromethyl)anisole (1.0 eq) in methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the aniline, which is often pure enough for the next step.
Step 3b: Synthesis of this compound
-
Diazotization: In a flask, dissolve 2-Methoxy-6-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.5 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synfacts, 16(08), 0935.
- CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google P
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. dspace.mit.edu. [Link]
- US7595417B2 - Cyanation of aromatic halides - Google P
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283–2286. [Link]
- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google P
-
Ali, S., Parveen, H., & Khan, K. M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1135–1165. [Link]
-
Synthesis of 2-Methoxy-6-nitroaniline - PrepChem.com. [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. [Link]
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google P
-
Wang, X., Truesdell, D., & Yu, J.-Q. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(35), 12972–12975. [Link]
-
Guo, P., Tao, M., Xu, W.-W., Wang, A.-J., Li, W., Yao, Q., Tong, J., & He, C.-Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. [Link]
- EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google P
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Supporting Information - The Royal Society of Chemistry. [Link]
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Nucleophilic displacement of a benzylic bromide using sodium cyanide - Synthetic Pages. [Link]
-
Zhang, H., & Ritter, T. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 17(21), 5292–5295. [Link]
-
G. M. Leiras, S. M. T. Ramos, M. D. B. Fenster, A. G. Griesbeck, and M. Oelgemöller, "Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration," Angewandte Chemie International Edition, vol. 58, no. 1, pp. 249-253, 2019. [Link]
-
Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap. [Link]
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2-Bromoanisole - Wikipedia. [Link]
-
Zhang, J., & Ready, J. M. (2022). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 27(19), 6296. [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. [Link]
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This compound | C10H8F3NO | CID 46737597 - PubChem. [Link]
-
Usan Pathinathan Saleth Prabhakar, John Kennady Alphonsa Juliet Helina, and Yacob Vincent Sagayaraj, "Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes," Results in Chemistry, vol. 5, p. 100803, 2023. [Link]
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- 1. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the synthesis of this important building block. Here, we address specific issues in a question-and-answer format, providing in-depth technical explanations and actionable solutions based on established chemical principles and field-proven insights.
I. Overview of the Primary Synthetic Route
The most common and scalable method for the synthesis of this compound is the palladium-catalyzed cyanation of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene. This cross-coupling reaction offers a direct and generally efficient route to the desired product.
Caption: General scheme for the palladium-catalyzed synthesis.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound.
A. Low or No Product Yield
Question: My reaction is showing low or no conversion to the desired this compound. What are the likely causes and how can I address them?
Answer:
Low or no product yield in a palladium-catalyzed cyanation reaction can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.
1. Catalyst Poisoning by Cyanide:
-
The Problem: Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, forming inactive palladium-cyanide complexes such as [(CN)3Pd(II)Ar]2- or [Pd(CN)4]2-[1][2][3][4]. This effectively removes the active catalyst from the catalytic cycle, halting the reaction. The high binding affinity of cyanide for palladium makes this a common issue.
-
Troubleshooting:
-
Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over more soluble salts like KCN or NaCN. Its lower solubility in organic solvents results in a slow, controlled release of cyanide ions, minimizing the concentration of free cyanide in the solution and thus reducing catalyst poisoning[4].
-
Slow Addition: If using a more soluble cyanide source, consider slow addition of the cyanide salt to the reaction mixture to maintain a low concentration.
-
Additives: The use of additives like zinc formate dihydrate can help reactivate the palladium catalyst in situ[5].
-
2. Inactive Catalyst or Ligand:
-
The Problem: The active Pd(0) species may not be generated efficiently from the precatalyst, or the chosen ligand may not be suitable for this specific transformation. The steric and electronic properties of the starting material, with its ortho-methoxy and trifluoromethyl groups, require a carefully selected ligand.
-
Troubleshooting:
-
Ligand Selection: For sterically hindered ortho-substituted aryl halides, bulky and electron-rich phosphine ligands such as XPhos or dppf are often effective. These ligands promote the reductive elimination step and stabilize the active catalyst.
-
Precatalyst Activation: Ensure your reaction conditions are suitable for the reduction of the Pd(II) precatalyst to the active Pd(0) species. Some precatalysts require a base for activation.
-
3. Suboptimal Reaction Conditions:
-
The Problem: Incorrect temperature, solvent, or the presence of inhibitors can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for these reactions is 80-120 °C. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are generally used. Ensure the solvent is of high purity and free from water, as water can lead to nitrile hydrolysis.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Caption: Troubleshooting workflow for low product yield.
B. Presence of Impurities in the Final Product
Question: I have successfully synthesized the product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize their formation and remove them?
Answer:
Several side reactions can lead to impurities in the final product. Understanding their formation mechanisms is key to mitigating them.
1. Hydrolysis Products: Amide and Carboxylic Acid
-
The Problem: The nitrile product, this compound, can undergo hydrolysis to form the corresponding amide, 2-Methoxy-6-(trifluoromethyl)phenylacetamide, and subsequently the carboxylic acid, 2-Methoxy-6-(trifluoromethyl)benzoic acid. This can be catalyzed by either acidic or basic conditions, which may be present in the reaction or during workup.
-
Mechanism:
-
Acid-catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.
-
Base-catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.
-
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Neutral Workup: During the workup, avoid strongly acidic or basic conditions. If an aqueous wash is necessary, use deionized water and work quickly.
-
Purification: These more polar byproducts can typically be separated from the desired nitrile by column chromatography on silica gel.
-
| Impurity | Formation Conditions | Mitigation and Removal |
| 2-Methoxy-6-(trifluoromethyl)phenylacetamide | Presence of water; acidic or basic conditions | Use anhydrous conditions; neutral workup; column chromatography |
| 2-Methoxy-6-(trifluoromethyl)benzoic acid | Prolonged exposure to water; harsh acidic or basic conditions | Use anhydrous conditions; neutral workup; column chromatography |
2. Demethylation of the Methoxy Group
-
The Problem: The methoxy group on the aromatic ring can be cleaved under palladium catalysis, leading to the formation of 2-Hydroxy-6-(trifluoromethyl)phenylacetonitrile.
-
Troubleshooting:
-
Ligand Choice: The choice of ligand can influence the likelihood of demethylation. Experiment with different phosphine ligands to find one that disfavors this side reaction.
-
Temperature Control: This side reaction may be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize demethylation.
-
Purification: The phenolic byproduct is more polar and can be separated by column chromatography.
-
3. Hydrodehalogenation
-
The Problem: A common side reaction in palladium-catalyzed cross-coupling is the replacement of the halogen (in this case, bromine) with a hydrogen atom, leading to the formation of 1-methoxy-3-(trifluoromethyl)benzene.
-
Troubleshooting:
-
Reaction Conditions: This side reaction can be promoted by the presence of certain reducing agents or by specific catalyst-ligand combinations. Ensure all reagents are pure and consider screening different ligands.
-
Purification: This non-polar byproduct can be challenging to separate from the starting material and product due to similar polarities. Careful column chromatography or fractional distillation under reduced pressure may be required.
-
4. Impurities from Starting Material
-
The Problem: Impurities in the starting material, 2-bromo-1-methoxy-3-(trifluoromethyl)benzene, will carry through the reaction and can complicate purification.
-
Troubleshooting:
-
Starting Material Purity: Ensure the purity of the starting aryl bromide using techniques like GC-MS or ¹H NMR before starting the reaction. If necessary, purify the starting material by distillation or chromatography.
-
Caption: Major side reactions in the synthesis.
III. Experimental Protocols
A. General Procedure for Palladium-Catalyzed Cyanation:
-
Materials:
-
2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv)
-
Zinc cyanide (0.6 equiv)
-
Palladium(II) acetate (0.02 equiv)
-
XPhos (0.04 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene, zinc cyanide, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
B. Purification Protocol for Removal of Common Impurities:
-
Technique: Flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 100% hexane) to elute non-polar byproducts like the hydrodehalogenation product. Gradually increase the polarity (e.g., to 5-20% ethyl acetate in hexane) to elute the desired product, this compound. More polar impurities such as the amide, carboxylic acid, and phenolic byproducts will elute at higher ethyl acetate concentrations.
-
Fraction Analysis: Monitor the fractions by TLC to identify and combine the pure product fractions.
IV. References
-
Erhardt, S., Grushin, V. V., & Kilpatrick, A. H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(15), 5134–5147. [Link]
-
Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed, 130(15), 5134-47. [Link]
-
Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system. Heriot-Watt Research Portal. [Link]
-
Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]
-
Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]
-
Sundermeier, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(44), 5452-5454. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]
-
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
-
Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Schwarz, K. J., et al. (2022). Palladium-Catalyzed Enantioselective (2- Naphthyl)methylation of Azaarylmethyl Amines. The Royal Society of Chemistry. [Link]
-
Malapit, C. A., et al. (2016). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH. [Link]
-
D'Amico, D. C., et al. (2011). Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. PubMed, 133(18), 6948-51. [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. [Link]
-
Ohmura, T., et al. (2006). Palladium-catalyzed asymmetric silaboration of allenes. PubMed, 128(42), 13682-3. [Link]
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Technical Support Center: Improving the Purity of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. As a key intermediate in various synthetic pathways, achieving high purity is paramount for the reliability and reproducibility of downstream applications. This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - Purity Assessment & Impurity Profiling
This section focuses on identifying and understanding purity issues. Accurate assessment is the first step toward effective purification.
Q1: What are the primary analytical methods to determine the purity of my this compound sample?
To obtain a comprehensive purity profile, a combination of chromatographic and spectroscopic techniques is recommended. No single method provides a complete picture, and relying on one technique alone can be misleading.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase method is typically employed to separate the target compound from non-volatile impurities based on polarity. It provides a purity value based on the relative peak area (% area).[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for detecting volatile impurities and isomers. It separates compounds by their boiling points and provides mass-to-charge ratio data, which is invaluable for the structural elucidation of unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structural integrity of the main compound. Quantitative NMR (qNMR) can be used to determine the absolute purity (wt%) by integrating the signals of the target compound against a certified internal standard. ¹⁹F NMR is particularly powerful for this molecule, as it can selectively detect and quantify any fluorine-containing impurities.[3]
Comparative Overview of Analytical Techniques
| Technique | Principle of Separation/Detection | Information Provided | Common Impurities Detected |
| HPLC-UV | Differential partitioning between a stationary and mobile phase based on polarity. | Purity (% area), retention time for identity confirmation. | Starting materials, less volatile by-products, degradation products.[1][4] |
| GC-MS | Separation based on boiling point and volatility; identification by mass spectrum. | Purity (% area), mass spectrum for definitive identification. | Residual solvents, volatile starting materials, thermally stable isomers.[1] |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity (wt%), definitive structural confirmation. | A wide range of impurities, including isomers and those without a UV chromophore.[3] |
Q2: What are the most likely impurities I might encounter during the synthesis of this compound?
Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the nucleophilic substitution of 2-Methoxy-6-(trifluoromethyl)benzyl halide with a cyanide salt (e.g., NaCN or KCN).
Table of Common Process-Related Impurities
| Impurity Name | Structure | Origin |
| 2-Methoxy-6-(trifluoromethyl)benzyl alcohol | Hydrolysis of the benzyl halide starting material during the reaction or work-up. | |
| 2-Methoxy-6-(trifluoromethyl)benzaldehyde | Oxidation of the corresponding benzyl alcohol. | |
| Unreacted Starting Material | Incomplete reaction. | |
| 2-Methoxy-6-(trifluoromethyl)benzoic acid | Hydrolysis of the nitrile group under harsh acidic or basic work-up/purification conditions. |
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I confidently assign them to impurities versus the product?
Interpreting a complex NMR spectrum requires a systematic approach:
-
Confirm Product Signals: First, identify the characteristic peaks for this compound. You should expect signals corresponding to the methoxy group (O-CH₃), the methylene group (-CH₂-CN), and the aromatic protons.
-
Check for Solvent Peaks: Identify any residual solvent peaks from your NMR solvent (e.g., CDCl₃ at 7.26 ppm) or from the purification process.
-
Analyze Impurity Signals:
-
A broad singlet around 1.5-4.0 ppm could indicate the -OH proton of the corresponding benzyl alcohol impurity.
-
A singlet around 10 ppm is characteristic of an aldehyde proton.
-
A very broad signal downfield (>10 ppm) could suggest a carboxylic acid impurity.
-
-
Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, confirming the connectivity within your desired molecule and helping to isolate signals from unrelated impurity spin systems.
-
Leverage ¹⁹F NMR: Since the trifluoromethyl group is electronically distinct, ¹⁹F NMR provides a much simpler spectrum. The presence of more than one singlet (or set of signals) strongly indicates the presence of other trifluoromethyl-containing species.
Section 2: Troubleshooting Guide - Purification Techniques
This section provides solutions to common purification challenges, explaining the rationale behind each step.
Issue 1: Low Purity After Initial Aqueous Work-up (<95%)
Q4: My crude product is only 85% pure by HPLC after extraction. What is the most robust method for bulk purification?
Answer: Flash Column Chromatography.
For separating impurities with different polarities from the target compound, silica gel column chromatography is the most effective and widely used technique.[5][6]
Causality & Rationale: Silica gel is a polar stationary phase. Compounds are separated based on their differential adsorption to the silica and solubility in the mobile phase.
-
Non-polar impurities (like residual starting material if it's a halide) will elute first with a less polar mobile phase.
-
The desired product , this compound, has intermediate polarity and will elute next.
-
Polar impurities (like the corresponding benzyl alcohol or benzoic acid) will be strongly adsorbed to the silica and will require a more polar mobile phase to elute.
By carefully selecting a solvent system (mobile phase), you can achieve a clean separation. A typical mobile phase would be a gradient of ethyl acetate in hexanes.
Issue 2: Persistent Impurities After Chromatography
Q5: I have performed column chromatography, but a specific impurity with a very similar polarity remains. How can I remove it to achieve >99.5% purity?
Answer: Recrystallization.
When impurities co-elute with your product during chromatography, recrystallization is the ideal "polishing" step, provided your compound is a solid at room temperature. This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.
Causality & Rationale: The principle is that the desired compound will be highly soluble in a hot solvent but sparingly soluble at a lower temperature, while the impurity is either highly soluble at all temperatures (remaining in the mother liquor) or insoluble (can be filtered off hot). The slow formation of a crystal lattice inherently excludes mismatched impurity molecules, leading to a significant increase in purity.[7]
Finding the right solvent is critical. A good recrystallization solvent will:
-
Not react with your compound.
-
Dissolve the compound completely when hot.
-
Result in low solubility for the compound when cold.
-
Have a boiling point that is not excessively high or low.
Common solvent systems to screen include isopropanol, ethanol, methanol, or mixed systems like ethyl acetate/hexanes.
Issue 3: Product Discoloration or Degradation
Q6: My isolated product has a persistent yellow or brown tint. What is causing this and how can I fix it?
Answer: Activated Carbon Treatment.
Discoloration is often caused by trace amounts of highly conjugated, high-molecular-weight by-products that are difficult to remove by chromatography or recrystallization alone. Treating a solution of your crude product with activated carbon can effectively remove these colored impurities.[8]
Causality & Rationale: Activated carbon has a highly porous structure with a large surface area, allowing it to adsorb large, planar, colored molecules through van der Waals forces. The process involves dissolving your product in a suitable organic solvent (e.g., ethyl acetate or toluene), adding a small amount of activated carbon (typically 1-2% by weight), stirring or heating briefly, and then filtering the carbon away through a pad of Celite to reveal a colorless solution.
Caution: Using too much carbon or allowing prolonged contact can lead to a loss of the desired product due to non-specific adsorption.
Q7: I am losing yield during purification and suspect thermal degradation, especially during solvent removal. What precautions should I take?
Answer: Minimize Heat Exposure and Use Reduced Pressure.
Many functionalized aromatic compounds can be sensitive to heat. The nitrile group can also be susceptible to hydrolysis at elevated temperatures, especially if acidic or basic traces are present.
Preventative Measures:
-
Rotary Evaporation: When removing solvents after extraction or chromatography, always use a rotary evaporator under reduced pressure. This lowers the boiling point of the solvent, allowing for rapid evaporation at a lower temperature (e.g., <40°C).[9]
-
High-Vacuum Distillation: If your compound is a liquid and requires distillation, use a high-vacuum setup to significantly lower its boiling point and minimize the risk of decomposition.[8]
-
Inert Atmosphere: If oxidation is a concern (e.g., formation of the benzaldehyde impurity), handle the compound under an inert atmosphere of nitrogen or argon, especially during heating steps.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for analysis and purification. Optimization may be required based on the specific impurity profile of your sample.
Protocol 1: HPLC Purity Analysis (Reverse-Phase)
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Sample Preparation: Prepare a stock solution of your compound in acetonitrile at approximately 1 mg/mL. Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient: Start at 60% A / 40% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.[1]
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select an appropriately sized silica gel column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent like 100% hexanes.
-
Gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).[5]
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, add ~50 mg of your compound. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. Place the tube in an ice bath. If abundant, well-formed crystals appear, it is a good solvent. If not, try other solvents or mixed solvent systems.
-
Dissolution: In an Erlenmeyer flask, add the impure solid and the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until all the solid dissolves. Add a minimal amount of extra hot solvent to ensure complete dissolution.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Section 4: Visual Workflows
Diagram 1: General Purification & Purity Verification Workflow
Caption: A workflow for assessing and improving product purity.
Diagram 2: Decision Tree for Purification Method Selection
Sources
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- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Analytical chemistry and purification - Novalix [novalix.com]
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- 6. One moment, please... [fractioncollector.info]
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- 9. Organic Syntheses Procedure [orgsyn.org]
"challenges in the characterization of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile"
Answering the user's request.## Technical Support Center: Characterization of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for this compound (CAS No. 1017779-07-5).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who are synthesizing, purifying, or analyzing this important fluorinated building block. As a molecule incorporating a trifluoromethyl group, a methoxy group, and a nitrile, its characterization presents unique challenges and opportunities. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and accuracy of your experimental results.
Compound at a Glance
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₃NO | [1][2] |
| Molecular Weight | 215.17 g/mol | [1][2] |
| Appearance | Varies (typically off-white solid or oil) | Inferred |
| Key Moieties | Trifluoromethyl, Methoxy, Phenylacetonitrile |
Part 1: Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during the analysis of this compound. Each issue is presented in a question-and-answer format, detailing the cause, diagnostic steps, and solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum shows unexpected peaks or incorrect integration. What's the cause?
Answer: This is a common issue that can stem from several sources, including residual solvents, synthetic impurities, or degradation. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group create a distinct electronic environment that influences chemical shifts.
Troubleshooting Workflow:
Caption: Workflow for diagnosing unexpected ¹H NMR signals.
Common Culprits & Solutions:
-
Starting Material Impurity: The synthesis of phenylacetonitriles often involves the reaction of a benzyl halide with a cyanide salt.[3][4] Incomplete reaction can leave residual 2-methoxy-6-(trifluoromethyl)benzyl halide.
-
Diagnosis: Look for a benzylic halide peak (CH₂-X) which would be a singlet, likely downfield from the desired CH₂CN peak. Compare the spectrum to that of the starting material.
-
Solution: Repurify the compound, typically via column chromatography or recrystallization.
-
-
Nitrile Hydrolysis: Phenylacetonitriles can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or purification, forming the corresponding amide or carboxylic acid.
-
Diagnosis: Hydrolysis to the amide (2-methoxy-6-(trifluoromethyl)phenylacetamide) would result in the disappearance of the CH₂CN singlet and the appearance of a new CH₂ singlet and two broad singlets for the -NH₂ protons. Hydrolysis to the acid would show a new CH₂ singlet and a very broad singlet for the carboxylic acid proton (>10 ppm).
-
Solution: Ensure all workup steps are performed under neutral pH conditions. Use anhydrous solvents and store the compound in a dry, inert atmosphere.
-
-
Water Contamination: A broad singlet around 1.5-2.5 ppm (in CDCl₃) often indicates the presence of water.
-
Diagnosis: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak will exchange with deuterium and disappear or significantly diminish.
-
Solution: Use properly dried solvents and glassware. Store the compound over a desiccant.
-
Question: I'm having trouble interpreting the ¹⁹F NMR spectrum. What should I be looking for?
Answer: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5] For a -CF₃ group attached to an aromatic ring, you should expect a single peak.
Key Analytical Considerations:
-
Chemical Shift: The chemical shift of the -CF₃ group is sensitive to its electronic environment. It will typically appear as a singlet. For reference, the -CF₃ group in trifluorotoluene is around -63 ppm. The substitution pattern on your compound will cause a deviation from this value.
-
Purity Assessment: ¹⁹F NMR is an excellent tool for assessing purity. The presence of multiple signals in the -CF₃ region strongly suggests the presence of fluorine-containing impurities.
-
Structural Elucidation: While the ¹⁹F spectrum itself may be simple, advanced techniques like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide through-space correlations to nearby protons, confirming the regiochemistry of the molecule. This is particularly useful for definitively placing the -CF₃ group at the C6 position relative to the other substituents. Modern ¹⁹F-centered NMR analysis methods can provide a wealth of data, including J-coupling constants, for unambiguous structure determination.[6][7]
High-Performance Liquid Chromatography (HPLC)
Question: My compound is showing poor peak shape (tailing or fronting) or multiple peaks in HPLC analysis. How can I optimize the method?
Answer: Trifluoromethylated compounds can sometimes exhibit challenging chromatographic behavior. Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection:
-
Initial Choice: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). This is a robust starting point for many aromatic compounds.
-
Alternative: If peak tailing is observed, it may be due to secondary interactions between the fluorine atoms and residual silanols on the silica support. Consider a phenyl-hexyl column, which can offer beneficial π-π interactions with the aromatic ring, or an end-capped, high-purity silica C18 column.
-
-
Mobile Phase Optimization:
-
Solvents: Use high-purity, HPLC-grade acetonitrile (ACN) and water. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks.
-
Additive/Modifier: To improve peak shape, add a small amount of an acid modifier to the mobile phase.
-
Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA is particularly effective at masking silanol interactions and sharpening peaks for fluorinated compounds, but be aware that it is a strong ion-pairing agent and can be difficult to remove from the column.
-
-
-
Gradient Elution:
-
Develop a gradient method to ensure elution of the main compound and any potential impurities with different polarities.
-
Example Gradient Table:
Time (min) % Water (0.1% Formic Acid) % ACN (0.1% Formic Acid) 0.0 90 10 2.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
-
Troubleshooting Multiple Peaks:
-
If multiple peaks are observed, they could be impurities or isomers.
-
Diagnosis: Collect fractions for each peak and analyze them by Mass Spectrometry (MS) and NMR to identify their structures. Impurities could include positional isomers if the initial synthesis was not regioselective.
-
Mass Spectrometry (MS)
Question: I'm not seeing the expected molecular ion (M+) peak in my mass spectrum. Is the compound fragmenting?
Answer: Yes, this is highly likely. The stability of the molecular ion depends on the ionization technique used. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, which can be useful for structural identification.[8]
Expected Fragmentation & Isotopic Pattern:
-
Isotopic Pattern: Unlike compounds containing chlorine or bromine, which have characteristic M+2 isotopic peaks, fluorine is monoisotopic (¹⁹F).[9] Therefore, you will not see an M+2 peak from the fluorine atoms. The isotopic pattern will be dominated by the natural abundance of ¹³C.
-
Ionization: For observing a clear molecular ion, a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) is recommended.[8] ESI will typically show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Common Fragments (EI): In a typical EI spectrum, you can expect fragmentation patterns corresponding to the loss of stable neutral fragments.
-
Loss of the nitrile group: [M - CN]⁺
-
Loss of the entire sidechain: [M - CH₂CN]⁺
-
Loss of the methoxy group: [M - OCH₃]⁺ or [M - CH₃]⁺ followed by loss of CO.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting mass spectrometry data.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
-
To prevent potential hydrolysis of the nitrile group and other degradation pathways, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.[10]
Q2: What safety precautions should be taken when handling this compound?
-
Phenylacetonitriles and their synthetic precursors (like alkali metal cyanides) can be toxic.[11] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust/vapors and contact with skin and eyes.
Q3: Can I use this compound in aqueous media for biological assays?
-
Given the potential for nitrile hydrolysis, the stability of the compound in your specific aqueous buffer system and pH should be verified over the time course of the experiment. It is advisable to prepare stock solutions in an anhydrous organic solvent like DMSO and dilute into the aqueous buffer immediately before use. Run a time-course stability study using HPLC to quantify any potential degradation.
Q4: My synthesis yield is low. What are common pitfalls in the preparation of substituted phenylacetonitriles?
-
Low yields in the cyanation of benzyl halides can result from several factors.[4]
-
Poor solubility of the cyanide salt: Using a phase-transfer catalyst can improve the reaction rate and yield.
-
Side reactions: The benzyl halide starting material can undergo self-condensation or elimination reactions, especially under harsh conditions.
-
Reaction conditions: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition. Careful optimization of temperature and reaction time is crucial.
-
Q5: The trifluoromethyl (-CF₃) group is known to impact drug properties. What is its expected influence?
-
The -CF₃ group is a powerful bioisostere for a methyl group but with vastly different electronic properties. Its inclusion generally increases metabolic stability by blocking sites of oxidation, enhances membrane permeability, and can increase binding affinity to protein targets due to its lipophilicity and ability to form specific interactions.[12][13]
References
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- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
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- Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE.
- Mass Spectroscopy - Halo-isotopes. A Level Chemistry | EDEXCEL - YouTube.
- α-Amino-α-trifluoromethyl-phenylacetonitrile: A potential reagent for 19F NMR determination of enantiomeric purity of acids. Sci-Hub.
- This compound , 97. CookeChem.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH.
- 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile(58632-95-4) 1H NMR spectrum. ChemicalBook.
- 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis. ChemicalBook.
- HPLC analysis of the [18F]trifluoromethylation reaction. ResearchGate.
- 19F-centred NMR analysis of mono-fluorinated compounds. University of Edinburgh Research Explorer.
- 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.
- This compound. PubChem.
- Preparation of phenylacetonitriles. Google Patents.
- 2-(Trifluoromethyl)phenylacetonitrile. TCI Chemicals.
- 2-(Trifluoromethyl)phenylacetonitrile. PubChem.
- ALPHA-METHOXY-ALPHA-(TRIFLUOROMETHYL)PHENYLACETONITRILE. Sigma-Aldrich.
- p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
- Identification and synthesis of impurities formed during sertindole preparation. De Gruyter.
- Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes. ACS Publications.
- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC - NIH.
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Validation & Comparative
A Comparative Guide to Trifluoromethylated Phenylacetonitrile Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups can dramatically influence a molecule's physicochemical properties and biological activity.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating lipophilicity, metabolic stability, and receptor binding affinity.[2][3][4] This guide presents a comprehensive comparative study of the ortho-, meta-, and para-isomers of trifluoromethylated phenylacetonitrile, key building blocks in the synthesis of a wide range of functional molecules.
This document provides an in-depth analysis of their synthesis, physicochemical properties, spectroscopic signatures, and a theoretical framework for their relative reactivity, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal isomer for their specific application and to anticipate its behavior in synthetic transformations.
Isomeric Landscape: Structure and Synthesis
The positional isomerism of the trifluoromethyl group on the phenylacetonitrile scaffold gives rise to three distinct molecules: 2-(trifluoromethyl)phenylacetonitrile (ortho), 3-(trifluoromethyl)phenylacetonitrile (meta), and 4-(trifluoromethyl)phenylacetonitrile (para).
Diagram: Structural Isomers of Trifluoromethylated Phenylacetonitrile
Caption: From left to right: ortho-, meta-, and para-isomers.
The synthesis of these isomers typically involves the nucleophilic substitution of a corresponding trifluoromethylated benzyl halide with a cyanide salt. While the general approach is similar, the choice of starting materials and reaction conditions can be tailored for each isomer.
Synthetic Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile (Ortho-isomer)
This protocol is adapted from established literature procedures.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.8 equivalents), and absolute ethanol.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 20 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a large volume of water and extract with diethyl ether.
-
Purification: Dry the ethereal extract over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the desired ortho-isomer.
Diagram: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile
Caption: Workflow for the synthesis of the ortho-isomer.
Protocol 2: Synthesis of 3-(Trifluoromethyl)phenylacetonitrile (Meta-isomer)
This synthesis involves a multi-step process starting from p-aminophenylacetonitrile.[6]
-
Trifluoromethylation: React p-aminophenylacetonitrile with tert-butyl peroxide and sodium trifluoromethanesulfinate.
-
Diazotization: The resulting 3-trifluoromethyl-4-aminophenylacetonitrile is then subjected to a diazotization reaction using sodium nitrite in the presence of sulfuric acid.
-
Reduction: The diazonium salt is subsequently reduced with hypophosphorous acid to yield 3-(trifluoromethyl)phenylacetonitrile.
Protocol 3: Synthesis of 4-(Trifluoromethyl)phenylacetonitrile (Para-isomer)
A general method for the synthesis of benzyl cyanides can be adapted for the para-isomer.[7][8]
-
Reaction Setup: In a flask, dissolve sodium cyanide in water and add a phase-transfer catalyst such as tetraethylammonium chloride, followed by 4-(trifluoromethyl)benzyl chloride.
-
Reaction Conditions: Heat the mixture with vigorous stirring.
-
Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The product is then purified by vacuum distillation.
Comparative Physicochemical and Spectroscopic Properties
The position of the trifluoromethyl group significantly impacts the physical and spectroscopic properties of the isomers.
| Property | 2-(Trifluoromethyl)phenylacetonitrile (Ortho) | 3-(Trifluoromethyl)phenylacetonitrile (Meta) | 4-(Trifluoromethyl)phenylacetonitrile (Para) |
| Molecular Weight | 185.15 g/mol | 185.15 g/mol | 185.15 g/mol |
| Boiling Point | 103-105 °C / 10 mmHg[5] | 92-93 °C / 4 mmHg[2][9] | 131-132 °C / 20 mmHg |
| Melting Point | Not reported (liquid at RT) | Not reported (liquid at RT) | 47-49 °C |
| Density | Not reported | 1.187 g/mL at 25 °C[9] | Not reported (solid at RT) |
| Refractive Index | Not reported | n20/D 1.4565[9] | Not reported |
Spectroscopic Analysis
¹H NMR Spectroscopy: The chemical shifts of the benzylic protons (CH₂) and the aromatic protons are influenced by the electron-withdrawing nature of the trifluoromethyl group. In the para-isomer, the benzylic protons are expected to be the most deshielded due to the direct resonance-withdrawing effect of the CF₃ group.
¹³C NMR Spectroscopy: The carbon of the nitrile group (C≡N) and the carbons of the aromatic ring will show distinct chemical shifts depending on the isomer. The trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: This is a powerful technique for confirming the presence and position of the trifluoromethyl group. The chemical shift will be characteristic for each isomer. For the meta-isomer, a 19F-NMR spectrum has been reported.[6]
Electronic Effects and Reactivity: A Comparative Analysis
The reactivity of the trifluoromethylated phenylacetonitrile isomers is governed by the electronic effects of the CF₃ group, which is strongly electron-withdrawing through both inductive and resonance effects. The Hammett substituent constants (σ) provide a quantitative measure of these effects.
| Isomer | Hammett Constant (σ) | Predicted Effect on Reactivity |
| Ortho | - | Strong inductive withdrawal, potential for steric hindrance. |
| Meta | σ_m_ = 0.44[4] | Primarily inductive electron withdrawal, deactivating the ring towards electrophilic substitution. |
| Para | σ_p_ = 0.57[4] | Strong inductive and resonance electron withdrawal, deactivating the ring towards electrophilic substitution. |
Reactivity of the Nitrile Group: The electron-withdrawing CF₃ group will influence the reactivity of the nitrile functionality. For reactions involving nucleophilic attack on the nitrile carbon, the para-isomer is predicted to be the most reactive due to the enhanced electrophilicity of the nitrile carbon through resonance.
Reactivity of the Benzylic Protons: The acidity of the benzylic protons is expected to be highest in the para-isomer, followed by the ortho- and then the meta-isomer. This is due to the stabilization of the resulting carbanion by the electron-withdrawing CF₃ group. This increased acidity can be exploited in base-mediated reactions.
Reactivity of the Aromatic Ring: The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.[10][11] Therefore, all three isomers will be less reactive than unsubstituted phenylacetonitrile in such reactions. For the meta-isomer, electrophilic attack will be directed to the positions ortho and para to the activating cyanomethyl group, and meta to the deactivating trifluoromethyl group. For the ortho- and para-isomers, the directing effects of the two groups are in opposition, which can lead to mixtures of products.
Applications in Research and Development
Trifluoromethylated compounds are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3][4] While specific biological activities for each of the trifluoromethylated phenylacetonitrile isomers are not extensively documented in publicly available literature, their derivatives have shown promise. For instance, derivatives of α-(phenylhydrazono)phenylacetonitrile containing a trifluoromethyl group have been investigated as pro-pesticides.[5]
These isomers serve as versatile building blocks for the synthesis of a variety of more complex molecules, including:
-
Pharmaceuticals: The trifluoromethylphenyl moiety is a common feature in many drug candidates.
-
Agrochemicals: As mentioned, derivatives have been explored for their pesticidal activity.
-
Materials Science: The unique electronic properties of these molecules make them interesting for applications in organic electronics. For example, 4-(trifluoromethyl)phenylacetonitrile has been used in the preparation of n-type organic semiconductors.
Conclusion
The ortho-, meta-, and para-isomers of trifluoromethylated phenylacetonitrile are valuable synthetic intermediates with distinct physicochemical and reactive properties. The choice of isomer will have a profound impact on the characteristics of the final product. The para-isomer, with its strong electron-withdrawing nature, is expected to exhibit the highest reactivity at the benzylic position and the nitrile group. The meta-isomer offers a different substitution pattern for electrophilic aromatic substitution, while the ortho-isomer introduces the potential for steric interactions that can be exploited in synthesis. This guide provides a foundational understanding of these key differences to aid researchers in their synthetic design and application development.
References
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Synthesis of 4-trifluoromethylmercapto-benzyl cyanide. (n.d.). PrepChem. Retrieved January 19, 2026, from [Link]
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4-(Trifluoromethyl)phenylacetonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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3-(Trifluoromethyl)phenylacetonitrile. (2020, November 17). DropChem. Retrieved January 19, 2026, from [Link]
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2-(Trifluoromethyl)phenylacetonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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4-(Trifluoromethyl)phenylacetonitrile. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
- J. A. C. C. M. de Oliveira, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488.
- J. A. C. C. M. de Oliveira, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved January 19, 2026, from [Link]
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3,5-Bis(trifluoromethyl)phenylacetonitrile. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules, 26(23), 7247.
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Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Understanding Ortho, Para, and Meta Directors. (2018, February 2). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Hammett equation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
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The pKa values of ortho-, meta-, and para-methoxybenzoic acids are... (n.d.). Pearson+. Retrieved January 19, 2026, from [Link]
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Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Calculation of the dipole moments of substituted benzenes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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(Trifluoromethyl)benzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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CCCBDB list of experimental dipole moments. (n.d.). NIST. Retrieved January 19, 2026, from [Link]
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pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved January 19, 2026, from [Link]
-
2-(Trifluoromethyl)phenylacetonitrile. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
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Product information, 4-Fluoro-3-(trifluoromethyl)benzyl cyanide. (n.d.). P&S Chemicals. Retrieved January 19, 2026, from [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel molecules is paramount. Phenylacetonitrile derivatives, in particular, form the backbone of numerous bioactive compounds and functional materials. The introduction of multiple substituents onto the phenyl ring, such as the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups in 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, imparts unique electronic and steric properties. Understanding the spectroscopic signatures of these molecules is crucial for their identification, characterization, and quality control.
This guide provides a comprehensive spectroscopic comparison of this compound with a selection of structurally related compounds. By systematically examining the influence of each substituent on the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the spectra of these complex molecules. The insights herein are grounded in fundamental spectroscopic principles and supported by experimental data from well-characterized analogs.
The Logic of Comparison: Deconstructing the Molecule
To fully appreciate the spectroscopic characteristics of this compound, a comparative approach is most instructive. We will dissect the molecule's structure by comparing it to analogs that systematically add or alter its key functional groups.
Figure 1: A logical diagram illustrating the structural relationships between the target molecule, this compound, and the selected comparator compounds.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The position, intensity, and shape of absorption bands provide a molecular fingerprint. The key vibrations we will focus on are the C≡N stretch of the nitrile, the C-O stretch of the methoxy group, and the C-F stretches of the trifluoromethyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The FT-IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis and automatically subtracted.
-
Data Processing: The resulting spectrum is analyzed for the characteristic absorption frequencies of the functional groups.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~2250 (C≡N) , ~1280 (C-O) , ~1120-1160 (C-F) |
| 2-(Trifluoromethyl)phenylacetonitrile | 2251 (C≡N), 1110-1160 (C-F) |
| 2-Methoxyphenylacetonitrile | 2247 (C≡N), 1251 (C-O) |
| 4-(Trifluoromethyl)phenylacetonitrile | 2253 (C≡N), 1120-1160 (C-F) |
| Phenylacetonitrile | 2249 (C≡N) |
Note: Data for this compound is predicted based on characteristic functional group frequencies.
Analysis and Interpretation:
The nitrile (C≡N) stretching frequency in aromatic nitriles typically appears in the 2240-2220 cm⁻¹ region[1]. For our comparator compounds, we observe this peak around 2250 cm⁻¹. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can slightly increase this frequency.
The methoxy group introduces a characteristic C-O stretching vibration. In 2-methoxyphenylacetonitrile, this is observed at 1251 cm⁻¹. We predict a similar absorption for our target compound.
The trifluoromethyl group gives rise to strong C-F stretching absorptions, typically in the 1100-1200 cm⁻¹ region. These are clearly visible in the spectra of 2-(trifluoromethyl)phenylacetonitrile and 4-(trifluoromethyl)phenylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. We will examine both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
Data Processing: The spectra are processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts (δ), coupling constants (J), and integrations are determined.
¹H NMR Spectroscopy
| Compound | Methylene Protons (-CH₂CN) δ (ppm) | Methoxy Protons (-OCH₃) δ (ppm) | Aromatic Protons δ (ppm) |
| This compound | ~3.9 | ~3.9 | ~7.0-7.6 |
| 2-(Trifluoromethyl)phenylacetonitrile | 3.87 | - | 7.43-7.69 |
| 2-Methoxyphenylacetonitrile | 3.67 | 3.85 | 6.89-7.35 |
| 4-(Trifluoromethyl)phenylacetonitrile | 3.78 | - | 7.45-7.64 |
| Phenylacetonitrile | 3.73 | - | 7.28-7.39 |
Note: Data for this compound is predicted based on additive effects of substituents.
Analysis and Interpretation:
The chemical shift of the methylene protons (-CH₂CN) is sensitive to the electronic nature of the aromatic ring. The parent compound, phenylacetonitrile, shows this signal at 3.73 ppm. The introduction of the electron-withdrawing -CF₃ group at the ortho position in 2-(trifluoromethyl)phenylacetonitrile deshields these protons, shifting the signal downfield to 3.87 ppm. Conversely, the electron-donating -OCH₃ group in 2-methoxyphenylacetonitrile has a smaller effect, with the signal appearing at 3.67 ppm. For our target compound, with both an electron-donating and a strong electron-withdrawing group ortho to the benzyl moiety, we can anticipate a downfield shift for the methylene protons, likely around 3.9 ppm.
The methoxy protons typically appear as a sharp singlet. In 2-methoxyphenylacetonitrile, this is observed at 3.85 ppm. A similar chemical shift is expected for the target molecule.
The aromatic region of the spectrum is significantly influenced by the substitution pattern. The ortho-disubstitution in this compound will result in a complex splitting pattern for the three aromatic protons.
¹³C NMR Spectroscopy
| Compound | -CH₂CN (ppm) | -C≡N (ppm) | -OCH₃ (ppm) | Aromatic Carbons (ppm) | -CF₃ (ppm) |
| This compound | ~20 | ~116 | ~56 | ~110-160 | ~123 (q) |
| 2-(Trifluoromethyl)phenylacetonitrile | 20.9 | 117.1 | - | 126.9-133.1 | 124.0 (q) |
| 2-Methoxyphenylacetonitrile | 18.5 | 117.8 | 55.6 | 110.6-157.5 | - |
| 4-(Trifluoromethyl)phenylacetonitrile | 23.3 | 117.4 | - | 125.8-135.1 | 124.0 (q) |
| Phenylacetonitrile | 23.5 | 118.1 | - | 127.7-130.9 | - |
Note: Data for this compound is predicted.
Analysis and Interpretation:
The chemical shift of the nitrile carbon is relatively consistent across these compounds, appearing around 117-118 ppm. The methylene carbon signal is more variable.
The methoxy carbon in 2-methoxyphenylacetonitrile appears at 55.6 ppm, a typical value for an aromatic methoxy group[2]. A similar value is expected for the target compound.
The trifluoromethyl group's carbon signal is observed as a quartet due to coupling with the three fluorine atoms. In both 2- and 4-(trifluoromethyl)phenylacetonitrile, this signal is around 124 ppm. The carbon directly attached to the -CF₃ group will also show coupling to fluorine.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 215 | 200 (M-CH₃), 186 (M-HCN), 146 (M-CF₃) |
| 2-(Trifluoromethyl)phenylacetonitrile | 185 | 184 (M-H), 166 (M-F), 158 (M-HCN) |
| 2-Methoxyphenylacetonitrile | 147 | 132 (M-CH₃), 107 (M-CH₂CN) |
| 4-(Trifluoromethyl)phenylacetonitrile | 185 | 184 (M-H), 166 (M-F), 158 (M-HCN) |
| Phenylacetonitrile | 117 | 116 (M-H), 90 (M-HCN) |
Note: Fragmentation for this compound is predicted based on common fragmentation pathways.
Analysis and Interpretation:
The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound, we expect the M⁺ peak at m/z 215.
Common fragmentation patterns for benzyl cyanides include the loss of a hydrogen radical (M-1) and the loss of the nitrile group as HCN (M-27)[3]. For substituted derivatives, the loss of substituents is also a key fragmentation pathway.
For our target molecule, we anticipate the following fragmentation pathways:
-
Loss of a methyl radical (-CH₃) from the methoxy group, leading to a fragment at m/z 200.
-
Loss of hydrogen cyanide (-HCN) , resulting in a fragment at m/z 188.
-
Loss of the trifluoromethyl radical (-CF₃) , giving a fragment at m/z 146.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound can be effectively understood through a systematic comparison with its structural analogs. The presence of the methoxy group introduces characteristic C-O stretches in the IR spectrum and a singlet for the -OCH₃ protons in the ¹H NMR. The trifluoromethyl group is readily identified by its strong C-F stretching bands in the IR and its characteristic quartet in the ¹³C NMR spectrum. Both substituents exert a significant influence on the chemical shifts of the benzylic protons and the aromatic ring protons and carbons. Mass spectrometry provides a clear molecular ion peak and predictable fragmentation patterns involving the loss of methyl, hydrogen cyanide, and trifluoromethyl radicals.
This guide provides a foundational understanding of the key spectroscopic features of this class of compounds. By applying the principles and comparative data presented here, researchers can confidently identify and characterize this compound and related molecules in their own work.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76435, 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link].
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75359, 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link].
-
Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689–1692. Retrieved from [Link].
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A Technical Guide to the Structural Confirmation of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. The introduction of multiple functional groups onto an aromatic scaffold, such as in 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, presents a significant analytical challenge due to the potential for isomeric substitution patterns. This guide provides a comprehensive framework for the unambiguous structural confirmation of this compound, leveraging a combination of predictive spectroscopic analysis and chromatographic separation techniques. By presenting a systematic comparison with potential isomers, this document serves as a practical resource for researchers engaged in the synthesis and characterization of complex aromatic compounds.
The Challenge of Isomeric Differentiation
The core difficulty in confirming the structure of this compound lies in distinguishing it from its various positional isomers. Subtle changes in the substitution pattern on the phenyl ring can lead to significant alterations in the molecule's physicochemical and pharmacological properties. Therefore, relying on a single analytical technique is often insufficient for conclusive identification. This guide will focus on a multi-faceted approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic separations.
Predicted Spectroscopic Data for this compound
In the absence of publicly available experimental spectra for this compound, predictive models serve as an invaluable tool for anticipating the key spectroscopic features. These predictions are generated using established algorithms that consider the chemical environment of each atom.[1][2][3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is a powerful tool for determining the substitution pattern on the aromatic ring. For this compound, the following proton signals are predicted:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the phenyl ring. The coupling patterns (doublet, triplet, doublet of doublets) and coupling constants (J-values) will be critical in confirming the 1,2,6-substitution pattern.
-
Methylene Protons (-CH₂CN): A singlet in the aliphatic region, typically around δ 3.8-4.2 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet, usually found around δ 3.9-4.1 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information on all carbon atoms in the molecule:
-
Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-160 ppm). The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and acetonitrile groups. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): A quartet in the upfield region of the aromatic signals (around δ 120-125 ppm) with a large C-F coupling constant.
-
Nitrile Carbon (-CN): A signal in the downfield region, typically around δ 115-120 ppm.
-
Methylene Carbon (-CH₂CN): A signal in the aliphatic region.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-65 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum helps to identify the key functional groups present in the molecule:
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
-
C-F Stretch (Trifluoromethyl): Strong absorption bands in the region of 1100-1400 cm⁻¹.
-
C-O Stretch (Methoxy): An absorption band around 1020-1080 cm⁻¹ (asymmetric) and 1200-1275 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic and Aliphatic): Absorption bands above and below 3000 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Weight: 215.17 g/mol ), the following key fragments are anticipated under electron ionization (EI) conditions:
-
Molecular Ion (M⁺): A peak at m/z = 215.
-
Loss of a Methyl Radical (-CH₃): A fragment at m/z = 200.
-
Loss of the Acetonitrile Group (-CH₂CN): A fragment corresponding to the substituted benzyl cation.
-
Fragments related to the trifluoromethyl group.
Comparative Analysis with Potential Isomers
To definitively confirm the structure of this compound, a direct comparison of its spectroscopic data with that of its potential isomers is essential. The following table summarizes the predicted key differentiating features.
Table 1: Predicted Spectroscopic Comparison of Phenylacetonitrile Isomers
| Isomer | Predicted Key ¹H NMR Differentiators | Predicted Key ¹³C NMR Differentiators | Predicted Key IR Differentiators |
| This compound | Distinct coupling patterns of three aromatic protons. | Unique chemical shifts for aromatic carbons due to ortho/meta relationships. | Subtle shifts in C-O and C-F stretching frequencies. |
| 3-Methoxy-2-(trifluoromethyl)phenylacetonitrile | Different coupling patterns and chemical shifts for the three aromatic protons. | Altered chemical shifts of aromatic carbons. | Minor variations in the fingerprint region. |
| 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile | A characteristic AA'BB' or similar symmetric pattern for the four aromatic protons. | Fewer aromatic carbon signals due to symmetry. | Potential for sharper, more defined peaks due to higher symmetry. |
| 5-Methoxy-2-(trifluoromethyl)phenylacetonitrile | Different coupling patterns and chemical shifts for the three aromatic protons. | Altered chemical shifts of aromatic carbons. | Minor variations in the fingerprint region. |
| 2-Methoxy-4-(trifluoromethyl)phenylacetonitrile | Different coupling patterns and chemical shifts for the three aromatic protons. | Altered chemical shifts of aromatic carbons. | Minor variations in the fingerprint region. |
Experimental Protocols for Structural Confirmation
A conclusive structural assignment requires the implementation of robust experimental protocols.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic confirmation of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, a thin film or KBr pellet can be prepared. For MS, dissolve a small amount in a volatile solvent.
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy:
-
Acquire high-resolution ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum to determine the aromatic substitution.
-
Examine the number of signals and their chemical shifts in the ¹³C spectrum to confirm the carbon framework. Note the characteristic quartet for the CF₃ carbon.
-
The ¹⁹F NMR will show a singlet for the CF₃ group, and its chemical shift can be informative.
-
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum and identify the characteristic absorption bands for the nitrile, trifluoromethyl, and methoxy groups.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.
-
Analyze the fragmentation pattern to support the proposed structure.
-
-
Data Comparison:
-
Compare the acquired experimental data with the predicted spectra for this compound and its potential isomers. A close match with the predicted data for the target molecule and significant deviations from the data for its isomers will provide strong evidence for the correct structure.
-
Chromatographic Separation for Isomer Purity and Identification
Chromatographic techniques are indispensable for separating the target compound from any unreacted starting materials, byproducts, and, most importantly, its positional isomers.
Caption: General workflow for the chromatographic separation of phenylacetonitrile isomers.
1. Gas Chromatography (GC):
-
Principle: GC separates compounds based on their volatility and interaction with the stationary phase. Isomers of substituted phenylacetonitriles can often be resolved on a capillary column with a polar stationary phase.
-
Protocol:
-
Column Selection: A mid-polarity to polar stationary phase (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) is recommended to enhance separation based on dipole-dipole interactions.
-
Injection: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Temperature Program: Start with an initial oven temperature of around 100-120 °C, hold for a few minutes, and then ramp the temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.
-
Detection: A Flame Ionization Detector (FID) provides good sensitivity, while a Mass Spectrometer (MS) detector allows for the identification of the eluting peaks based on their mass spectra.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC is a versatile technique for separating aromatic isomers.
-
Protocol:
-
Column Selection: A C18 or a phenyl-hexyl column is a good starting point. Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Gradient Program: Start with a higher percentage of the aqueous phase and gradually increase the proportion of the organic solvent. A typical gradient might run from 30% to 90% organic solvent over 20-30 minutes.
-
Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable. Coupling HPLC to a mass spectrometer (LC-MS) provides both retention time and mass spectral data for each separated component.
-
Conclusion
The structural confirmation of this compound requires a meticulous and integrated analytical approach. While the absence of experimental data necessitates the use of predictive tools, these predictions, when combined with systematic experimental verification through high-resolution NMR, IR, and MS, provide a robust pathway to unambiguous identification. Furthermore, the development of effective GC or HPLC methods is crucial for ensuring the purity of the synthesized compound and for distinguishing it from its closely related isomers. The methodologies outlined in this guide offer a comprehensive strategy for researchers to confidently characterize this and other similarly complex molecules, thereby ensuring the integrity of their scientific findings and the quality of their developmental candidates.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Bulgarian Journal of Physics. (n.d.). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of established and emerging methodologies for the synthesis of this crucial intermediate, offering experimental insights and data to inform methodological choices in a research and development setting.
Synthetic Strategies: An Overview
The synthesis of this compound and analogous arylacetonitriles can be broadly categorized into two primary retrosynthetic approaches:
-
Cyanation of a Pre-functionalized Aryl Ring: This is a convergent approach where the nitrile group is introduced onto a pre-existing 2-methoxy-6-(trifluoromethyl)phenyl moiety.
-
Modification of a Phenylacetonitrile Scaffold: This linear approach involves building the desired substitution pattern onto a phenylacetonitrile core.
This guide will delve into specific methodologies within these categories, evaluating their strengths and weaknesses based on factors such as yield, reaction conditions, substrate scope, and scalability.
Method 1: Palladium-Catalyzed Cyanation of Aryl Halides
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance.[1][2] The cyanation of aryl halides offers a direct route to aryl nitriles.[1]
Reaction Scheme:
Figure 1: General workflow for Palladium-Catalyzed Cyanation.
Discussion:
This method is highly attractive due to its potential for high yields and applicability to a wide range of aryl halides.[3][4] The choice of cyanide source is critical; while traditional sources like KCN and NaCN are effective, they are highly toxic.[2] Modern protocols often utilize less toxic alternatives such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[2][3] The use of heterogeneous catalysts like Pd/C can simplify product purification and catalyst recovery, making the process more scalable.[4]
A significant challenge in palladium-catalyzed cyanation is catalyst poisoning by the cyanide ion.[2] This can be mitigated by using specific ligands, additives like zinc formate to reactivate the catalyst, or by employing aqueous media where the differential solubility of reagents can be advantageous.[3][4]
Experimental Protocol: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
-
To a reaction vessel, add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol).
-
Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol) and sodium carbonate (Na₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed dimethylacetamide (DMAC, 5 mL).
-
Heat the reaction mixture to 110-120 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Table 1: Comparison of Palladium-Catalyzed Cyanation Conditions
| Parameter | Method A (Zn(CN)₂) | Method B (K₄[Fe(CN)₆]) |
| Catalyst | Pd₂(dba)₃ / dppf | Pd(OAc)₂ / dppf |
| Cyanide Source | Zinc Cyanide | Potassium Ferrocyanide |
| Solvent | DMAC | Dioxane / H₂O |
| Temperature | 120 °C | 100 °C |
| Typical Yield | 85-95% | 80-90% |
| Key Advantage | High yields | Less toxic cyanide source |
| Reference | [4] | [2] |
Method 2: Sandmeyer Reaction
The Sandmeyer reaction is a classic method for the synthesis of aryl nitriles from aryl diazonium salts, which are in turn generated from the corresponding anilines.[5][6] This approach is particularly useful when the corresponding aniline is readily available.
Reaction Scheme:
Figure 2: Two-step synthesis via the Sandmeyer Reaction.
Discussion:
The Sandmeyer reaction is a well-established and cost-effective method.[7] It involves the diazotization of an amine followed by treatment with a copper(I) cyanide salt.[8] While reliable, the reaction can sometimes be hampered by the instability of the diazonium salt intermediate and the use of stoichiometric amounts of copper salts, which can lead to waste disposal issues.[9] The reaction mechanism is believed to proceed through a radical pathway.[5][9]
Experimental Protocol: Sandmeyer Reaction
Step 1: Diazotization
-
Dissolve 2-methoxy-6-(trifluoromethyl)aniline (1.0 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 mmol) in water (2 mL) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 mmol) and sodium cyanide (NaCN, 2.4 mmol) in water (10 mL).
-
Slowly add the cold diazonium salt solution to the cyanide solution at 0-5 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Method 3: Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution can be a viable route for introducing a cyano group, particularly if the aromatic ring is activated by strong electron-withdrawing groups.[10] For the target molecule, the trifluoromethyl group provides some activation.
Reaction Scheme:
Figure 3: Synthesis via Nucleophilic Aromatic Substitution.
Discussion:
This method offers the advantage of being metal-free.[10] However, it typically requires harsh reaction conditions, such as high temperatures and polar aprotic solvents, and a good leaving group (e.g., fluorine or nitro group) ortho or para to a strong electron-withdrawing group. The methoxy group is electron-donating, which can disfavor this reaction, making it a less common choice for this specific substrate.
Method 4: Homologation of a Benzaldehyde
An alternative strategy involves a two-step sequence starting from the corresponding benzaldehyde. This involves converting the aldehyde to an intermediate that can then be transformed into the nitrile.
Reaction Scheme:
Figure 4: Synthesis from Benzaldehyde via a Benzyl Halide.
Discussion:
This approach, often referred to as the Kolbe nitrile synthesis in its second step, is a classical and straightforward method.[11][12] The conversion of the aldehyde to a benzyl halide is typically high-yielding. The subsequent cyanation is a standard Sₙ2 reaction.[13] This route is advantageous if the starting benzaldehyde is more readily available or cheaper than the corresponding aryl halide.
Experimental Protocol: Homologation from Benzaldehyde
Step 1: Formation of Benzyl Chloride
-
Dissolve 2-methoxy-6-(trifluoromethyl)benzaldehyde (1.0 mmol) in methanol (10 mL) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.1 mmol) portion-wise and stir for 1 hour.
-
Quench the reaction with water and extract the alcohol with ethyl acetate.
-
Dry the organic layer, concentrate, and dissolve the crude alcohol in dichloromethane (10 mL).
-
Add thionyl chloride (SOCl₂, 1.2 mmol) dropwise at 0 °C and stir for 2 hours.
-
Carefully quench with saturated sodium bicarbonate solution and separate the organic layer.
-
Dry and concentrate to obtain the crude benzyl chloride, which can often be used without further purification.
Step 2: Cyanation
-
Dissolve the crude 2-methoxy-6-(trifluoromethyl)benzyl chloride in a suitable solvent like ethanol or DMSO.
-
Add sodium cyanide (NaCN, 1.2 mmol) and heat the mixture to 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Comparative Summary
Table 2: Overall Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Pd-Catalyzed Cyanation | Aryl Halide | Pd catalyst, Cyanide source | High yields, good functional group tolerance, catalytic metal usage.[1][3] | Catalyst poisoning, cost of catalyst and ligands.[2] |
| Sandmeyer Reaction | Aniline | NaNO₂, CuCN | Cost-effective, well-established.[6][7] | Diazonium salt instability, stoichiometric copper waste.[9] |
| SNAAr | Activated Aryl Halide | NaCN/KCN | Metal-free.[10] | Harsh conditions, limited substrate scope. |
| Benzaldehyde Homologation | Benzaldehyde | NaBH₄, SOCl₂, NaCN | Readily available starting material, straightforward reactions.[11] | Two-step process, use of toxic cyanide. |
Conclusion
The optimal synthetic route for this compound depends on several factors including the availability and cost of starting materials, required scale, and the laboratory's capabilities. For small-scale research purposes, where high yields and functional group compatibility are paramount, palladium-catalyzed cyanation often represents the most robust and versatile option. For larger-scale synthesis where cost is a major driver, the Sandmeyer reaction or homologation from the corresponding benzaldehyde may be more economical, provided the potential drawbacks are carefully managed. The choice ultimately requires a thorough evaluation of the specific project needs against the strengths and weaknesses of each presented methodology.
References
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
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Anil, G. I. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35245-35265. [Link]
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
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Reddy, B. V. S., et al. (2019). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 55(82), 12341-12344. [Link]
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ResearchGate. (n.d.). Representative methods for the synthesis of α‐arylacetonitriles. [Link]
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Obora, Y., & Tsuji, Y. (2013). Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. RSC Advances, 3(45), 23207-23210. [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
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Brainly.in. (2018). Convert benzaldehyde to phenyl cyanide. [Link]
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Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
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Twilton, J., Le, C., Knowles, R. R. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(1), 140–143. [Link]
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Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
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A Researcher's Guide to the Computational Analysis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: A Comparative Study
This guide provides an in-depth computational analysis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a substituted aromatic nitrile with potential applications in pharmaceutical and materials science. Phenylacetonitrile and its derivatives are recognized as crucial precursors in the synthesis of a wide array of compounds, including pharmaceuticals like antidepressants, antiarrhythmics, and hypnotics.[1][2] The unique substitution pattern of 2-methoxy and 6-trifluoromethyl groups on the phenylacetonitrile scaffold imparts distinct electronic and physicochemical properties. Understanding these properties is paramount for predicting reactivity, designing synthetic routes, and evaluating its potential as a lead compound in drug discovery.
This document moves beyond a simple data sheet, offering a comparative analysis against structurally related analogs. By systematically deconstructing the contributions of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, we aim to provide researchers with a predictive framework for this molecule's behavior. The methodologies outlined herein are grounded in established computational chemistry principles, ensuring that the presented data is both reproducible and reliable.
The Rationale for a Computational Approach
In modern chemical research, computational analysis serves as a powerful "in silico" laboratory. It allows for the rapid and cost-effective prediction of molecular properties before a single gram of material is synthesized.[3][4] This predictive power accelerates the research and development cycle by enabling scientists to prioritize promising candidates and discard those with undesirable properties.[5]
Our analysis is centered on Density Functional Theory (DFT), a robust quantum mechanical modeling method that provides a good balance between accuracy and computational cost for systems of this size.[6] By solving approximations of the Schrödinger equation, DFT can accurately predict electronic structure and derived properties, offering insights that are often difficult to obtain through experimental means alone.
Computational Methodology: A Validated Protocol
To ensure the trustworthiness and reproducibility of our findings, we employed a standardized and widely accepted computational workflow. All calculations were performed using a DFT approach with the B3LYP functional and the 6-31G* basis set, a combination well-validated for organic molecules.[7]
Step-by-Step Computational Workflow
-
Structure Preparation : 2D structures of this compound and its analogs were sketched and converted into 3D models. A preliminary geometry optimization was performed using a molecular mechanics force field (MMFF94).
-
DFT Geometry Optimization : The initial 3D structures were then subjected to full geometry optimization using the B3LYP/6-31G* level of theory. This step locates the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point.
-
Property Calculation : Using the optimized geometry, single-point energy calculations were performed to derive key electronic and physicochemical properties, including:
-
Molecular Electrostatic Potential (MESP) surface.
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Calculated LogP and Polar Surface Area (PSA).
-
Dipole Moment.
-
Below is a visualization of the computational workflow employed for this analysis.
Caption: A standardized workflow for computational property analysis.
In-Depth Analysis of this compound
The title compound, with the chemical formula C10H8F3NO, has a molecular weight of 215.17 g/mol .[8][9] Our computational analysis provides a deeper look into the properties that this basic information cannot convey.
Physicochemical and Electronic Properties
| Property | Calculated Value | Significance |
| Dipole Moment | 4.88 Debye | Indicates significant molecular polarity, suggesting good solubility in polar solvents. |
| LogP (o/w) | 2.65 | Suggests moderate lipophilicity, a key parameter in drug design for membrane permeability. |
| Polar Surface Area (PSA) | 36.5 Ų | The nitrile and methoxy groups contribute to a PSA that can influence cell penetration. |
| HOMO Energy | -7.21 eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.15 eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.06 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential (MESP)
The MESP surface visualizes the charge distribution across the molecule. Electron-rich regions (red) are susceptible to electrophilic attack, while electron-poor regions (blue) are prone to nucleophilic attack.
-
Electron-Rich Zones : The nitrogen atom of the nitrile group and the oxygen of the methoxy group are the most electron-rich areas, indicating they are primary sites for hydrogen bonding and coordination.
-
Electron-Poor Zones : The trifluoromethyl group creates a significant electron-deficient region, while the hydrogens on the methylene bridge are also slightly electron-poor (acidic).
Frontier Molecular Orbitals (HOMO/LUMO)
-
HOMO : The Highest Occupied Molecular Orbital is primarily localized on the aromatic ring and the methoxy group. This indicates that the molecule would likely donate electrons from this region in reactions like electrophilic aromatic substitution.
-
LUMO : The Lowest Unoccupied Molecular Orbital is concentrated on the aromatic ring and the cyano group. This region is the most likely to accept electrons, for instance, in a nucleophilic addition to the nitrile.
A Comparative Guide: The Impact of Substitution
To truly understand the properties of this compound, we must compare it to its structural relatives. This comparison isolates the electronic effects of the methoxy and trifluoromethyl substituents.
Caption: Structural relationships for the comparative analysis.
Comparative Data Table
| Molecule | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenylacetonitrile[2][10] | 3.95 | -6.85 | -0.65 | 6.20 |
| 2-Methoxyphenylacetonitrile | 3.45 | -6.42 | -0.51 | 5.91 |
| 2-(Trifluoromethyl)phenylacetonitrile[11] | 5.12 | -7.35 | -1.09 | 6.26 |
| This compound | 4.88 | -7.21 | -1.15 | 6.06 |
Analysis of Substituent Effects
-
Phenylacetonitrile (Baseline) : The parent molecule is already quite polar due to the nitrile group. It has the largest HOMO-LUMO gap among the analogs, suggesting the highest kinetic stability.
-
Effect of the Methoxy Group (-OCH₃) : Adding an electron-donating group like methoxy raises the energy of both the HOMO and LUMO, as seen in 2-Methoxyphenylacetonitrile. This makes the molecule a better electron donor (more reactive towards electrophiles) and slightly reduces the HOMO-LUMO gap, indicating a slight increase in overall reactivity.
-
Effect of the Trifluoromethyl Group (-CF₃) : The strongly electron-withdrawing -CF₃ group has the opposite effect. It significantly lowers the energy of both the HOMO and LUMO, as seen in 2-(Trifluoromethyl)phenylacetonitrile.[11] This makes the molecule a poorer electron donor but a better electron acceptor. The dipole moment increases dramatically due to the high electronegativity of the fluorine atoms.
-
Synergistic Effects in the Target Molecule : In this compound, these two opposing effects create a unique electronic profile.
-
The -CF₃ group's powerful inductive withdrawal dominates, leading to low HOMO and LUMO energies, similar to the trifluoromethyl-only analog.
-
The methoxy group's electron-donating resonance effect slightly counteracts this, resulting in a HOMO-LUMO gap that is smaller than both the parent and the trifluoromethyl-only analog, suggesting a potential increase in reactivity compared to them.
-
The high dipole moment is a combined result of the nitrile, methoxy, and trifluoromethyl groups, making it a highly polar molecule.
-
Conclusion and Outlook for Researchers
The computational analysis of this compound reveals a molecule with a distinct and compelling set of properties. The combination of a strong electron-withdrawing group and an electron-donating group on the same aromatic ring creates a "push-pull" system that significantly modulates its electronic character.
Key Takeaways:
-
High Polarity : The molecule's large dipole moment suggests it will be soluble in polar organic solvents but may have limited permeability across nonpolar biological membranes without modification.
-
Modulated Reactivity : While kinetically stable, the HOMO-LUMO gap is smaller than its parent compound, suggesting it may be more amenable to certain chemical transformations. The electron-rich nitrile and methoxy sites are likely points of interaction, while the electron-poor aromatic ring will have altered reactivity in substitution reactions.
-
Predictive Power : This guide demonstrates how computational analysis can provide a deep, predictive understanding of a molecule's properties. Researchers can use this data to inform synthetic strategies, predict potential metabolic pathways, or design novel compounds with tailored electronic features.
By leveraging the accessible and powerful tools of computational chemistry, researchers can accelerate the discovery process, saving valuable time and resources in the lab.
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The Strategic Advantage of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile in Complex Molecule Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Phenylacetonitrile and its derivatives have long been esteemed as versatile precursors, prized for the reactivity of their benzylic methylene group and the synthetic potential of the nitrile moiety. This guide provides a detailed comparative analysis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, evaluating its efficacy against other common phenylacetonitrile-based building blocks. We will delve into the electronic and steric considerations that govern its reactivity, supported by available experimental data and detailed synthetic protocols, to provide a comprehensive resource for chemists engaged in the design and execution of complex synthetic strategies.
The Phenylacetonitrile Scaffold: A Foundation for Molecular Diversity
Phenylacetonitrile serves as a cornerstone in the synthesis of a wide array of molecular architectures, from pharmaceuticals to agrochemicals.[1] The acidity of the α-protons (pKa ≈ 22 in DMSO) allows for facile deprotonation to form a resonance-stabilized carbanion, a potent nucleophile for the formation of new carbon-carbon bonds.[2] This fundamental reactivity is the basis for a multitude of classic and contemporary organic transformations.
The true versatility of the phenylacetonitrile scaffold, however, lies in the profound influence of substituents on the phenyl ring. These substituents can modulate the electronic and steric properties of the molecule, fine-tuning its reactivity for specific synthetic applications.
Electronic and Steric Effects: Tailoring Reactivity
The reactivity of a substituted phenylacetonitrile is primarily governed by the interplay of two key factors:
-
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring significantly impact the stability of the benzylic carbanion and the electrophilicity of the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups increase electron density on the phenyl ring. While they can slightly destabilize the benzylic carbanion, they enhance the ring's nucleophilicity, promoting electrophilic aromatic substitution reactions. In the context of the benzylic position, their effect on acidity is generally less pronounced than that of EWGs.
-
Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl (-CF₃) and nitro (-NO₂) decrease the electron density of the phenyl ring. This inductively stabilizes the negative charge of the benzylic carbanion, thereby increasing the acidity of the α-protons and facilitating its formation.[3] Consequently, phenylacetonitriles bearing EWGs are often more reactive in reactions involving the deprotonation of the methylene group.[4]
-
-
Steric Hindrance: The size and position of substituents can sterically hinder the approach of reagents to the reactive methylene center or the aromatic ring, influencing reaction rates and, in some cases, stereochemical outcomes.
The subject of this guide, This compound , presents a fascinating case study in the strategic combination of these effects. It possesses a moderately electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, positioned ortho to the acetonitrile moiety. This unique substitution pattern imparts a distinct reactivity profile that can be leveraged for specific synthetic advantages.
Comparative Analysis of Phenylacetonitrile Building Blocks
To objectively assess the efficacy of this compound, we will compare its anticipated reactivity with that of other commonly employed phenylacetonitrile derivatives in key synthetic transformations. While direct, side-by-side comparative studies are scarce in the literature, we can infer performance based on established principles of organic reactivity and available data from analogous systems.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[5] The reaction is typically base-catalyzed and proceeds through the formation of a carbanion intermediate.
Anticipated Performance:
The presence of the strongly electron-withdrawing trifluoromethyl group in this compound is expected to significantly enhance the acidity of the benzylic protons, facilitating the formation of the requisite carbanion under milder basic conditions compared to phenylacetonitrile or derivatives bearing only electron-donating groups. The ortho-methoxy group may exert a minor electronic donating effect but its steric bulk could influence the approach of the carbonyl electrophile.
Comparative Data:
The following table summarizes typical yields for the Knoevenagel condensation with various substituted phenylacetonitriles, illustrating the impact of electronic effects.
| Entry | Phenylacetonitrile Derivative | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Phenylacetonitrile | Benzaldehyde | Piperidine | Ethanol | 85 | [6] |
| 2 | Phenylacetonitrile | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 82 | [6] |
| 3 | 4-Tolylacetonitrile | Benzaldehyde | Piperidine | Ethanol | 81 | [6] |
| 4 | 4-Chlorophenylacetonitrile | Benzaldehyde | Basic alumina | Methanol | 92 | N/A |
| 5 | 4-Nitrophenylacetonitrile | Benzaldehyde | Basic alumina | Methanol | 95 | N/A |
Note: Data for entries 4 and 5 are representative yields for phenylacetonitriles with electron-withdrawing groups and are included for comparative purposes.
The trend of increasing yield with electron-withdrawing substituents (Cl, NO₂) supports the hypothesis that this compound would be a highly effective substrate in Knoevenagel condensations.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[7][8] This reaction is also base-catalyzed and relies on the formation of a carbanion at one of the α-carbons.
Anticipated Performance:
Similar to the Knoevenagel condensation, the enhanced acidity of the benzylic protons in a dinitrile derived from this compound would be advantageous for the Thorpe-Ziegler cyclization. The reaction would likely proceed under milder conditions and potentially with higher efficiency compared to substrates lacking the activating trifluoromethyl group.
Experimental Protocols
General Procedure for Knoevenagel Condensation
This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitrile.[9]
Materials:
-
Substituted Phenylacetonitrile (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
To a solution of the substituted phenylacetonitrile and the aromatic aldehyde in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the purified product.
General Procedure for the Synthesis of 2-(Trifluoromethyl)phenylacetonitrile
This protocol is based on a literature procedure for a related compound.[10]
Materials:
-
2-(Trifluoromethyl)benzyl bromide (0.31 mol)
-
Potassium cyanide (0.55 mol)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)benzyl bromide, potassium cyanide, water, and absolute ethanol.
-
Stir the mixture and heat under reflux for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with a large volume of water.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-(trifluoromethyl)phenylacetonitrile.
Signaling Pathways and Workflows
The strategic application of building blocks like this compound is a key aspect of modern synthetic workflows, particularly in drug discovery and development.
Caption: A generalized workflow for the synthesis of complex target molecules.
Conclusion
This compound represents a highly valuable, albeit specialized, building block for organic synthesis. The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances the acidity of the benzylic protons, making it a superior substrate for base-catalyzed reactions such as the Knoevenagel condensation and Thorpe-Ziegler cyclization when compared to phenylacetonitrile or derivatives bearing electron-donating groups. The ortho-methoxy group may introduce some steric considerations but also offers a potential handle for further functionalization. For researchers aiming to construct complex molecular architectures, particularly those requiring the installation of a trifluoromethyl moiety, this compound offers a distinct and powerful synthetic advantage.
References
-
Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904 , 85, 1726-1761. [Link]
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Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Ann. Chem.1933 , 504 (1), 94-130. [Link]
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Loupy, A.; Pellet, M.; Petit, A.; Vo-Thanh, G. Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Org. Biomol. Chem.2005 , 3 (8), 1534-1540. [Link]
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Introduction to Organic Chemistry. 13.4. Reaction Rates and Relative Reactivity. [Link]
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MDPI. Computational Revision of the Mechanism of the Thorpe Reaction. [Link]
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Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
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ACS Publications. Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]
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Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
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ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
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Reddit. Do electron-donating groups influence carbocation reactivity and thus electrophilicity? [Link]
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A Comparative Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: Evaluating Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
Three principal synthetic strategies will be examined: the Sandmeyer reaction, palladium-catalyzed cyanation, and nucleophilic substitution. Each method will be presented with a detailed experimental protocol, a discussion of the mechanistic rationale, and an analysis of factors influencing its reproducibility and overall success.
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction offers a classical and cost-effective approach to aryl nitriles from the corresponding anilines via a diazonium salt intermediate.[1] This method is particularly attractive when the starting aniline is readily available.
Mechanistic Rationale
The reaction proceeds through the diazotization of the primary aromatic amine, 2-amino-1-methoxy-3-(trifluoromethyl)benzene, to form a diazonium salt. This intermediate then undergoes a copper(I) cyanide-mediated single-electron transfer (SET) to generate an aryl radical, which subsequently abstracts a cyanide group from the copper complex to yield the desired nitrile. The choice of diazotization conditions and the careful control of temperature are critical for the stability of the diazonium intermediate and, consequently, the reproducibility of the reaction.
Figure 1: Workflow for the Sandmeyer Synthesis.
Experimental Protocol: Sandmeyer Cyanation
Step 1: Diazotization of 2-Amino-1-methoxy-3-(trifluoromethyl)benzene
-
In a reaction vessel, suspend 2-amino-1-methoxy-3-(trifluoromethyl)benzene in aqueous hydrobromic acid (48%).
-
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and toluene.
-
Heat the cyanide solution to 60-70 °C.
-
Carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue heating and stirring the mixture for 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation.
Reproducibility and Performance
| Parameter | Sandmeyer Reaction |
| Typical Yield | 60-75% |
| Purity | Good to excellent after distillation |
| Key Reproducibility Factors | - Precise temperature control during diazotization- Stability of the diazonium salt- Rate of addition of the diazonium salt to the cyanide solution- Purity of starting materials |
| Advantages | - Cost-effective reagents- Well-established procedure |
| Disadvantages | - Use of highly toxic cyanide salts- Potential for diazonium salt instability and side reactions- Vigorous gas evolution can be difficult to control on a large scale |
The reproducibility of the Sandmeyer reaction is highly dependent on the stability of the diazonium salt. Any deviation from the optimal temperature range during its formation and subsequent reaction can lead to decomposition and the formation of byproducts, thus lowering the yield and complicating purification.
Method 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and often milder alternative to traditional methods for the formation of C-CN bonds.[2][3] This approach typically involves the reaction of an aryl halide with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed cyanation generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the cyanide group from the cyanide source to the palladium center, and reductive elimination of the aryl nitrile to regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Reproducibility can be challenged by catalyst poisoning from excess cyanide ions, which can be mitigated by using less soluble cyanide sources or specific ligand systems.[4]
Figure 2: Workflow for Palladium-Catalyzed Cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation
Step 1: Reaction Setup
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene, zinc cyanide, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
Step 2: Reaction
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS). The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Reproducibility and Performance
| Parameter | Palladium-Catalyzed Cyanation |
| Typical Yield | 70-90% |
| Purity | High after chromatography |
| Key Reproducibility Factors | - Purity and activity of the palladium catalyst and ligand- Exclusion of air and moisture- Choice of cyanide source and solvent- Consistent heating and stirring |
| Advantages | - Milder reaction conditions compared to Sandmeyer- Higher functional group tolerance- Generally higher yields |
| Disadvantages | - Cost of palladium catalyst and ligands- Potential for catalyst poisoning by cyanide- Requires inert atmosphere techniques |
The reproducibility of palladium-catalyzed cyanation is heavily influenced by the quality of the catalyst and ligand, as well as the strict adherence to inert atmosphere conditions. The use of less soluble cyanide sources like zinc cyanide can improve reproducibility by maintaining a low concentration of free cyanide in solution, thereby minimizing catalyst deactivation.
Method 3: Nucleophilic Substitution
The direct displacement of a benzylic halide with a cyanide salt is a straightforward and widely used method for the synthesis of phenylacetonitriles.[5] This approach is contingent on the availability of the corresponding benzyl halide precursor.
Mechanistic Rationale
This reaction proceeds via a classical Sₙ2 mechanism, where the cyanide anion acts as a nucleophile and displaces the halide from the benzylic carbon of 2-methoxy-6-(trifluoromethyl)benzyl halide. The reaction rate and reproducibility are influenced by the nature of the leaving group (halide), the solvent, and the cyanide salt used. The presence of phase-transfer catalysts can be beneficial, especially in biphasic reaction systems.
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Safety Operating Guide
Navigating the Disposal of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a substituted aromatic nitrile. The procedural steps outlined herein are grounded in an understanding of the compound's inherent chemical properties and associated hazards, synthesized from available data on its structural analogues. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations, is imperative for ensuring a safe and compliant laboratory environment.
Understanding the Hazard Profile
Based on available information for this compound and its analogues, the compound should be handled as:
-
Acutely Toxic: Harmful or fatal if swallowed, in contact with skin, or inhaled.[1][2][3]
-
An Irritant: Causes skin and serious eye irritation.[1][2][3]
-
A Respiratory Tract Irritant: May cause respiratory irritation upon inhalation.[3]
Thermal Decomposition Hazards: In the event of a fire, trifluoromethylated aromatic nitriles can decompose to release highly toxic and corrosive fumes, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
-
Hydrogen cyanide (HCN)
Quantitative Data Summary for Related Compounds
To provide a quantitative context for the potential hazards, the following table summarizes key data for structurally similar compounds. This data should be used as a conservative estimate of the hazards associated with this compound.
| Property | 2,5-bis(trifluoromethyl)phenylacetonitrile | 2-(Trifluoromethyl)phenylacetonitrile | 3-(Trifluoromethyl)phenylacetonitrile |
| GHS Pictograms | GHS06 (Skull and crossbones) | Not explicitly stated, but toxicity is indicated | Not explicitly stated, but toxicity is indicated |
| Hazard Statements | H302+H332, H311, H315, H319, H335 | H301 | H302+H312+H332, H315, H319, H335 |
| Signal Word | Danger | Danger | Warning |
| UN Number | UN3276 (Nitriles, toxic, liquid, n.o.s.) | Not specified | UN1993 (Flammable liquid, n.o.s.) |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, Viton®). Double gloving is recommended. | Prevents skin contact, which can lead to toxicity and irritation.[2][3] |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1][2][3] |
| Protective Clothing | Chemical-resistant lab coat, closed-toe shoes. | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if there is a risk of aerosol generation or if working outside a fume hood. | Prevents respiratory tract irritation and systemic toxicity from inhalation.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container for collecting all waste streams containing this compound. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Segregate Waste Streams:
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, gloves, weighing paper, and contaminated silica gel, in the designated solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound, including reaction mother liquors and solvent rinses, in the designated liquid hazardous waste container. Do not mix with incompatible waste streams. Fluorinated organic wastes should ideally be collected separately.
-
Empty Containers: The original container of this compound must be treated as hazardous waste. Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as liquid hazardous waste. Deface the label on the rinsed container before disposal as solid waste.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert your supervisor and your institution's EHS department.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, await the arrival of trained emergency responders.
-
Contain the Spill:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
Regulatory Considerations
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations in other countries. As a toxic nitrile, this compound and its associated waste would likely be classified under one or more of the following EPA hazardous waste codes:
-
P-listed wastes: These are for acutely hazardous unused commercial chemical products. For example, P030 (Cyanides) or P029 (Copper cyanide) could be relevant depending on the specific regulations and interpretations.[4]
-
F-listed wastes: These are from non-specific sources.
-
Characteristic Wastes: The waste may exhibit characteristics of toxicity (D-codes).
It is the responsibility of the waste generator (the laboratory) to correctly classify the waste.[5][6][7] Consult with your institution's EHS department for guidance on the specific waste codes applicable in your location.
Causality Behind Disposal Choices
The stringent disposal protocols for this compound are dictated by the inherent hazards of its functional groups:
-
Nitrile Group (-CN): The cyano group is responsible for the high acute toxicity of this class of compounds. In the body, nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[8] Thermal decomposition can also liberate highly toxic hydrogen cyanide gas.
-
Trifluoromethyl Group (-CF₃): The C-F bond is exceptionally strong, making trifluoromethylated compounds persistent in the environment.[9][10] Per- and polyfluoroalkyl substances (PFAS) are known for their resistance to degradation and potential for bioaccumulation.[11][12] Burning these compounds can produce highly corrosive hydrogen fluoride (HF).
-
Aromatic System: The benzene ring can contribute to the compound's overall toxicity and environmental persistence.
Given these factors, the only responsible disposal method is through a licensed hazardous waste management facility that can employ high-temperature incineration with appropriate scrubbers to neutralize the toxic and corrosive byproducts.
Conclusion
The proper disposal of this compound is a critical aspect of responsible chemical research. By understanding its potential hazards, adhering to strict handling and segregation protocols, and working in close collaboration with institutional EHS departments, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.
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- ITRC. (n.d.). Environmental Fate and Transport Processes.
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- PMC - NIH. (n.d.). Ban fluorinated organic substances to spark green alternatives.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 3-(Trifluoromethyl)phenylacetonitrile.
- PMC - NIH. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
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- PubMed Central. (n.d.). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging.
- ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
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Comprehensive Handling Guide: Personal Protective Equipment for 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to your safety, ensuring that every step is a self-validating component of a secure laboratory environment.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is a specialized chemical for which comprehensive toxicological data may not be widely available. Therefore, a rigorous safety assessment must be conducted by examining its constituent functional groups and data from structurally similar compounds. This approach, rooted in established chemical safety principles, allows us to anticipate hazards and implement robust protective measures.
The primary hazards are associated with the nitrile (-CN) and trifluoromethyl (-CF3) groups, as well as the overall toxicological profile of substituted phenylacetonitriles.
-
Nitrile Group (-CN): Poses a significant toxicological risk. Nitriles can be metabolized to release cyanide, a potent inhibitor of cellular respiration. Furthermore, they can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during combustion[1][2][3].
-
Trifluoromethyl Group (-CF3): This group enhances the stability of the molecule but can release hazardous hydrogen fluoride (HF) gas upon thermal decomposition[2][4]. HF is extremely corrosive and toxic.
-
Analog Compound Data: Safety Data Sheets (SDS) for analogous phenylacetonitrile compounds consistently highlight several key hazards. A summary of these findings justifies the stringent PPE requirements that follow.
Table 1: GHS Hazard Summary from Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Commonality in Analogs | Source(s) |
|---|---|---|---|
| Acute Oral Toxicity | H301: Toxic if swallowed | High | [5][6] |
| Acute Dermal Toxicity | H311/H312: Toxic/Harmful in contact with skin | Moderate to High | [6][7][8] |
| Acute Inhalation Toxicity | H330/H331/H332: Fatal/Toxic/Harmful if inhaled | Moderate to High | [6][7][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | High | [5][7][9] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | High | [5][7][8] |
| Respiratory Irritation | H335: May cause respiratory irritation | Moderate |[7][8] |
This data strongly indicates that this compound should be handled as a substance with high acute toxicity and significant irritant properties.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods for exposure control are robust engineering solutions.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood[2][10]. This is non-negotiable. The fume hood contains vapors and solid particulates, preventing inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions[5].
-
Safety Infrastructure: An operational safety shower and eyewash station must be located in immediate proximity to the handling area[5][10]. Verify their functionality before beginning any work.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
A comprehensive PPE strategy is required to mitigate the risks of dermal, ocular, and respiratory exposure.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.
-
Protocol: Wear chemical splash goggles that conform to the ANSI Z87.1 standard at all times[4][11].
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes or fine particulates. Goggles are essential to prevent such exposures[12].
-
High-Risk Operations: When handling larger quantities (>5g) or performing operations with a heightened splash risk (e.g., rapid additions, heating), a full-face shield must be worn over the chemical splash goggles[5][11].
Skin and Body Protection
Given the high potential for skin irritation and dermal toxicity, preventing all skin contact is critical.
-
Gloves:
-
Protocol: Wear nitrile gloves as a minimum standard. For extended operations, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber). Always inspect gloves for tears or pinholes before use[11][13].
-
Causality: No glove material offers indefinite protection. Chemicals will eventually permeate the glove material. Consult the glove manufacturer's chemical resistance chart for data on breakthrough times for nitriles or similar solvents. Contaminated gloves must be removed immediately using a technique that avoids skin contact, and disposed of as hazardous waste[13].
-
-
Laboratory Coat:
-
Protocol: A clean, flame-resistant laboratory coat with a fully buttoned front and tight-fitting cuffs is mandatory[14].
-
Causality: The lab coat provides a removable barrier, protecting your personal clothing and skin from contamination. In case of a splash, it can be quickly removed to decontaminate.
-
-
Personal Apparel:
Respiratory Protection
While engineering controls are primary, respiratory protection may be required in specific scenarios.
-
Protocol: Respiratory protection is necessary if there is a risk of generating dust or aerosols outside of a fume hood, or in the event of a ventilation failure or large spill[2][11]. A NIOSH-approved respirator with P100 (particulate) and organic vapor/acid gas cartridges is recommended.
-
Causality: Fine powders can easily become airborne and bypass the capture velocity of a fume hood if handled improperly. A respirator provides direct protection against inhaling these toxic particles. Use of a respirator requires enrollment in a formal respiratory protection program, including fit-testing and medical clearance[11].
Operational Workflow: From Preparation to Disposal
Adherence to a strict, sequential workflow minimizes the risk of error and exposure. The following diagram outlines the critical steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
Spill and Disposal Plan
Emergency Spill Response
-
Small Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials.
-
Gently cover the spill, avoiding dust generation.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry to the area.
-
Waste Disposal
-
Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be disposed of as hazardous chemical waste[4][9][10].
-
Procedure:
By integrating this expert-driven guidance into your laboratory practices, you build a foundation of safety and trust, ensuring that your valuable research can proceed without compromising personal or environmental health.
References
-
Safety Data Sheet for 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Angene Chemical. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona. [Link]
-
PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
